Dapagliflozin

Catalog No.
S525008
CAS No.
461432-26-8
M.F
C21H25ClO6
M. Wt
408.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dapagliflozin

CAS Number

461432-26-8

Product Name

Dapagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H25ClO6

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1

InChI Key

JVHXJTBJCFBINQ-ADAARDCZSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6- (hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, 2-(3-(4-ethoxybenzyl)-4-chlorophenyl)-6-hydroxymethyltetrahydro-2H-pyran-3,4,5-triol, BMS 512148, BMS-512148, BMS512148, dapagliflozin, forxiga

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl

The exact mass of the compound Dapagliflozin is 408.13397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dapagliflozin mechanism of action SGLT2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanism of SGLT2 Inhibition

The following diagram illustrates the core alternating-access mechanism of SGLT2 and where dapagliflozin binds to inhibit it, based on cryo-EM structural studies [1].

G Na_Glucose Na+ & Glucose (Urinary Filtrate) Outward_State SGLT2 (Outward-Facing Conformation) Na_Glucose->Outward_State Binding Inward_State SGLT2 (Inward-Facing Conformation) Outward_State->Inward_State Conformational Change Intracellular Glucose & Na+ (Inside Cell) Inward_State->Intracellular Substrate Release Dapa This compound (Inhibitor) Dapa->Outward_State Competitive Binding

SGLT2 inhibition blocks glucose and sodium transport from the urinary filtrate by binding to the outward-facing conformation of the transporter, preventing its conformational change and subsequent substrate release into the cell [1].

Experimental Protocols for Mechanism Study

For researchers investigating SGLT2 inhibition, the following table summarizes key methodologies from foundational structural biology studies.

Experimental Goal Detailed Methodology Key Findings & Significance

| Protein Expression & Purification [1] | • Construct: N-terminal sfGFP-tagged hSGLT2 co-expressed with hMAP17 in insect or mammalian cells. • Solubilization: Use DDM (n-dodecyl β-D-maltoside) micelles. • Purification: GFP-nanobody affinity chromatography, followed by gel filtration. | Enabled high-yield production of stable, monodisperse hSGLT2–MAP17 complex, crucial for structural studies. | | Ligand-Binding Assays [1] | • Sample Preparation: Incubate purified hSGLT2–MAP17 complex with inhibitor (e.g., 100µM this compound). • Technique: Cryo-EM single-particle analysis. • Controls: Membrane fractions from expressing cells assayed for α-methyl-d-glucopyranoside (α-MG) uptake inhibition. | Confirmed this compound binds outward-facing conformation with Na+ bound at Na2 site, providing structural basis for inhibition. | | Functional Transport Assays [1] | • Cell-Based Uptake: Measure radio-labeled α-MG uptake in hSGLT2–MAP17 expressing cells. • Inhibition Assay: Pre-incubate cells with increasing concentrations of this compound (e.g., 0.1nM–10µM) before α-MG addition. | Quantified inhibitor potency (IC50) and confirmed SGLT2-specific activity in a cellular context. | | Structural Determination [1] | • Sample Vitrification: Apply inhibitor-bound complex to cryo-EM grids, blot, and plunge-freeze. • Data Collection: Acquire movies on a cryo-EM microscope. • Processing: Motion correction, particle picking, 2D/3D classification, and refinement in RELION. | Yielded high-resolution (2.6–3.3 Å) structures, revealing atomic details of inhibitor binding and transporter conformations. |

Quantitative Pharmacology & Selectivity

The pharmacological profile of this compound and other SGLT2 inhibitors is characterized by their binding and functional selectivity.

Pharmacological Parameter This compound Empagliflozin Canagliflozin
SGLT2 Inhibition (IC50) ~1 nM [1] ~1 nM [1] ~1-4 nM [1] [2]
SGLT2 Selectivity (vs. SGLT1) High (~1,200-fold) [2] Highest (~2,500-fold) [2] Lower (~250-fold) [2]
Clinical Dose (once daily) 5-10 mg [3] 10-25 mg [3] 100-300 mg [4]
Urinary Glucose Excretion ~70 g/day [2] ~70 g/day [2] Information Missing
HbA1c Reduction ~0.5-0.6% [2] ~0.5-0.6% [2] ~0.6-0.7% [2]

Clinical & Therapeutic Implications

The insulin-independent mechanism of this compound translates into several key clinical advantages and expanded indications:

  • Cardiorenal Protection: Beyond glycemic control, this compound provides significant cardiorenal benefits, reducing risks of hospitalization for heart failure and progression of chronic kidney disease in patients with and without type 2 diabetes [4] [5] [3]. Proposed mechanisms include improved ventricular loading conditions from natriuresis, reduced inflammation and oxidative stress, and modulation of fuel energetics toward ketone utilization [5].
  • Broad Therapeutic Utility: this compound is now a cornerstone "quadruple therapy" for heart failure across the ejection fraction spectrum and is indicated for chronic kidney disease [4] [6] [7]. Research continues into its effects on metabolic dysfunction-associated steatotic liver disease (MASLD), where it shows potential to reduce liver enzymes and fat content [8].

References

dapagliflozin systematic review heart failure mortality

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Outcomes of Dapagliflozin Treatment

The following table synthesizes the key efficacy and safety outcomes of this compound in heart failure patients from the reviewed meta-analyses.

Outcome Measure Effect of this compound (vs. Control) Statistical Summary References

| All-Cause Mortality | Significant reduction | RR = 0.89 (95% CI: 0.82-0.97, P = 0.006) HR = 0.88 (95% CI: 0.80-0.97, P = 0.008) | [1] [2] | | Cardiovascular Mortality | Significant reduction | RR = 0.87 (95% CI: 0.78-0.97, P = 0.01) HR = 0.89 (95% CI: 0.80-0.98, P = 0.015) | [1] [2] | | HF Hospitalization | Significant reduction | RR = 0.76 (95% CI: 0.70-0.84, P < 0.00001) HR = 0.72 (95% CI: 0.66-0.79, P < 0.001) | [1] [2] | | Composite of HF Hospitalization or CV Death | Significant reduction | HR = 0.79 (95% CI: 0.73-0.85, P < 0.001) | [2] | | In-Hospital CV Mortality (in AHF) | Significant reduction | RR = 0.56 (95% CI: 0.36-0.88, P = 0.01) | [3] | | 30-Day Hospital Readmission (in AHF) | Significant reduction | RR = 0.73 (95% CI: 0.54-0.99, P = 0.05) | [3] | | Worsening Renal Failure | No significant effect (in AHF analysis) | Not Significant | [3] | | Risk of Hypotension | No significant increase (in AHF analysis) | RR = 0.82 (95% CI: 0.36-1.84, P = 0.63) | [3] |

The table below summarizes efficacy data across different types of heart failure, particularly highlighting the benefits for HF with preserved (HFpEF) and reduced (HFrEF) ejection fraction.

Heart Failure Type Key Efficacy Findings Statistical Summary References

| HFrEF (Heart Failure with Reduced Ejection Fraction) | Significant reduction in cardiovascular death and HF progression. | HR: 0.74 (95% CI: 0.65-0.85, P < 0.001) | [4] | | HFpEF (Heart Failure with Preserved Ejection Fraction) | Significant reduction in cardiovascular death and HF progression. | HR: 0.82 (95% CI: 0.73-0.92, P = 0.0008) | [4] | | HFmrEF (Heart Failure with mildly Reduced Ejection Fraction) | Benefits similar to HFpEF, based on subgroup analyses. | Information derived from subgroup analysis. | [4] |

Methodological Framework of the Evidence

The robust findings on this compound are derived from a strict methodological framework, primarily following the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines [3] [2] [4]. The diagram below outlines the core workflow for these analyses.

Systematic Review and Meta-Analysis Workflow Start Protocol Registration (PROSPERO etc.) Search Systematic Literature Search Start->Search Screen Screening & Selection (PRISMA Flow) Search->Screen Appraise Risk of Bias Assessment (RoB 2 Tool) Screen->Appraise Extract Data Extraction Appraise->Extract Synthesize Statistical Synthesis (Random-Effects Model) Extract->Synthesize Analyze Heterogeneity & Bias Analysis (I², Funnel Plots) Synthesize->Analyze

Key methodological components include:

  • Data Sources and Search Strategy: Comprehensive searches were performed in major electronic databases (e.g., PubMed, Scopus, ScienceDirect, Cochrane Library) [1] [3]. The search strategies used terms such as "this compound AND acute heart failure" and were not restricted by language or publication date to minimize bias [3].
  • Study Selection and Inclusion Criteria: Researchers typically included Randomized Controlled Trials (RCTs) that compared this compound with a placebo or standard therapy in heart failure patients [1] [3]. Ongoing trials, reviews, and case reports were generally excluded [3].
  • Data Synthesis and Statistical Analysis: For data pooling, dichotomous outcomes (e.g., mortality) were expressed as Risk Ratios (RR) or Hazard Ratios (HR) with 95% confidence intervals (CIs), while continuous outcomes used Mean Differences (MD) [3]. Most analyses employed a random-effects model to account for potential clinical and methodological heterogeneity [4]. Statistical heterogeneity was quantified using the I² statistic [3].

Key Conclusions for Research and Development

  • Broad Spectrum Efficacy: this compound provides significant cardiovascular and renal benefits across the entire spectrum of heart failure, including HFrEF, HFmrEF, and HFpEF, irrespective of diabetes status [2] [4]. This positions it as a foundational disease-modifying therapy.
  • Mortality Impact: The consistent reduction in all-cause and cardiovascular mortality underscores a key impact on patient survival, which is a paramount endpoint in drug development [1] [2].
  • Safety in Acute Settings: In Acute Heart Failure (AHF), this compound showed a promising safety profile with no significant increase in hypotension or worsening renal failure, supporting its investigation for earlier in-hospital initiation [3].

References

dapagliflozin safety profile and common adverse drug reactions

Author: Smolecule Technical Support Team. Date: February 2026

Common Adverse Drug Reactions

The table below summarizes the most frequently observed adverse reactions associated with dapagliflozin, primarily from pooled analyses of placebo-controlled clinical trials [1].

Adverse Reaction Incidence in Dapa 10 mg Incidence in Placebo Comments
Genital Mycotic Infections 5.5% 0.6% More common in women (8.4%) and uncircumcised men; usually mild to moderate and rarely led to discontinuation [2] [1].
Urinary Tract Infections (UTI) 4.7% 3.5% More frequent in women; most events were mild to moderate. Serious UTIs were generally low and balanced with placebo in cardiovascular and heart failure trials [2] [1].
Symptomatic Hypotension Not Quantified Not Quantified Reported more often with this compound; risk is increased with diuretics, in the elderly, and in patients with renal impairment [2] [3].
Renal Impairment Not Quantified Not Quantified Reported more often with this compound [3].
Hypoglycemia Up to 43% Not Quantified Most common when used with insulin or sulfonylureas. Incidence in monotherapy trials was similar to placebo [2].

Serious Adverse Reactions & Safety Warnings

Serious but less common risks require vigilance. The following table outlines key serious adverse reactions and their management considerations.

Serious Reaction Clinical Presentation Risk Factors & Management
Diabetic Ketoacidosis (DKA) Nausea, vomiting, abdominal pain, malaise, elevated anion gap metabolic acidosis [2]. Can occur with blood glucose <250 mg/dL; factors include insulin reduction, acute illness, alcohol use. Requires immediate medical attention [2] [1].
Necrotizing Fasciitis (Fournier's Gangrene) Tenderness, redness, swelling in perineal/genital area, fever, malaise [2]. Rare but serious; requires immediate surgical debridement and antibiotics. Discontinue this compound [2] [1].
Volume Depletion Dizziness, fainting, orthostatic hypotension [2] [3]. Higher risk in elderly, renal impaired, on diuretics or ACE/ARB inhibitors. Assess volume status before initiation [2].
Acute Kidney Injury Decreased urine output, edema, elevated serum creatinine [2] [4]. Monitor renal function periodically.
Urosepsis & Pyelonephritis Fever, chills, back pain, nausea/vomiting [2]. Serious urinary tract infections have been reported; prompt treatment is required [2].

Mechanistic Insights & Experimental Models

Emerging research reveals this compound's effects extend beyond SGLT2 inhibition, involving multiple signaling pathways. Key experimental models and findings are detailed below.

Model 1: Adjuvant-Induced Arthritic Rat Model

This study investigated this compound's anti-arthritic effects and its mechanism through AMPK activation [5].

  • Objective: To determine the dose-dependent anti-arthritic effect of this compound alone and in combination with methotrexate [5].
  • In Vivo Protocol:
    • Animals: Adjuvant-induced arthritic rats.
    • Intervention: Rats treated with three doses of this compound (1, 5, or 10 mg/kg/day, p.o.) for 3 weeks. A separate group received this compound (10 mg/kg/day) and/or methotrexate (0.75 mg/kg/week, i.p.) [5].
    • Key Assessments: Gait score, paw diameter, arthritic index, radiography, and histological analysis of joint tissues [5].
  • Key Findings & Pathway: this compound at 10 mg/kg showed eminent anti-arthritic effects. Mechanistically, it:
    • Upregulated autophagy (increased Beclin-1, ULK-1, ATG-7).
    • Stimulated apoptosis (boosted CASP-3, CASP-9, p53, and Bax/Bcl2 ratio).
    • Upregulated p-AMPK/t-AMPK articular activity.
    • Inhibited the Hedgehog signaling pathway (downregulated Shh, ptch1, Smo, Gli-1) [5].

The diagram below summarizes the proposed molecular mechanism of this compound in this arthritis model:

G DAPA DAPA AMPK AMPK DAPA->AMPK Autophagy Promotes Autophagy AMPK->Autophagy Apoptosis Stimulates Apoptosis AMPK->Apoptosis Hedgehog Inhibits Hedgehog Signaling AMPK->Hedgehog AntiArthritic Anti-arthritic Effect Autophagy->AntiArthritic Apoptosis->AntiArthritic Hedgehog->AntiArthritic

Mechanism of this compound in an Arthritis Model

Model 2: High Glucose-Induced Peritoneal Fibrosis Model

This study explored this compound's protective effect against high glucose-induced peritoneal fibrosis, a complication for patients on peritoneal dialysis [6].

  • Objective: To explore the protective effect and underlying mechanism of this compound on high glucose-induced peritoneal fibrosis [6].
  • In Vitro Protocol:
    • Cells: Human peritoneal mesothelial cell line (HMrSV5).
    • Intervention: Cells stimulated with high glucose (2.5% D-Glucose) for 48 hours, then treated with or without this compound (0.5, 1, or 5 μM) [6].
    • Assessments: Cell viability (CCK-8 assay), Western blot, qRT-PCR for fibrosis and pathway markers [6].
  • In Vivo Protocol:
    • Animals: Male Sprague-Dawley rats with high-glucose dialysate infusion via catheter.
    • Intervention: Rats received intragastric administration of this compound (1 mg/kg) [6].
    • Assessments: Peritoneal thickness (histology), ultrafiltration volume, and analysis of pathway markers in peritoneal tissue [6].
  • Key Findings & Pathway: this compound ameliorated fibrosis by downregulating ENKUR and inhibiting the subsequent PI3K/AKT signaling pathway, reducing epithelial-mesenchymal transition (EMT) markers [6].

The diagram below illustrates the molecular pathway identified in this fibrosis study:

G HG High Glucose (HG) ENKUR ENKUR HG->ENKUR PI3K PI3K/AKT Pathway HG->PI3K EMT EMT & Fibrosis HG->EMT DAPA DAPA DAPA->ENKUR Protection Reduced Fibrosis DAPA->Protection ENKUR->PI3K PI3K->EMT

This compound's Action in Peritoneal Fibrosis

Key Takeaways for Professionals

  • Established Safety Profile: The common ADRs like genital infections and volume depletion are manageable and aligned with the SGLT2 inhibitor class. The serious risks, though rare, necessitate proactive monitoring and patient education [2] [1].
  • Beyond Glycemic Control: Preclinical evidence strongly suggests this compound has pleiotropic effects, modulating critical pathways like AMPK, Hedgehog, and PI3K/AKT. This indicates potential for drug repurposing in conditions like rheumatoid arthritis and organ fibrosis [5] [6].
  • Robust Real-World Evidence: Large-scale database analyses (FAERS) confirm known risks and can identify potential signals like acute pancreatitis, underscoring the value of continuous post-marketing surveillance [4].

References

dapagliflozin cardioprotective effects mechanistic exploration

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Dapagliflozin exerts its cardioprotective effects through several interconnected cellular pathways, as summarized in the table below.

Mechanism Key Pathway/Component Observed Effect
Inflammation & Oxidative Stress Reduction AKT signaling pathway activation; Reduced NLRP3 activation [1] ↓ Reactive Oxygen Species (ROS); ↓ Inflammatory cytokines [1]
Ion Homeostasis & Metabolism Inhibition of Na+/H+ exchanger 1 (NHE1); Modulation of GLUT1 [1] [2] Improved cellular ion balance; Shift in myocardial energy metabolism [1] [2]
Fibrosis & Hypertrophy Attenuation Inhibition of TGF-β1/Smad signaling pathway [3] ↓ Cardiomyocyte hypertrophy; ↓ Myocardial fibrosis [1] [3]
Endothelial Function Improvement Increased eNOS expression; Restoration of PI3K/AKT signaling [1] Improved vascular endothelial health and function [1]
Cell Survival & Death Regulation Activation of AMPKα signaling; Reduction of excessive autophagy (autosis) [4] [2] ↓ Cardiomyocyte apoptosis; ↓ Infarct size [4] [5]

These mechanisms can be visualized as an interconnected signaling pathway below.

G cluster_primary Primary Molecular Interactions cluster_signaling Downstream Signaling Pathways cluster_effects Cellular & Functional Outcomes DAPA This compound SGLT2 SGLT2 Inhibition DAPA->SGLT2 NHE1 NHE1 Inhibition DAPA->NHE1 TGF TGF-β1/Smad Pathway Inhibition SGLT2->TGF AKT AKT Pathway Activation NHE1->AKT AMPK AMPKα Pathway Activation NHE1->AMPK AntiInflam ↓ Inflammation ↓ Oxidative Stress AKT->AntiInflam Survival ↓ Cell Death ↑ Cell Survival AMPK->Survival AntiFibrotic ↓ Fibrosis ↓ Hypertrophy TGF->AntiFibrotic Endothelial Improved Endothelial Function AntiInflam->Endothelial CardioProt Cardioprotection (Improved Function, ↓ Remodeling) AntiInflam->CardioProt AntiFibrotic->CardioProt Metabolic Improved Metabolism & Ion Homeostasis Metabolic->Survival Metabolic->CardioProt Endothelial->CardioProt Survival->CardioProt

Evidence from Disease Models

Experimental data from various animal models consistently show this compound's protective effects against cardiac injury, as detailed in the table below.

Disease/Condition Model Key Experimental Findings Reference
5-FU-Induced Cardiotoxicity (Rat) EF reduction attenuated by 9.5%; 50% lower ST elevation; reduced inflammatory infiltration [6] [7] Frontiers (2025)
Radiotherapy-Induced Damage (Rat) 17.3% lower EF decrease; 68% less sarcomyolysis; 64% less inflammatory infiltration [8] Anatol J Cardiol (2025)
Myocardial Infarction (Mouse/Rat) Improved LVEF; attenuated ventricular remodeling; reduced infarct size; ↓ NT-proBNP [9] [4] [5] Front Endocrinol (2025); Sci Rep (2024)
Chronic Heart Failure (Rabbit) Improved myocardial structure/function; ameliorated fibrosis via TGF-β1/Smad inhibition [3] Front Pharmacol (2022)
Ischemia/Reperfusion Injury (Rat) Reduced infarct size & arrhythmias; improved mitochondrial function & LV function [5] Cardiovasc Diabetol (2020)

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are the methodologies from key studies.

In Vivo Model: 5-FU-Induced Cardiotoxicity [6]
  • Animals: 32 male Wistar albino rats.
  • Study Groups: Control, DAPA-only (10 mg/kg/day via oral gavage), 5-FU-only (single 150 mg/kg intraperitoneal dose), and 5-FU + DAPA.
  • Duration: 14 days.
  • Key Assessments:
    • Echocardiography: Performed at baseline and week 2 using a Philips Lumify system to assess ejection fraction.
    • Electrocardiography (ECG): PR, QRS, and QTc intervals measured at the same time points.
    • Histopathology: Heart tissues were fixed in formalin, embedded in paraffin, stained with H&E, and examined under a light microscope. Inflammation was scored from 0 (none) to 3 (severe).
In Vitro Model: Cardiomyocyte Hypertrophy & Inflammation [1]
  • Cell Culture: Cardiomyocytes, aortic endothelial cells (AECs), and stem cell-derived beta cells (SC-β).
  • Hypertrophy Induction: Cardiomyocytes were stimulated with Isoproterenol (ISO) at 20 µM for 24-48 hours.
  • DAPA Treatment: Co-treatment or post-stimulation with DAPA at 10 µM and 20 µM concentrations.
  • Key Assessments:
    • Cell Size & Structure: Microscopic evaluation to quantify hypertrophy.
    • Gene & Protein Expression: Analysis of hypertrophy markers (ANP, BNP), fibrosis markers, and inflammatory cytokines via Western blot and RT-PCR.
    • ROS Production: Measured using specific fluorescent probes.
In Vivo Model: Myocardial Infarction in Non-Diabetic Mice [4]
  • Model Induction: Myocardial infarction (MI) was induced by permanent ligation of the left anterior descending (LAD) coronary artery in C57BL/6 mice.
  • Treatment: Mice were randomly treated with either saline or this compound post-surgery.
  • Key Assessments:
    • Echocardiography: To assess ventricular remodeling and cardiac function.
    • Western Blot Analysis: To investigate protein expression related to oxidative stress and apoptosis.
    • Tissue Staining: To evaluate post-infarction myocardial injury.

Translational & Clinical Perspectives

The evidence supports this compound's potential beyond glucose control.

  • Broad Applicability: Benefits are demonstrated in non-diabetic models, indicating that cardioprotective mechanisms are independent of glycemic status [4] [3] [5].
  • Clinical Relevance: A 2025 meta-analysis of 19 clinical studies concluded that this compound significantly enhances cardiac function and reduces adverse cardiovascular events in post-MI patients, with benefits in both diabetic and non-diabetic populations [9].
  • Novel Indications: Strong preclinical evidence suggests a promising role for this compound in the growing field of cardio-oncology to mitigate the cardiotoxic effects of cancer therapies like 5-FU and radiotherapy [6] [8].

References

Dapagliflozin Neuroprotective Mechanisms in Alzheimer's Disease: A Technical Review for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Rationale for SGLT2 Inhibition in Alzheimer's Therapy

Alzheimer's disease (AD) represents a profound challenge in neurodegenerative medicine, characterized by progressive cognitive decline, amyloid-β (Aβ) plaque deposition, and neurofibrillary tangle formation. Recent research has revealed striking pathophysiological parallels between AD and metabolic disorders, particularly type 2 diabetes mellitus, leading to the characterization of AD as "Type III Diabetes" [1]. This conceptual framework provides a compelling rationale for investigating antidiabetic agents with pleiotropic mechanisms for AD treatment.

Dapagliflozin (DAPA), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a promising candidate for AD therapy based on several key observations. Large-scale clinical studies have demonstrated that patients with type 2 diabetes prescribed SGLT2 inhibitors exhibit a significantly lower risk of dementia, with this compound showing the most pronounced risk reduction among medications in this class [2]. Beyond its glucoregulatory actions, this compound demonstrates multiple neuroprotective properties through diverse molecular mechanisms, positioning it as a compelling multi-target therapeutic approach for AD [3] [1].

The presence of SGLT receptors in critical brain regions including the hippocampus, cerebellum, and blood-brain barrier endothelial cells provides an anatomical basis for this compound's direct central nervous system effects [2]. This comprehensive review synthesizes current mechanistic evidence from preclinical studies to elucidate this compound's potential in AD management, with particular emphasis on its effects on protein pathology, oxidative stress, neuroinflammation, insulin signaling, autophagy, and mitochondrial function.

Comprehensive Neuroprotective Mechanisms

Amyloid-β and Tau Pathology Modulation

This compound demonstrates significant efficacy in modulating the core proteinopathies of Alzheimer's disease through multiple interconnected pathways:

  • Aβ Pathology Reduction: In an aluminum chloride (AlCl₃)-induced AD rat model, this compound treatment (1-5 mg/kg) resulted in a substantial, dose-dependent reduction in cerebral Aβ peptide levels. Histopathological analysis confirmed decreased amyloid plaque deposition and reduced neuritic pathology in this compound-treated groups [4]. Additionally, in cellular models of AD, this compound demonstrated protective effects against Aβ1-42-induced neurotoxicity, preserving neuronal viability and reducing apoptotic signaling [5].

  • Tau Hyperphosphorylation Attenuation: this compound significantly reduces tau hyperphosphorylation through modulation of key tau kinases. In Aβ1-42-treated neuronal cultures, this compound downregulated the expression of glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), both critical regulators of tau phosphorylation status [5]. This effect was further supported by findings in chronic restraint stress models, where this compound treatment reduced hippocampal levels of phosphorylated tau [6].

Table 1: Experimental Models Demonstrating this compound's Effects on AD Pathology

Experimental Model Dosage Regimen Key Findings on Aβ & Tau Pathology Citation
AlCl₃-induced AD rat model 1-5 mg/kg daily for 4 weeks Dose-dependent reduction in Aβ levels; decreased amyloid plaques and neurofibrillary tangles [4]
Aβ1-42-treated cellular model Not specified Reduced Aβ-induced neurotoxicity; downregulation of GSK-3β and CDK5 expression [5]
Chronic restraint stress rat model 1 mg/kg/day for 6 weeks Reduced hippocampal p-tau levels [6]
Oxidative Stress Mitigation

The brain's high metabolic rate and lipid content render it particularly vulnerable to oxidative damage, which represents a fundamental component of AD pathogenesis. This compound addresses this vulnerability through several antioxidant mechanisms:

  • Nrf2 Pathway Activation: Research demonstrates that this compound activates the Nrf2 signaling pathway, a master regulator of antioxidant response elements. In lipopolysaccharide-treated AD model rats, this compound administration resulted in a 98.23% increase in Nrf2 content and a 1.22-fold enhancement in total antioxidant capacity compared to untreated controls [2]. This pathway activation subsequently upregulates cytoprotective enzymes including heme oxygenase-1 (HO-1) [4].

  • Direct Reduction of Oxidative Stress Markers: In the AlCl₃-induced AD model, this compound treatment significantly reversed oxidative stress parameters, with reduced malondialdehyde (MDA) levels (a lipid peroxidation marker) and enhanced activities of antioxidant enzymes including superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT) in adose-dependent manner [4]. These findings indicate this compound's capacity to both directly neutralize reactive oxygen species and bolster endogenous antioxidant defense systems.

Anti-neuroinflammatory Effects

Neuroinflammation represents a critical driver of Alzheimer's disease progression, and this compound demonstrates significant immunomodulatory properties:

  • NLRP3 Inflammasome Suppression: In cellular models, this compound effectively downregulated NLRP3 inflammasome expression in response to Aβ1-42 exposure, resulting in reduced production of pro-inflammatory cytokines including IL-1β and IL-18 [5]. The NLRP3 inflammasome has been increasingly recognized as a key mediator of neuroinflammation in AD.

  • HMGB1/TLR4/NF-κB Pathway Modulation: this compound appears to inhibit the TLR4/NF-κB signaling cascade, a pivotal pathway in inflammatory response amplification. By reducing the expression of high-mobility group protein box 1 (HMGB1) and subsequent NF-κB activation, this compound decreases the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in hippocampal neurons [2]. This effect was particularly noted in models of diabetic liver injury, where this compound inhibited the ERK/IKKβ/NF-κB signaling pathway [7], suggesting a conserved anti-inflammatory mechanism across tissue types.

Table 2: this compound's Impact on Oxidative Stress and Inflammation Markers

Parameter Category Specific Marker Effect of this compound Experimental Model
Oxidative Stress Nrf2 Pathway Activation (98.23% increase in Nrf2) LPS-treated AD rat model [2]
Total Antioxidant Capacity 1.22-fold enhancement LPS-treated AD rat model [2]
Malondialdehyde (MDA) Significant decrease AlCl₃-induced AD model [4]
Antioxidant Enzymes (SOD, GSH, CAT) Significant increase AlCl₃-induced AD model [4]
Neuroinflammation NLRP3 Inflammasome Downregulation Aβ1-42 cellular model [5]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Reduced production Multiple models [5] [2]
ERK/IKKβ/NF-κB Pathway Inhibition Diabetic liver injury model [7]
Insulin Signaling and Metabolic Regulation

The intersection between insulin resistance and Alzheimer's pathology represents a particularly promising target for this compound:

  • PI3K/AKT/GSK-3β Pathway Enhancement: this compound has been shown to potentiate insulin signaling through the PI3K/AKT pathway, resulting in increased phosphorylation and inhibition of GSK-3β [1]. This mechanism not only improves neuronal insulin sensitivity but also concurrently reduces tau hyperphosphorylation, as GSK-3β represents a major tau kinase.

  • AMPK/mTOR Pathway Modulation: Research indicates that this compound activates AMP-activated protein kinase (AMPK) while reducing mammalian target of rapamycin (mTOR) phosphorylation [4] [6]. This metabolic switching has dual beneficial effects: it enhances autophagic clearance of pathological proteins while improving cellular energy homeostasis through regulation of glucose metabolism.

  • Cerebral Glucose Metabolism Improvement: this compound treatment in AD models resulted in modulation of glucose transporters (GLUTs) and glycolytic enzymes, ultimately leading to improved cerebral glucose levels and utilization [4]. This effect addresses the well-documented cerebral glucose hypometabolism observed in Alzheimer's patients.

Autophagy Induction and Mitochondrial Protection

Cellular quality control mechanisms represent critical targets in neurodegenerative diseases:

  • Autophagy Enhancement: this compound has demonstrated the ability to upregulate autophagic processes in neuronal cells, facilitating the clearance of aggregated proteins including Aβ and hyperphosphorylated tau [3] [1]. This effect appears mediated through both AMPK activation and mTOR inhibition, key regulators of the autophagic pathway.

  • Mitochondrial Function Preservation: In chronic restraint stress models, this compound treatment significantly improved mitochondrial parameters, with increased ATP levels and enhanced cytochrome C oxidase activity [6]. These biochemical improvements were corroborated by ultrastructural analysis using transmission electron microscopy, which revealed better preservation of mitochondrial morphology in this compound-treated subjects.

Additional Neuroprotective Mechanisms

Beyond the primary pathways described above, this compound demonstrates several additional neuroprotective effects:

  • Acetylcholinesterase Inhibition: this compound exhibits acetylcholinesterase (AChE) inhibitory activity in AD models, resulting in increased acetylcholine availability and improved cholinergic neurotransmission [1] [4]. This mechanism aligns with currently approved symptomatic treatments for Alzheimer's disease.

  • Blood-Brain Barrier Protection: Evidence suggests that this compound helps maintain blood-brain barrier integrity through protection of endothelial cells, potentially limiting the entry of peripheral inflammatory mediators into the CNS [2].

  • Synaptic Plasticity Enhancement: this compound treatment has been associated with increased expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, suggesting a role in promoting synaptic resilience and neuronal survival [6].

Experimental Models and Methodologies

In Vivo Animal Models

Various animal models have been employed to investigate this compound's effects on Alzheimer's pathology:

  • AlCl₃-Induced AD Model: Rats received AlCl₃ (70 mg/kg) intraperitoneally daily for 9 weeks to induce AD-like pathology. This compound (1 or 5 mg/kg) was administered during the final 4 weeks of AlCl₃ treatment. Behavioral assessments included Morris Water Maze and Y-maze tests, followed by biochemical and histopathological analysis [4].

  • Chronic Restraint Stress Model: Rats were subjected to 4 hours of daily restraint stress for 6 weeks to induce cognitive impairment. This compound (1 mg/kg/day) was administered concurrently throughout the stress period. Assessments included behavioral tests, hippocampal oxidative markers, insulin signaling proteins, mitochondrial function, and Aβ/p-tau levels [6].

  • LPS-Induced Neuroinflammation Model: Rats received lipopolysaccharide injections to induce neuroinflammation and oxidative stress. This compound was administered to evaluate its effects on the Nrf2 antioxidant pathway and inflammatory markers [2].

In Vitro Cellular Models

Cellular models provide mechanistic insights at the molecular level:

  • Aβ1-42-Treated Neuronal Cultures: Primary neuronal cultures or neuronal cell lines were treated with Aβ1-42 to model amyloid toxicity. This compound's effects on cell viability (MTT assay), apoptosis (annexin-V staining), oxidative stress (DCFH-DA), and inflammatory pathway activation were assessed [5].

  • High Glucose-Stimulated Cells: Various cell types were exposed to high glucose conditions to model diabetic stress, with investigation of this compound's effects on ERK/IKKβ/NF-κB signaling and inflammatory cytokine production [7].

Signaling Pathway Visualizations

AMPK/mTOR and Autophagy Pathway

G DAPA This compound AMPK p-AMPK DAPA->AMPK Activates mTOR p-mTOR AMPK->mTOR Inhibits Autophagy Autophagy Activation AMPK->Autophagy Stimulates Metabolism Glucose Metabolism AMPK->Metabolism Improves mTOR->Autophagy Inhibits Clearance Aβ & p-tau Clearance Autophagy->Clearance Enhances

This compound activates AMPK, inhibiting mTOR to stimulate autophagy.

ERK/IKKβ/NF-κB Inflammation Pathway

G DAPA This compound ERK ERK1/2 DAPA->ERK Inhibits IKKβ IKKβ DAPA->IKKβ Inhibits HG_Aβ High Glucose/Aβ HG_Aβ->ERK Activates HG_Aβ->IKKβ Activates ERK->IKKβ Stimulates NFκB NF-κB IKKβ->NFκB Activates NLRP3 NLRP3 Inflammasome NFκB->NLRP3 Induces Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFκB->Cytokines Stimulates NLRP3->Cytokines Produces Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Causes

This compound inhibits ERK/IKKβ/NF-κB signaling to reduce neuroinflammation.

PI3K/AKT/GSK-3β Insulin Signaling Pathway

G DAPA This compound Insulin Insulin Signaling DAPA->Insulin Potentiates PI3K PI3K Insulin->PI3K Activates AKT p-AKT PI3K->AKT Phosphorylates GSK3β GSK-3β AKT->GSK3β Inhibits Neuroprotection Neuroprotection AKT->Neuroprotection Supports pTau Tau Phosphorylation GSK3β->pTau Promotes Aβ Accumulation GSK3β->Aβ Facilitates

This compound enhances PI3K/AKT signaling, inhibiting GSK-3β to reduce pathology.

Conclusion and Research Directions

The accumulating preclinical evidence positions this compound as a promising multi-target therapeutic candidate for Alzheimer's disease. Its pleiotropic mechanisms address several core pathological processes simultaneously, including amyloid and tau pathology, neuroinflammation, oxidative stress, insulin resistance, impaired autophagy, and mitochondrial dysfunction.

The well-established safety profile of this compound from extensive use in diabetic patients potentially facilitates its repurposing for neurological indications. However, several research gaps remain to be addressed. Future studies should focus on validating these mechanisms in additional AD models, including transgenic animals that more closely recapitulate the full spectrum of human Alzheimer's pathology. Dose-response relationships and treatment initiation timing require further elucidation to optimize potential therapeutic efficacy. Importantly, the translational potential of these preclinical findings needs verification through well-designed clinical trials in Alzheimer's patients, both with and without comorbid diabetes.

References

dapagliflozin impact on cardiac metabolism and energy

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Molecular Pathways & Experimental Models

The cardioprotective effects of dapagliflozin are rooted in specific molecular pathways, which have been elucidated through standardized experimental models.

MAPK-FOXO3-STC1 and HIF-1α-STC1 Pathways

This pathway is central to this compound's protection against hypoxia-induced injury, such as in myocardial infarction.

G OGD OGD JNK JNK OGD->JNK HIF1a HIF1a OGD->HIF1a DAPA DAPA DAPA->JNK Activates DAPA->HIF1a Stabilizes? FOXO3_P FOXO3 (Phosphorylated) JNK->FOXO3_P Phosphorylates FOXO3_D FOXO3 Degradation FOXO3_P->FOXO3_D STC1_Exp Increased STC1 Expression FOXO3_D->STC1_Exp Derepresses Anti_Apoptosis Anti-apoptosis Improved Mitochondrial Function STC1_Exp->Anti_Apoptosis HIF1a->STC1_Exp Directly Binds & Activates

This compound promotes cell survival under stress by targeting the FOXO3 and HIF-1α pathways to increase STC1.

Key Experimental Protocol (in vitro):

  • Cell Model: Rat H9c2 cardiomyoblasts.
  • Injury Model: Oxygen-glucose deprivation (OGD) for 24 hours to simulate ischemic injury.
  • This compound Treatment: Co-incubation with this compound (e.g., 10 µM) during OGD.
  • Assessments:
    • Cell Viability: CCK-8 assay.
    • Apoptosis: Flow cytometry (Annexin V/PI staining).
    • Metabolic Function: ATP levels, mitochondrial membrane potential (JC-1 staining), ROS production.
    • Pathway Analysis: Western blot for p-JNK, FOXO3, HIF-1α, STC1; chromatin immunoprecipitation (ChIP) to confirm HIF-1α binding to the STC1 promoter [1] [2].
TGF-β1/Smad Pathway in Fibrosis

This compound's anti-fibrotic effect is crucial for preventing adverse cardiac remodeling.

G Stress Stress TGFb1 TGFb1 Stress->TGFb1 DAPA DAPA DAPA->TGFb1 Inhibits Smad23 Smad2/3 (Activated) TGFb1->Smad23 Fibrosis Collagen I/III Synthesis Myocardial Fibrosis Smad23->Fibrosis

This compound inhibits the pro-fibrotic TGF-β1/Smad signaling pathway, reducing collagen deposition.

Key Experimental Protocol (in vivo):

  • Animal Model: Normoglycemic rabbit model of chronic heart failure induced by ascending aortic constriction for 12 weeks.
  • This compound Treatment: Oral gavage (1 mg/kg/day) for 10 weeks after HF establishment.
  • Assessments:
    • Cardiac Function: Echocardiography to measure LVEF, left ventricular dimensions.
    • Fibrosis Quantification: Masson's Trichrome staining of heart tissue to calculate collagen volume fraction (CVF).
    • Pathway Analysis: Immunohistochemistry and Western blotting of heart tissue for TGF-β1, p-Smad2/3, collagen I, and collagen III [3].

Quantitative Data from Clinical and Preclinical Studies

The following table provides specific quantitative findings from key studies, illustrating the magnitude of this compound's effects.

Study Model / Population Key Parameter Result (this compound vs. Control) Method of Measurement
T2DM & CAD (4-year follow-up) [4] Coronary Flow Reserve (CFR) ↑ 34.4% (from 2.15 to 2.85, p=0.001) 13N-ammonia PET/CT
Epicardial Adipose Tissue (EAT) Thickness ↓ 29.18% (p=0.03) PET/CT
HFrEF Patients (6-month trial) [5] Left Ventricular Ejection Fraction (LVEF) ↑ from 34.6% to 37.5% (p<0.001) Transthoracic Echocardiography
End-Systolic Volume (ESV) ↓ from 113 mL to 110 mL (p<0.001) Transthoracic Echocardiography
Ventilatory Efficiency (VE/VCO2 slope) Improved from 34.2 to 33.7 (p=0.006) Cardiopulmonary Exercise Test (CPET)
Normoglycemic CHF Rabbits [3] Collagen Volume Fraction (CVF) Significant reduction (p<0.05) Masson's Trichrome Staining
TGF-β1, Collagen I/III Expression Significant downregulation (p<0.05) Western Blot / Immunohistochemistry
OGD H9c2 Cardiomyoblasts [1] [2] Apoptosis Significant inhibition (p<0.05) Flow Cytometry (Annexin V/PI)
ATP Levels & Mitochondrial Function Significant restoration (p<0.05) Luminescence Assay / JC-1 Staining

Summary for Drug Development

For researchers in drug development, the evidence underscores that this compound:

  • Targets Multiple Core Pathologies: It concurrently addresses metabolic dysfunction, microvascular inflammation, maladaptive fibrosis, and contractile efficiency.
  • Has Glycemia-Independent Effects: The benefits on cardiac remodeling, fibrosis, and hemodynamics are evident in normoglycemic models, highlighting its direct applicability in heart failure regardless of diabetes status [5] [3].
  • Offers Sustained Benefits: The long-term 4-year data on CFR and EAT suggests that its mechanisms translate into durable physiological improvements [4].

The presented data and mechanistic diagrams provide a strong foundation for further investigation into this compound's role as a cornerstone therapy in cardiometabolic diseases.

References

dapagliflozin osmotic diuresis and natriuresis mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism: Renal Sodium and Glucose Excretion

The foundational mechanism of dapagliflozin occurs in the kidney. By selectively inhibiting Sodium-Glucose Cotransporter 2 (SGLT2) in the early segment of the proximal tubule, this compound blocks the reabsorption of filtered glucose and sodium [1]. This leads to:

  • Increased urinary glucose excretion (glucosuria)
  • Increased urinary sodium excretion (natriuresis)

The increased solute load in the tubule obligates water excretion, resulting in osmotic diuresis [1]. This also influences tubuloglomerular feedback, reducing intraglomerular pressure [1].

Quantitative Effects Across Renal Function Levels

The efficacy of this compound's effects varies with a patient's underlying kidney function. The table below summarizes key findings from a pooled analysis of 11 phase 3 clinical trials [2].

Cardiovascular Risk Factor Effect in eGFR ≥90 mL/min/1.73 m² Effect in eGFR ≥60 to <90 mL/min/1.73 m² Effect in eGFR ≥45 to <60 mL/min/1.73 m²
HbA1c (Glycemic Control) Placebo-adjusted reduction: ~ 0.6% Placebo-adjusted reduction: ~ 0.5% Placebo-adjusted reduction: ~ 0.3%
Body Weight Consistent reductions, independent of baseline eGFR Consistent reductions, independent of baseline eGFR Consistent reductions, independent of baseline eGFR
Blood Pressure Consistent reductions, independent of baseline eGFR Consistent reductions, independent of baseline eGFR Consistent reductions, independent of baseline eGFR
Hematocrit Consistent increases, independent of baseline eGFR Consistent increases, independent of baseline eGFR Consistent increases, independent of baseline eGFR
Albuminuria (UACR) Reductions observed Reductions observed Largest placebo-adjusted reduction

Source: Adapted from Clin J Am Soc Nephrol. 2017;12(5):751-759 [2]. Abbreviations: eGFR, estimated glomerular filtration rate; UACR, urinary albumin-to-creatinine ratio.

Beyond the Kidney: Multifaceted Organ Signaling Pathways

The benefits of this compound extend beyond diuresis and natriuresis, involving direct effects on various organs. The diagram below summarizes the key signaling pathways identified in preclinical research.

G cluster_cardio Cardiomyocyte cluster_endo Aortic Endothelial Cell cluster_perit Peritoneal Mesothelial Cell DAPA This compound (DAPA) AKT_cardio AKT Pathway Activation DAPA->AKT_cardio Activates PI3K_AKT PI3K/AKT Pathway Restoration DAPA->PI3K_AKT Activates Red3 ↓ ENKUR Expression ↓ PI3K/AKT Activation DAPA->Red3 Induces ISO Isoproterenol (ISO) Stimulation Hypertrophy Hypertrophy & Fibrosis ISO->Hypertrophy Red1 ↓ ROS Production ↓ Inflammation ↓ Cell Size AKT_cardio->Red1 TNF TNF-α Stimulation Inflammation Inflammation & Dysfunction TNF->Inflammation eNOS eNOS Expression ↑ PI3K_AKT->eNOS Red2 ↓ Inflammatory Cytokines PI3K_AKT->Red2 HG High Glucose (HG) Stimulation ENKUR ENKUR Expression HG->ENKUR PI3K_AKT_perit PI3K/AKT Pathway ENKUR->PI3K_AKT_perit Fibrosis Fibrosis (EMT) PI3K_AKT_perit->Fibrosis Red3->ENKUR Inhibits

This compound's multi-organ signaling pathways. EMT: Epithelial-to-Mesenchymal Transition.

Key Experimental Models and Protocols

The following table outlines the main experimental approaches used to elucidate this compound's mechanisms in the studies cited.

Research Focus Key In-Vitro/Ex-Vivo Models Key In-Vivo Models Primary Interventions & Measurements

| Direct Cardiac Protection | - Isoproterenol (ISO)-stimulated cardiomyocytes [3] | - Normoglycemic rabbit CHF model (aortic constriction) [4] | - Interventions: DAPA co-treatment or post-stimulation.

  • Measurements: Cell size, ROS, inflammation markers (AKT pathway), fibrosis (TGF-β1/Smad), echocardiography, plasma NT-proBNP, tissue collagen [3] [4]. | | Endothelial Function & Anti-inflammation | - TNF-α or LPS-stimulated Aortic Endothelial Cells (AECs) [3] | Information not covered in search results | - Interventions: DAPA treatment in inflamed cells.
  • Measurements: PI3K/AKT/MAPK pathway activation, eNOS expression, inflammatory cytokine levels [3]. | | Anti-fibrotic Effects (Peritoneum) | - High glucose-stimulated Human Peritoneal Mesothelial Cells (HPMCs/HMrSV5) [5] | - Rat model of uremic peritoneal dialysis [5] | - Interventions: DAPA added to high-glucose medium; DAPA oral gavage in rats.
  • Measurements: ENKUR/PI3K/AKT pathway proteins, EMT markers (E-cadherin, α-SMA), peritoneal thickness, ultrafiltration volume [5]. | | Natriuresis & Osmotic Diuresis | Information not covered in search results | - Human clinical trials and pooled analyses [2] [6] | - Interventions: DAPA 5mg/10mg daily in patients (T2D, HF, CKD).
  • Measurements: 24-hour urinary glucose, sodium and volume excretion; plasma volume/hematocrit changes; electrolyte levels [2] [1] [6]. |

Clinical Implications and Clinical Trial Evidence

The mechanisms described translate into proven clinical benefits, supported by large-scale outcome trials:

  • Heart Failure: this compound reduces the risk of cardiovascular death and hospitalization for heart failure in patients across the full spectrum of ejection fraction [7] [1].
  • Chronic Kidney Disease: It reduces the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and heart failure hospitalization in patients with CKD, with or without diabetes [7] [1].

The diagram below illustrates the journey from the primary renal action to the resulting clinical benefits.

G Start This compound SGLT2 Inhibition Mech1 Increased Urinary Glucose & Sodium Excretion Start->Mech1 Mech4 Direct Cellular Effects (e.g., Anti-fibrotic, Anti-inflammatory) Start->Mech4 Off-target Organ Effects Mech2 Osmotic Diuresis & Natriuresis Mech1->Mech2 Mech3 Reduced Intraglomerular Pressure (Tubuloglomerular Feedback) Mech1->Mech3 Effect1 Plasma Volume Reduction Blood Pressure Reduction Mech2->Effect1 Effect2 Improved Ventricular Loading Hemodynamic Benefits Mech2->Effect2 Effect4 Renal Protection Mech3->Effect4 Effect3 Cardiac Reverse Remodeling & Reduced Fibrosis Mech4->Effect3 Mech4->Effect4 Outcome Proven Clinical Outcomes · Reduced HF Hospitalization · Reduced CV Death · Slowed CKD Progression Effect1->Outcome Effect2->Outcome Effect3->Outcome Effect4->Outcome

Proposed pathway from this compound's mechanism to clinical benefits.

References

Application Note: Development of Dapagliflozin Oral Nano-Bilosomes

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Rationale

Dapagliflozin is a potent SGLT2 inhibitor used for managing Type 2 Diabetes Mellitus. As a BCS Class III drug, it has high solubility but low permeability, which can limit its oral bioavailability [1] [2]. Nano-bilosomes have emerged as a promising strategy to overcome this challenge. These are nanoscale vesicular systems stabilized by the incorporation of bile salts. The bile salts confer remarkable advantages, including enhanced resistance to gastrointestinal enzymes and bile salts, improved permeation across the intestinal barrier, and potentially increased bioavailability by leveraging the Apical Sodium-dependent Bile Acid Transporter (ASBT) [2] [3].

2. Experimental Design (Box-Behnken)

A Box-Behnken Design (BBD) is a response surface methodology ideal for this optimization as it requires fewer runs than a full factorial design and avoids extreme experimental conditions, making it efficient and practical [4] [5].

  • Independent Variables: The factors selected for optimization, each tested at three levels, are typically [1] [2]:
    • X1: Concentration of Bile Salt (mg)
    • X2: Amount of Edge Activator (mg)
    • X3: Amount of Non-ionic Surfactant (mg)
  • Dependent Responses: The critical quality attributes of the bilosomes measured as outputs are [1] [2]:
    • Y1: Entrapment Efficiency (%EE)
    • Y2: Particle Size (PS)
    • Y3: Polydispersity Index (PDI)
    • Y4: Zeta Potential (ZP)
    • Y5: In Vitro Drug Release (%)

The goal of the numerical optimization is to maximize %EE, ZP (absolute value), and drug release, while minimizing PS and PDI to achieve a stable, monodisperse, and efficient nano-formulation [1].

Protocol: Formulation and Characterization of this compound Bilosomes

Protocol 1: Preparation via Thin-Film Hydration Method

  • Materials: this compound, Cholesterol, Span 60, Sodium Deoxycholate (or other bile salts), Chloroform, Methanol [6] [2].
  • Equipment: Rotary Evaporator, Ultrasonicator, Round-Bottom Flask.
Step Procedure Critical Parameters
1 Dissolution: Dissolve weighed quantities of this compound, cholesterol (lipid), Span 60 (surfactant), and an edge activator (e.g., Tween 80) in a mixture of chloroform and methanol (1:1 v/v) in a round-bottom flask [6] [2]. Ensure complete dissolution of all components.
2 Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 40°C to form a thin, dry lipid film on the inner wall of the flask [6] [2]. The rotation speed and temperature should be controlled for uniform film formation.
3 Drying: Place the flask in a desiccator overnight to remove any residual organic solvent [6] [2]. Complete solvent removal is crucial for the stability of the vesicles.
4 Hydration: Hydrate the dry film with an aqueous solution of sodium deoxycholate (bile salt) by rotating the flask in the evaporator (without vacuum) at 40°C for 45-60 minutes. This yields a multilamellar vesicular dispersion [6] [2]. Hydration temperature and time are key for proper vesicle formation.
5 Size Reduction: Subject the resulting bilosome dispersion to sonication using a probe sonicator for several cycles (e.g., 1 min/cycle with 30s intervals) to reduce the vesicle size to the nanoscale [2]. Optimize sonication time and amplitude to prevent drug degradation or aggregation.

Protocol 2: In-Vitro and Ex-Vivo Characterization

  • Particle Size, PDI, and Zeta Potential: Analyze the final aqueous dispersion using dynamic light scattering with a Zetasizer. The optimized formulation should have a particle size of ~155 nm, PDI <0.2, and a zeta potential of ~ -17 mV, indicating good stability [1] [2].
  • Entrapment Efficiency (%EE): Separate the unentrapped drug by centrifuging the dispersion (e.g., at 14,000 rpm for 1 hour) or using a dialysis method. Analyze the drug content in the supernatant or dialysate using UV spectroscopy or HPLC. Calculate %EE using the formula [1]: %EE = (Total Drug Added – Free Unentrapped Drug) / (Total Drug Added) × 100 An optimized formulation can achieve an EE of over 86% [1].
  • Surface Morphology (SEM): Examine the optimized formulation using Scanning Electron Microscopy (SEM). The bilosomes should appear spherical with sharp boundaries [1].
  • In Vitro Drug Release Study: Use a dialysis bag method. Place the bilosome dispersion in a dialysis bag immersed in a suitable release medium (e.g., PBS at pH 6.8) maintained at 37±0.5°C with constant stirring. Withdraw samples at predetermined intervals and analyze the drug content. The bilosomal formulation should show a significant enhancement in drug release (e.g., 75%) compared to a plain drug solution (e.g., 30%) over 24 hours [1].
  • Ex-Vivo Permeation Study: Conduct using freshly excised intestinal tissue (e.g., from rats) mounted in a Franz diffusion cell. The bilosomal formulation typically demonstrates a several-fold higher flux compared to the drug solution, indicating superior permeation [1].

Summary of Optimized Formulation and Outcomes

The systematic development process leads to a formulation with well-defined characteristics and significantly improved performance.

Table 1: Characteristics of Optimized this compound Bilosomes

Parameter Result from Optimized Formulation
Particle Size 155.36 ± 2.48 nm [1]
Polydispersity Index (PDI) 0.126 ± 0.23 [1]
Zeta Potential -16.59 ± 1.64 mV [1]
Entrapment Efficiency 86.37 ± 2.6% [1]
*In Vitro* Drug Release (24h) 75.31 ± 2.68% [1]

Table 2: Key Pharmacokinetic and Pharmacodynamic Outcomes

Study Type Key Finding (Compared to Drug Solution)
*In Vivo* Pharmacokinetics (Rats) 3.41-fold increase in AUC (Area Under the Curve), indicating vastly improved bioavailability [1].
Ex-Vivo Permeation 4.49 times higher drug flux [1].
*In Vivo* Pharmacodynamics (Anti-diabetic activity in diabetic rats) Significantly enhanced therapeutic efficacy in lowering blood glucose levels and marked improvement in biochemical parameters [1].

Experimental Workflow and Optimization Logic

The following diagrams outline the procedural workflow and the logical structure of the optimization design.

Start Start: Formulation Development P1 Protocol 1: Thin-Film Hydration Start->P1 P2 Protocol 2: Characterization P1->P2 BBD Experimental Design: Box-Behnken (BBD) P2->BBD Opt Numerical Optimization via Design-Expert Software BBD->Opt Eval In-Vivo/Ex-Vivo Evaluation Opt->Eval End Optimal Nano-Bilosomes Eval->End

Diagram Title: Bilosome Development Workflow

cluster_independent Independent Variables (Inputs) cluster_dependent Dependent Responses (Outputs) BBD Box-Behnken Design (BBD) X1 X1: Bile Salt Concentration BBD->X1 X2 X2: Edge Activator Amount BBD->X2 X3 X3: Surfactant Amount BBD->X3 Y1 Y1: Entrapment Efficiency (%) X1->Y1 Influence Y2 Y2: Particle Size (nm) X1->Y2 Influence Y3 Y3: PDI X1->Y3 Influence Y4 Y4: Zeta Potential (mV) X1->Y4 Influence Y5 Y5: Drug Release (%) X1->Y5 Influence X2->Y1 Influence X2->Y2 Influence X2->Y3 Influence X2->Y4 Influence X2->Y5 Influence X3->Y1 Influence X3->Y2 Influence X3->Y3 Influence X3->Y4 Influence X3->Y5 Influence

Diagram Title: BBD Optimization Inputs and Outputs

Conclusion

The application of a Box-Behnken Design provides a systematic and efficient framework for optimizing this compound-loaded bilosomes. The resulting nano-formulation demonstrates superior characteristics—including nanoscale particle size, high drug loading, sustained release profile, and significantly enhanced oral bioavailability and therapeutic efficacy compared to a conventional drug solution. This makes bilosomes a highly promising oral drug delivery carrier for this compound and other poorly permeable drugs.

References

dapagliflozin clinical trial protocol heart failure design

Author: Smolecule Technical Support Team. Date: February 2026

Dapagliflozin in Heart Failure: Clinical Trial Landscape

The table below summarizes the design and principal findings of key this compound heart failure trials.

Trial Name Patient Population Sample Size Primary Endpoint Key Efficacy Findings Key Safety Findings
DAPA-HF [1] HFrEF (LVEF ≤40%), with or without T2DM 4,744 CV death, HF hospitalization, or urgent HF visit Primary outcome: 16.3% vs. 21.2% (placebo), HR 0.75 (95% CI, 0.65-0.85; p<0.001) [1] • Consistent benefit regardless of diabetes status (HR ~0.74) [1] • Worsening renal function: 1.2% vs. 1.6% (placebo), p=0.17 [1]
DELIVER [2] HFmrEF/HFpEF (LVEF >40%), with or without T2DM 6,263 CV death or worsening HF (Rationale & design published; results demonstrate efficacy in this population) (Rationale & design published)
DAPA ACT HF-TIMI 68 [3] Hospitalized for acute HF (all LVEF), with or without T2DM 2,401 CV death or worsening HF (Trial ongoing; evaluates in-hospital initiation) [3] (Trial ongoing; key safety endpoints include symptomatic hypotension and worsening kidney function) [3]

Detailed Experimental Protocols from Preclinical Studies

Preclinical models provide insights into the molecular mechanisms behind this compound's cardioprotective effects. The following protocols can be adapted for laboratory research.

Protocol: Evaluating Anti-ferroptosis Effects in a Rabbit CHF Model

This protocol is based on a study investigating how this compound inhibits ferroptosis to improve chronic heart failure [4].

  • Animal Model: Male New Zealand white rabbits with chronic heart failure induced by ascending aortic circumferential ligation (to create pressure overload). Sham group undergoes thoracotomy only [4].
  • Intervention Groups:
    • Sham group (n=6): Thoracotomy only, normal saline via gavage.
    • Heart Failure (HF) group (n=6): Aortic ligation, normal saline via gavage.
    • This compound (DAPA) group (n=6): Aortic ligation, this compound (1 mg/kg/day) via oral gavage for 10 weeks after CHF model establishment [4].
  • Key Methodologies:
    • Cardiac Function Assessment: Echocardiography at baseline, 12 weeks (post-modeling), and 22 weeks (post-treatment) to measure LVEF, LVESD, LVEDD, FS [4].
    • Histopathological Analysis:
      • HE Staining: To assess cardiomyocyte hypertrophy, degeneration, and necrosis.
      • Prussia Blue Staining: To detect and quantify iron ion deposition in myocardial tissue, a key marker of ferroptosis [4].
    • Biochemical Assays:
      • ELISA: Measure serum levels of inflammatory cytokines (IL-1β, IL-6, TNF-α).
      • Colorimetric Assays: Quantify oxidative stress markers - Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px) [4].
    • Protein Expression Analysis: Western Blot to detect protein levels of Nrf2, HO-1, and GPX4 in myocardial tissue [4].
Protocol: Assessing Anti-fibrotic Effects in a Normoglycemic Rabbit CHF Model

This protocol focuses on this compound's ability to attenuate myocardial fibrosis in a non-diabetic setting [5].

  • Animal Model & Groups: Similar to the ferroptosis model: Sham, HF, Perindopril (positive control), and this compound (1 mg/kg/day) groups in a rabbit aortic constriction model [5].
  • Key Methodologies:
    • Fibrosis Quantification:
      • Masson’s Trichrome Staining: To visualize collagen deposition and calculate the Collagen Volume Fraction (CVF).
      • Immunohistochemistry (IHC): To localize and quantify the expression of TGF-β1, Collagen I, and Collagen III in heart tissue sections [5].
    • Molecular Pathway Analysis:
      • Western Blot: Analyze protein expression of key components in the TGF-β1/Smad signaling pathway (e.g., TGF-β1, p-Smad2/3, Smad4, Smad7) [5].
    • Functional & Structural Readouts:
      • Plasma NT-proBNP: Measured by ELISA as a biomarker for heart failure severity.
      • Heart Weight/Body Weight Ratio: A gross indicator of cardiac hypertrophy [5].

Mechanisms of Action: Signaling Pathways

The cardioprotective effects of this compound are mediated through multiple molecular pathways. The diagrams below illustrate two key mechanisms identified in preclinical studies.

Nrf2/HO-1/GPX4 Pathway in Ferroptosis Inhibition

This compound activates the Nrf2 pathway, leading to reduced oxidative stress and inhibition of ferroptotic cell death in cardiomyocytes [4].

G Dapa This compound Nrf2 Nrf2 Activation (↑ Nuclear Translocation) Dapa->Nrf2  Upregulates HO1 ↑ Heme Oxygenase-1 (HO-1) Nrf2->HO1  Induces Expression GPX4 ↑ Glutathione Peroxidase 4 (GPX4) Nrf2->GPX4  Induces Expression OxStress Oxidative Stress HO1->OxStress  Reduces LipidROS Lipid Peroxidation & ROS GPX4->LipidROS  Detoxifies Ferroptosis Cardiomyocyte Ferroptosis OxStress->Ferroptosis LipidROS->Ferroptosis Outcome Improved Heart Failure Ferroptosis->Outcome  Inhibits

TGF-β1/Smad Pathway in Fibrosis Attenuation

This compound ameliorates cardiac fibrosis by suppressing the profibrotic TGF-β1/Smad signaling cascade [5].

G Dapa This compound TGFB1 TGF-β1 Dapa->TGFB1  Inhibits pSmad p-Smad2/3 Complex TGFB1->pSmad  Activates Smad4 Smad4 pSmad->Smad4  Binds to Translocate Nuclear Translocation Smad4->Translocate FibrosisGenes Pro-fibrotic Gene Expression Translocate->FibrosisGenes  Promotes Collagen ↑ Collagen I/III (Myocardial Fibrosis) FibrosisGenes->Collagen Outcome Attenuated Cardiac Remodeling Collagen->Outcome  Reduces

Future Research Directions

The landscape of this compound research continues to evolve. Key areas of ongoing investigation include:

  • In-hospital Initiation: The DAPA ACT HF-TIMI 68 trial will provide crucial data on the efficacy and safety of initiating this compound during an acute HF hospitalization [3].
  • Combination Therapies: The Prevent-HF trial (Phase III) is investigating the combination of this compound with baxdrostat (an aldosterone synthase inhibitor) for the prevention of incident heart failure, representing a novel strategy in at-risk populations [6].

References

Comprehensive Application Notes and Protocols: HPLC Method Development and Validation for Dapagliflozin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Significance

Dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, represents a significant advancement in the therapeutic management of type 2 diabetes mellitus (T2DM). As a novel therapeutic agent with a unique mechanism of action promoting renal glucose excretion, this compound has gained widespread clinical use both as a monotherapy and in fixed-dose combinations with other antidiabetic agents such as metformin and linagliptin. The growing pharmaceutical prevalence of this compound-containing formulations has consequently increased the demand for robust, reliable, and validated analytical methods to support drug development, quality control, and stability testing in compliance with regulatory standards.

Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as the primary analytical technique for this compound quantification due to its precision, accuracy, and ability to separate the drug from its degradation products and co-formulated compounds. The development of stability-indicating methods that can effectively distinguish this compound from its degradation products under various stress conditions is particularly critical for assessing product shelf life and storage conditions. This application note consolidates and synthesizes optimized HPLC methodologies and validation protocols from recent scientific literature to provide researchers with comprehensive guidelines for implementing this compound analysis in various matrices, including active pharmaceutical ingredients (API), pharmaceutical formulations, and biological samples.

Comprehensive Chromatographic Method Parameters

The development of robust HPLC methods for this compound analysis requires careful optimization of chromatographic conditions to achieve adequate separation, peak symmetry, and detection sensitivity. Based on comprehensive evaluation of recent research, the following parameters have been demonstrated as effective across various applications:

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Condition 1 (API Analysis) Condition 2 (Combination Formulation) Condition 3 (Bioanalytical Application)
Column Kromasil 100-5-C8 (100 mm × 4.6 mm) Phenomenex Luna C18 (250 × 4.6 mm, 5 μm) Kromasil C18 (250 mm × 4.6 mm; 5μ)
Mobile Phase ACN:water (52:48 v/v) ACN:phosphate buffer, pH 6.8 (40:60 v/v) ACN:0.1% OPA in water (50:50 v/v)
Flow Rate 1.0 mL/min 0.8 mL/min 1.0 mL/min
Detection Wavelength 224 nm 230 nm 224 nm
Injection Volume Not specified 10 μL Not specified
Column Temperature Ambient 35°C Ambient
Retention Time 1.67 min Varies by compound 4.6 min (DAPA), 5.7 min (IS)
Application API analysis [1] Fixed-dose combination tablets [2] Human plasma [3]

The chromatographic separation of this compound presents unique challenges due to its relatively high lipophilicity (log P ≈ 2.7) compared to other antidiabetic agents, particularly when analyzing fixed-dose combinations containing drugs with divergent physicochemical properties such as the highly hydrophilic metformin (log P ≈ −2.64) and moderately lipophilic linagliptin (log P ≈ 1.9). The optimized methods address these challenges through careful selection of stationary phase chemistry, mobile phase composition, and pH conditions to achieve adequate retention and resolution of all analytes. For methods analyzing this compound in combination with other drugs, the use of C18 columns with longer dimensions (250 mm) has been shown to improve resolution, while the addition of triethylamine to the mobile phase enhances peak symmetry by minimizing interactions between basic analytes and residual silanol groups on the stationary phase [2].

G Start Start Method Development Column Column Selection Start->Column MobilePhase Mobile Phase Optimization Column->MobilePhase Column_Details C8 vs C18 Chemistry Length (100-250 mm) Particle Size (5 µm) Column->Column_Details Detection Detection Wavelength MobilePhase->Detection Mobile_Details ACN:Buffer Ratios pH Optimization (4.0-6.8) Additive (TEA for peak shape) MobilePhase->Mobile_Details Validation Method Validation Detection->Validation Detection_Details UV Detection: 224-230 nm Based on λmax of this compound Detection->Detection_Details Application Application Validation->Application Validation_Details Linearity, Precision, Accuracy Specificity, LOD/LOQ Robustness, System Suitability Validation->Validation_Details Application_Details API, Formulations Combination Products Biological Samples Application->Application_Details

Figure 1: HPLC Method Development Workflow for this compound Analysis

Method Validation Performance Data

Validation of HPLC methods for this compound quantification has been comprehensively demonstrated according to International Council for Harmonisation (ICH) guidelines across multiple studies. The validation parameters establish that the methods are suitable for their intended applications in pharmaceutical quality control and bioanalytical analysis:

Table 2: Method Validation Performance Characteristics

Validation Parameter This compound (API) [1] This compound (Combination) [2] This compound (Bioanalytical) [3]
Linearity Range Not specified 0.6–2.8 μg/mL 1.50–60 μg/mL
Correlation Coefficient (r²) Meets ICH criteria >0.995 0.9994
Precision (%RSD) Within acceptable limits <2% 1.35–3.19%
Accuracy (% Recovery) Meets ICH criteria 99.73% (formulation) 96.23–108.67%
LOD Not specified Not specified 1.50 μg/mL
LOQ Not specified Not specified 1.50 μg/mL
Robustness Meets ICH criteria Established Established

The linearity and sensitivity of this compound methods have been rigorously demonstrated across relevant concentration ranges. For combination formulations containing this compound with linagliptin and metformin, linearity has been established in the range of 0.6–2.8 μg/mL for this compound with correlation coefficients exceeding 0.995 [2]. The precision of the methods, expressed as percentage relative standard deviation (%RSD), has been consistently below 2% for formulation analysis and within 1.35–3.19% for bioanalytical applications, well within the acceptable limits for pharmaceutical analysis [2] [3]. Accuracy has been demonstrated through recovery studies, with reported values of 99.73% for formulation analysis and 96.23–108.67% for bioanalytical methods, confirming minimal matrix interference and appropriate sample preparation techniques [2] [3].

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution Preparation (API and Formulation Analysis): Accurately weigh and transfer 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a primary stock solution of 1000 μg/mL. Prepare working standards through appropriate dilution with methanol to reach the desired concentration range (typically 5-25 μg/mL for API analysis) [2] [4].

  • Sample Preparation (Tablet Formulations): Accurately weigh and powder not less than 20 tablets. Transfer an accurately weighed quantity of the powder equivalent to one dosage unit into a 100 mL volumetric flask. Add approximately 50 mL of methanol and sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction of the drug. Cool to room temperature, dilute to volume with methanol, and mix well. Filter through a 0.22 μm membrane filter, discarding the first few mL of the filtrate. Perform further dilutions with methanol as needed to obtain concentrations within the linear range of the method [2].

  • Plasma Sample Preparation (Bioanalytical Method): Piper 500 μL of human plasma into a centrifuge tube. Add 50 μL of the internal standard solution (azilsartan medoxomil at appropriate concentration) and mix briefly on a vortex mixer. Add 1 mL of precipitation solvent (acetonitrile) and vortex mix for 1 minute. Centrifuge at 10,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue with 200 μL of mobile phase and vortex mix for 30 seconds. Transfer to autosampler vials for analysis [3].

Forced Degradation Studies Protocol

Forced degradation studies are conducted to establish the stability-indicating capability of the method and to understand the degradation behavior of this compound under various stress conditions. The following protocol should be followed:

  • Acidic Degradation: Add 1 mL of 1N hydrochloric acid to 1 mL of this compound stock solution (1 mg/mL) in a 10 mL volumetric flask. Reflux the solution at 60°C for 30 minutes. Neutralize with 1 mL of 1N sodium hydroxide, and dilute to volume with mobile phase [1].

  • Alkaline Degradation: Add 1 mL of 1N sodium hydroxide to 1 mL of this compound stock solution (1 mg/mL) in a 10 mL volumetric flask. Reflux the solution at 60°C for 30 minutes. Neutralize with 1 mL of 1N hydrochloric acid, and dilute to volume with mobile phase [1].

  • Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to 1 mL of this compound stock solution (1 mg/mL) in a 10 mL volumetric flask. Keep at room temperature for 30 minutes protected from light. Dilute to volume with mobile phase [1] [2].

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 6 hours in a hot air oven. Prepare the sample solution at the desired concentration using the exposed drug substance [1].

  • Photolytic Degradation: Expose the solid drug substance to UV light (at specified wavelength) and visible light for an overall illumination of not less than 200 watt-hours/square meter in a photostability chamber. Prepare the sample solution at the desired concentration using the exposed drug substance [1] [2].

G Start Forced Degradation Study Acid Acidic Degradation 1N HCl, 60°C, 30 min Start->Acid Base Alkaline Degradation 1N NaOH, 60°C, 30 min Start->Base Oxidation Oxidative Degradation 3% H₂O₂, RT, 30 min Start->Oxidation Thermal Thermal Degradation 105°C, 6 hours Start->Thermal Photo Photolytic Degradation UV/VIS Light Start->Photo Analysis HPLC Analysis Peak Purity Assessment Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Findings Key Findings: This compound shows stability under various stress conditions with minimal degradation Analysis->Findings

Figure 2: Forced Degradation Protocol for this compound Stability Studies

Application Examples

Analysis of Fixed-Dose Combination Products

The simultaneous quantification of this compound in fixed-dose combination products presents particular challenges due to the divergent physicochemical properties of co-formulated drugs. A validated method for the simultaneous estimation of this compound, linagliptin, and metformin hydrochloride exemplifies an optimized approach to this analysis [2]. The method employs a Phenomenex Luna C18 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of acetonitrile and phosphate buffer (pH 6.8) in a 40:60 v/v ratio. The flow rate is maintained at 0.8 mL/min with detection at 230 nm. This method has demonstrated excellent resolution between all three components, with retention times sufficiently distinct to allow accurate quantification of each drug in combination products. The method has been successfully applied to commercial formulations, yielding assay values of 99.73% w/w for this compound, confirming its applicability for routine quality control of complex multidrug formulations [2].

Bioanalytical Applications

The quantification of this compound in biological matrices requires specialized methods with enhanced sensitivity and selectivity. A validated bioanalytical method for the determination of this compound in human plasma uses azilsartan medoxomil as an internal standard to account for procedural variability [3]. The method employs a Kromasil C18 column (250 mm × 4.6 mm; 5μ) with an isocratic mobile phase consisting of acetonitrile and 0.1% orthophosphoric acid in water (50:50 v/v) at a flow rate of 1.0 mL/min. Detection is performed at 224 nm, and the drug is extracted from plasma samples using protein precipitation with acetonitrile. The method demonstrates a linear range of 1.50-60 μg/mL (r² = 0.9994) with a limit of quantification of 1.50 μg/mL, adequate for therapeutic drug monitoring. The accuracy ranges from 96.23% to 108.67% with precision between 1.35% and 3.19% RSD, meeting acceptance criteria for bioanalytical method validation [3].

Regulatory Considerations and System Suitability

All developed methods for this compound analysis should comply with ICH guidelines for method validation (ICH Q2(R2)) and stability testing (ICH Q1A(R2)). System suitability testing should be performed prior to each analytical run to verify that the chromatographic system is adequate for the intended analysis. Typically, this involves six replicate injections of a standard solution containing this compound at the target concentration. The system suitability parameters should meet the following acceptance criteria:

  • Relative Standard Deviation (RSD): ≤2.0% for peak area and retention time of replicate injections
  • Theoretical plates: >2000 for this compound peak
  • Tailing factor: ≤2.0 for this compound peak
  • Resolution: >2.0 between this compound and any adjacent peaks in combination products

The methods should demonstrate robustness through deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C). These variations should not significantly affect the chromatographic performance, ensuring the method's reliability during routine use [1] [2].

Conclusion

The comprehensive evaluation of HPLC methods for this compound analysis presented in this application note demonstrates that RP-HPLC with UV detection provides a robust, accurate, and precise approach for the quantification of this compound in various matrices, including API, pharmaceutical formulations, and biological samples. The optimized chromatographic conditions, particularly the use of C8 or C18 columns with acetonitrile-based mobile phases, have shown excellent performance across multiple studies.

The validation data confirm that these methods comply with ICH guidelines and meet all required validation parameters, including specificity, linearity, accuracy, precision, and robustness. The stability-indicating capability of these methods has been established through forced degradation studies, demonstrating their ability to accurately quantify this compound even in the presence of degradation products. Furthermore, the successful application of these methods to commercial formulations and biological samples highlights their practical utility in pharmaceutical analysis, quality control, and bioanalytical studies.

As the therapeutic use of this compound continues to expand, these validated HPLC methods will play an increasingly important role in ensuring product quality, supporting regulatory submissions, and facilitating clinical pharmacokinetic studies. The protocols and application examples provided in this document offer researchers comprehensive guidelines for implementing this compound analysis in their laboratories.

References

Comprehensive Protocol for Dapagliflozin Pharmacokinetic Studies in Healthy Volunteers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objectives

Dapagliflozin is an orally active, highly selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus. It functions by reducing renal glucose reabsorption, leading to increased urinary glucose excretion. This document outlines a standardized protocol for assessing the pharmacokinetic (PK) properties and safety profile of this compound in healthy volunteer populations, based on established clinical study designs [1] [2].

The primary objectives of such studies are to characterize the fundamental PK parameters of this compound and its major metabolite, and to establish the bioequivalence of new formulations (e.g., fixed-dose combinations) against reference products.

Detailed Experimental Methodology

Study Design and Population

A robust study design is critical for generating reliable and interpretable data. The following table summarizes the core design elements used in recent clinical trials.

Design Element Protocol Specifications
Study Type Randomized, open-label, single- and multiple-dose, parallel-cohort or crossover [3] [2].
Participants Healthy adults (typically 18-55 years); confirmed good health via medical history, physical exam, and lab tests [3] [2].
Sample Size ~14-40 subjects per cohort/arm [3] [2].
Dosing Single oral doses (e.g., 5 mg, 10 mg) or multiple once-daily doses for 6-10 days to steady state [2]. For FDC studies, a single dose of the FDC is compared to co-administered individual components [3] [4].
Conditions Administered under standard fed conditions unless specifically testing food effects [3].
Key Pharmacokinetic Parameters and Bioanalytical Methods

The primary endpoints focus on standard PK metrics derived from plasma and urine concentration-time data.

Matrix Analytes Key Pharmacokinetic Parameters
Plasma This compound, this compound 3-O-glucuronide (D3OG) ( C_{max} ), ( T_{max} ), ( AUC_{0-t} ), ( AUC_{0-\infty} ), ( t_{1/2} ) [3] [2] [5]
Urine This compound, D3OG Amount excreted (Ae), Renal Clearance (CLr) [2]

For bioanalysis, the Liquid Chromatography/Mass Spectrometry (LC/MS) method is recommended for its sensitivity and specificity in quantifying the concentration of this compound and its metabolite in plasma and urine [6].

Pharmacodynamic and Safety Assessments
  • Pharmacodynamics (PD): The primary PD marker is 24-hour Urinary Glucose Excretion (UGE), which directly reflects the drug's mechanism of action [2].
  • Safety Monitoring: Includes continuous monitoring of adverse events, vital signs, clinical laboratory tests (hematology, clinical chemistry, urinalysis), and 12-lead electrocardiograms (ECGs) [3] [2].

Workflow and Data Analysis Procedures

The following diagram illustrates the sequential workflow for a typical bioequivalence or PK study, from participant screening to final analysis.

G Start Study Protocol Finalization Screening Volunteer Screening & Enrollment Start->Screening Randomization Randomization Screening->Randomization Dosing1 Treatment Period 1 (Test or Reference) Randomization->Dosing1 Sampling1 Intensive PK/PD Sampling Dosing1->Sampling1 Washout Washout Period (≥ 7 days) Sampling1->Washout Dosing2 Treatment Period 2 (Alternate Treatment) Washout->Dosing2 Sampling2 Intensive PK/PD Sampling Dosing2->Sampling2 Analysis Bioanalytical Analysis (PK) & PD Assessment Sampling2->Analysis Stats Statistical Analysis & Bioequivalence Testing Analysis->Stats End Study Report Stats->End

Expected Outcomes and Quantitative Data

Studies following this protocol have consistently yielded the following PK and PD profiles for this compound in healthy volunteers.

Table 4.1: Typical Pharmacokinetic Profile of this compound (10 mg dose) [1] [7] [2]
Parameter Value (Mean) Notes
Oral Bioavailability 78% High absorption
Time to Peak (( T_{max} )) 1 - 2 hours Rapid absorption [1] [2]
Peak Concentration (( C_{max} )) ~158 ng/mL (at steady-state) Dose-proportional [1]
Area Under Curve (( AUC )) ~628 ng·h/mL (at steady-state) Dose-proportional [1]
Apparent Volume of Distribution (( V_d )) 118 L Extensive extravascular distribution [1]
Plasma Half-Life (( t_{1/2} )) 12.9 - 13.8 hours Suitable for once-daily dosing [1] [7]
Primary Metabolic Pathway UGT1A9 glucuronidation Forms inactive D3OG metabolite [1]
Fraction Excreted in Urine (as parent drug) < 2% Minimal renal excretion of unchanged drug [1]
Fraction Excreted in Urine (as D3OG) 61 - 69.7% Major route of elimination [1] [2]
Table 4.2: Pharmacodynamic and Bioequivalence Outcomes [2] [3] [5]
Measure Typical Outcome
24-h Urinary Glucose Excretion (5 mg) ~28.1 g [2]
24-h Urinary Glucose Excretion (10 mg) ~41.1 g [2]
Bioequivalence Criterion 90% CI for ( C_{max} ), ( AUC_{0-t} ), and ( AUC_{0-\infty} ) must be within 80.00 - 125.00% [3] [5]
Food Effect High-fat meal decreases ( C_{max} ) by up to 50% and delays ( T_{max} ); no significant effect on overall AUC [7]

Critical Considerations for Protocol Development

When designing a this compound PK study, several factors are crucial for success and regulatory acceptance.

  • Formulation Considerations: For Fixed-Dose Combination (FDC) products, the protocol must demonstrate bioequivalence to the co-administered individual components. Studies show the mean plasma concentration-time profiles of FDC and individual components should be "nearly superimposable" [3] [4].
  • Ethnicity and Regional Differences: While PK parameters in Chinese volunteers were found to be slightly higher than in other populations, these differences are not considered clinically meaningful and do not necessitate dose adjustment [3] [2].
  • Handling Special Populations: Although this protocol focuses on healthy volunteers, note that patients with severe renal impairment or hepatic impairment show higher systemic exposure to this compound. Dedicated studies are needed for these populations [1].

Conclusion

This application note provides a comprehensive and validated framework for conducting pharmacokinetic studies of this compound in healthy volunteers. Adherence to the outlined design, methodology, and analytical procedures will ensure the generation of high-quality, reliable data suitable for regulatory submissions, formulation development, and advancing the understanding of this important therapeutic agent.

References

Comprehensive Application Notes and Protocols for Dapagliflozin In Vitro Drug Release Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dapagliflozin and In Vitro Release Testing

This compound is a highly potent, selective, and reversible inhibitor of the sodium-glucose cotransporter 2 (SGLT2) that functions by reducing renal glucose reabsorption, leading to urinary glucose excretion and improved glycemic control in type 2 diabetes patients. According to the European Medicines Agency (EMA), this compound is classified as a BCS Class III substance, characterized by high solubility and poor permeability [1]. This classification has significant implications for dissolution testing, as the release rate may potentially influence bioavailability under certain conditions.

In vitro drug release testing serves as a critical quality control tool for ensuring batch-to-batch consistency, predicting in vivo performance, and supporting formulation development of this compound dosage forms. With the recent approval of this compound and the absence of official pharmacopoeial methods, researchers have developed and validated dissolution methodologies that can serve as scientific foundations for future monographs [1]. These methods have been applied to various dosage forms, from conventional immediate-release tablets to advanced drug delivery systems including solid lipid nanoparticles (SLNs) and transferosomal dispersions for transdermal delivery [2] [3].

Standard Dissolution Methodology for Immediate-Release Tablets

Protocol for Dissolution Testing of this compound Tablets

This protocol describes the validated dissolution method for this compound immediate-release tablets (5 mg or 10 mg) using USP Apparatus II (paddle apparatus) [1].

Apparatus and Reagents:

  • USP Dissolution Apparatus II (Paddle apparatus)
  • UV-Vis spectrophotometer with 1 cm quartz cells
  • Vacuum filtration system with 0.44 μm cellulose membrane
  • Quantitative paper filters (28 μm) or nylon syringe filters (0.22 μm)
  • Simulated gastric fluid without enzymes, pH 1.2
  • Methanol (HPLC grade)
  • This compound propanediol monohydrate reference standard

Procedure:

  • Medium Preparation: Prepare 900 mL of simulated gastric fluid without enzymes (pH 1.2). Degas the medium by vacuum filtration through a 0.44 μm cellulose membrane prior to use.
  • Apparatus Setup: Pour the degassed medium into the vessel and allow it to equilibrate to 37 ± 0.5°C. Set the paddle rotation speed to 50 rpm.
  • Tablet Introduction: Carefully place one this compound tablet (5 mg or 10 mg) into each vessel, ensuring the tablet sinks to the bottom without sticking to the vessel walls.
  • Sampling Time Points: Withdraw 10 mL aliquots at specified time intervals: 0.5, 1, 1.5, 2, 3, 4, 5, 10, and 20 minutes. Immediately replace with an equal volume of fresh dissolution medium maintained at 37 ± 0.5°C.
  • Sample Filtration: Filter the withdrawn samples immediately through quantitative paper filters (28 μm) or nylon syringe filters (0.22 μm).
  • Spectrophotometric Analysis: Measure the absorbance of filtered samples at 224 nm against a blank consisting of the dissolution medium.
  • Calculation: Determine this compound concentration using a pre-established calibration curve (range: 0.5-15 μg/mL).

Table 1: Dissolution Test Conditions for this compound Tablets

Parameter Specification
Apparatus USP Apparatus II (Paddle)
Medium Simulated gastric fluid without enzymes, pH 1.2
Volume 900 mL
Temperature 37 ± 0.5°C
Rotation Speed 50 rpm
Sampling Times 0.5, 1, 1.5, 2, 3, 4, 5, 10, 20 minutes
Analytical Wavelength 224 nm
Filter Type Quantitative paper (28 μm) or Nylon syringe (0.22 μm)
Method Validation Parameters

The analytical methodology requires validation according to ICH Q2(R1) guidelines to ensure reliability and accuracy [1].

Specificity: No interference from placebo constituents at the analytical wavelength of 224 nm, confirming method specificity for this compound quantification.

Linearity: The method demonstrated excellent linearity in the concentration range of 0.5-15 μg/mL with a correlation coefficient (r²) of 0.998.

Precision: Both intra-day and inter-day precision studies showed RSD values below 2%, indicating high method repeatability and intermediate precision.

Accuracy: Recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration) yielded recovery rates of 80.72%, 98.47%, and 119.41%, respectively, demonstrating method accuracy.

Robustness: Evaluation through a 2³ factorial design confirmed that minor variations in pH (±0.2), salt concentration (±0.10 g), and medium volume (±50 mL) did not significantly affect dissolution results (p > 0.05).

Table 2: Analytical Method Validation Summary

Validation Parameter Results Acceptance Criteria
Linearity Range 0.5-15 μg/mL -
Correlation Coefficient (r²) 0.998 ≥0.995
Precision (RSD) <2% ≤2%
Accuracy (Recovery) 80.72-119.41% 95-105%
LOD Experimentally confirmed -
LOQ Experimentally confirmed -
Robustness No significant effect (p>0.05) -

Dissolution Profile Comparison and Data Analysis

Profile Comparison Methods

Difference (f1) and Similarity (f2) Factors: The difference factor (f1) and similarity factor (f2) are mathematical models recommended by regulatory authorities for comparing dissolution profiles [1]. The f1 factor calculates the percent difference between two curves at each time point, while the f2 factor is a logarithmic transformation of the sum of squared differences between test and reference profiles.

Calculation Criteria:

  • f1 values between 0-15 and f2 values between 50-100 indicate similar dissolution profiles.
  • For f2 calculation, a minimum of three time points excluding zero are required, with not more than one mean difference of ≥10% between test and reference.

Dissolution Efficiency (DE): This model statistically evaluates the equivalence of dissolution tests by calculating the area under the dissolution curve versus time plot, expressed as a percentage of the rectangle area described by 100% dissolution in the same time frame. The results can be analyzed using Student's t-test for two-group comparisons or ANOVA for multiple groups, with a significance level of 0.05%.

Application to Commercial Tablets

Studies of commercial this compound tablets (5 mg and 10 mg strengths) from different batches demonstrated similar dissolution profiles when analyzed using f1, f2, and dissolution efficiency methods [1]. These results confirm batch-to-batch consistency and formulation equivalence, validating the developed dissolution method as suitable for quality control of this compound tablets.

Advanced Formulation Testing Methods

Solid Lipid Nanoparticles (SLNs) Release Testing

Objective: To evaluate the release characteristics of this compound-loaded SLNs designed to enhance oral bioavailability through controlled release [2].

Formulation Optimization: this compound-SLNs were optimized using a three-factor, three-level Box-Behnken design (BBD) with independent variables including polymer concentration (X1), surfactant concentration (X2), and stirring duration (X3). Dependent variables assessed were entrapment efficiency (%EE), cumulative drug release (%CDR), and particle size [2].

Characterization Parameters:

  • Particle Size: Ranged from 100.13 ± 7.2 to 399.08 ± 2.4 nm
  • Entrapment Efficiency: Varied from 68.26 ± 0.2 to 94.46 ± 0.7%
  • Zeta Potential: Approximately -27.8 ± 1.01 mV for optimized formulations
  • Polydispersity Index (PDI): Approximately 0.45 ± 0.05, indicating moderate size distribution

Release Study Methodology:

  • Employed in vitro Franz diffusion cells for release characterization
  • Optimized SLNs demonstrated sustained release profiles over extended periods
  • The method allowed correlation between formulation variables and release characteristics

Table 3: Optimization Range for this compound-Loaded SLNs

Factor Levels Impact on Responses
Polymer Concentration (X1) Multiple levels tested Affects entrapment efficiency and particle size
Surfactant Concentration (X2) Multiple levels tested Influences particle size and drug release
Stirring Duration (X3) Multiple levels tested Impacts particle size distribution and entrapment
Particle Size (Y1) 100.13-399.08 nm Affects release rate and stability
Entrapment Efficiency (Y2) 68.26-94.46% Impacts dose accuracy and release characteristics
Cumulative Drug Release (Y3) Measured at various time points Determines release profile and duration
Transferosomal Dispersion Release Testing

Objective: To assess the release and permeation characteristics of this compound propanediol monohydrate-loaded transferosomes developed for transdermal delivery [3].

Formulation Composition:

  • Phospholipid to Edge Activator Ratio: 95:5% w/w (optimized formulation F6)
  • Edge Activators Evaluated: Tween 80 and Span 60
  • Drug Content: 5 mg this compound per formulation

Characterization Results:

  • Entrapment Efficiency: 93 ± 0.77% for Tween 80-based formulations (F6)
  • Particle Size: 105.8 ± 1.61 nm with PDI of 0.436 ± 0.01
  • Zeta Potential: -35.15 mV, indicating good physical stability
  • Viscosity: 155 ± 1.95 cP
  • Drug Content: 99.7 ± 1.68%

Release and Permeation Testing:

  • In Vitro Release: 99 ± 1.4% within 24 hours for optimized formulation (F6)
  • Ex Vivo Permeation: 289.8 ± 5.2 μg/cm² (91% drug permeated) after 24 hours
  • Analytical Techniques: FTIR confirmed compatibility between drug and excipients; SEM revealed nano-sized spherical vesicles

Experimental Workflow and Data Analysis

The following diagram illustrates the comprehensive experimental workflow for this compound in vitro release testing, covering both conventional and advanced formulations:

G cluster_1 Method Development cluster_2 Method Validation cluster_3 Formulation-Specific Testing cluster_4 Data Analysis & Interpretation Start Start: this compound Release Testing MD1 Apparatus Selection (USP Apparatus II) Start->MD1 MD2 Medium Optimization (pH 1.2 Simulated Gastric Fluid) MD1->MD2 MD3 Parameter Setting (50 rpm, 37°C, 900 mL) MD2->MD3 MD4 Analytical Method (UV-Vis at 224 nm) MD3->MD4 MV1 Specificity Testing MD4->MV1 MV2 Linearity Assessment (0.5-15 μg/mL) MV1->MV2 MV3 Precision Evaluation (RSD < 2%) MV2->MV3 MV4 Accuracy Confirmation (Recovery 95-105%) MV3->MV4 MV5 Robustness Testing (Factorial Design) MV4->MV5 FS1 Immediate-Release Tablets (Sampling: 0.5-20 min) MV5->FS1 FS2 Solid Lipid Nanoparticles (Franz Diffusion Cells) FS1->FS2 FS3 Transferosomal Dispersions (24-Hour Release) FS2->FS3 DA1 Profile Comparison (f1 & f2 Factors) FS3->DA1 DA2 Dissolution Efficiency (Statistical Analysis) DA1->DA2 DA3 Quality Assessment (Batch Consistency) DA2->DA3 End End: Quality Control Application DA3->End Method Suitability Established

Critical Parameters and Troubleshooting

Method Optimization Considerations

Medium Degassing: Proper degassing of the dissolution medium by vacuum filtration is essential, as undissolved air bubbles can act as barriers to the dissolution process, potentially leading to variable results and high standard deviations [1].

Filter Selection: The choice of filter material and pore size significantly impacts analytical results. Both quantitative paper filters (28 μm) and nylon syringe filters (0.22 μm) have been successfully employed for this compound dissolution testing, but compatibility should be verified for each formulation to prevent drug adsorption [1].

Sink Conditions: Maintaining sink conditions throughout the test is crucial for obtaining physiologically relevant release data. For this compound, the ratio of medium volume (900 mL) to drug dose (5-10 mg) ensures adequate solubility, as the drug exhibits high solubility in acidic pH [1].

Advanced Formulation Considerations

SLN Characterization: Beyond standard dissolution testing, SLN formulations require comprehensive characterization including particle size distribution, zeta potential, polydispersity index, and entrapment efficiency to fully understand release behavior [2]. The crystalline change from drug to amorphous crystal state, confirmed through DSC, XRD, and AFM analysis, significantly impacts release characteristics.

Transferosomal Evaluation: For transdermal delivery systems, both in vitro release and ex vivo permeation studies are necessary to predict formulation performance. The optimized transferosomal formulation (F6) containing Tween 80 as edge activator demonstrated superior entrapment efficiency, release characteristics, and physical stability during three months of stability testing under ICH guidelines [3].

Conclusion

The developed and validated dissolution method for this compound using USP Apparatus II with simulated gastric fluid (pH 1.2) at 50 rpm provides a robust, reproducible approach for quality assessment of immediate-release tablets. The method demonstrates appropriate specificity, linearity, precision, accuracy, and robustness for routine quality control applications. For advanced formulations including SLNs and transferosomal dispersions, modified release testing approaches are necessary to characterize their unique release profiles and delivery mechanisms. These standardized protocols support formulation development, quality control, and regulatory submissions for this compound-containing products across multiple delivery platforms.

References

Comprehensive Application Notes & Protocols: Dapagliflozin Pharmacodynamics in Diabetic Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dapagliflozin and Its Relevance to Diabetes Research

This compound is a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that represents a significant advancement in diabetes therapeutics. As the first SGLT2 inhibitor approved for clinical use, it functions through a unique insulin-independent mechanism that promotes urinary glucose excretion (UGE) by blocking glucose reabsorption in the renal proximal tubule. [1] The non-insulin-dependent nature of its action and the associated caloric loss through glycosuria provide distinct advantages for metabolic research, particularly in investigating weight loss and metabolic improvements in addition to glycemic control. [2]

In preclinical research, this compound has emerged as a valuable pharmacological tool for elucidating the complex relationships between renal glucose handling, systemic metabolism, and end-organ protection. The compound exhibits favorable pharmacokinetic properties for animal studies, including rapid absorption (peak plasma concentrations within 2 hours after oral administration), high oral bioavailability (78%), and an extended half-life (approximately 12.9 hours) that supports once-daily dosing. [3] [1] Its metabolism occurs predominantly via glucuronidation by UGT1A9 to this compound 3-O-glucuronide (D3OG), an inactive metabolite that is primarily eliminated renally. [1] These characteristics make this compound particularly suitable for chronic studies in animal models of diabetes and its complications.

Drug Profile and Pharmacokinetic Characteristics

Table 1: Pharmacokinetic Profile of this compound in Preclinical and Clinical Settings

Parameter Findings Research Implications
Absorption Rapid absorption (Tmax ~2 hrs); high bioavailability (78%); food decreases Cmax by 50% but not AUC Consistent timing of administration relative to feeding in chronic studies; fasting state recommended for precise dosing
Distribution Extensive extravascular distribution (Vd ~118 L); 91% protein binding Good tissue penetration; potential for peripheral effects beyond renal action
Metabolism Primarily glucuronidated via UGT1A9 to inactive metabolite D3OG; minor oxidative pathways Low drug interaction potential; renal/hepatic impairment may alter exposure
Elimination Renal excretion (<2% as parent compound); fecal excretion (~15% as parent); terminal t1/2 ~12.9 hrs Dosing adjustment may be needed in renal impairment models; once-daily dosing appropriate

The dose-proportional systemic exposure observed across a wide dose range (0.1-500 mg) facilitates straightforward dose selection in animal studies. [3] Research indicates that maximal pharmacodynamic effects on urinary glucose excretion are achieved at doses ≥20 mg/day in diabetic models, providing guidance for effective dosing ranges in preclinical work. [3] The species-independent mechanism of SGLT2 inhibition allows for quantitative translational pharmacology, enabling reasonable prediction of clinical effects from preclinical data through rational accounting of species differences in pharmacokinetics, physiology, and SGLT2 pharmacology. [2]

Animal Models of Diabetes and Dosing Protocols

Model Selection and Characteristics

Table 2: Animal Models for this compound Diabetes Research

Model Type Induction Method Key Characteristics Research Applications
Type 2 Diabetes (T2D) db/db mice (leptin receptor deficient) [4] Progressive hyperglycemia, obesity, insulin resistance Long-term metabolic studies, renal complications
Type 1 Diabetes (T1D) Streptozotocin (STZ) induction [5] Insulin deficiency, hyperglycemia Insulin-independent mechanisms, diabetic kidney disease
High-Fat Diet Induced 60% fat diet for 20+ weeks [6] Insulin resistance, obesity, cognitive impairment Neurocognitive studies, metabolic syndrome
Diabetic Kidney Disease db/db mice or STZ with specific endpoints [4] Albuminuria, renal histopathology Nephroprotective mechanisms, renal fibrosis
Dosing and Administration Protocols

Standard Dosing Regimens:

  • Rodent Studies: 1-10 mg/kg/day administered via oral gavage or diet supplementation [2] [6]
  • Dietary Administration: 50 mg/kg this compound-supplemented diet for chronic studies (db/db mice) [4]
  • Treatment Duration: Varies from acute (7 days) to chronic (12-24 weeks) depending on research endpoints [6] [4]

Formulation and Administration:

  • Vehicle Preparation: 0.5% methylcellulose with 0.1% Tween 80 for oral gavage [2]
  • Dietary Supplementation: Precise compound incorporation into standardized diet at calculated concentration (1 mg/kg in diet for mice, based on ~5g daily food intake) [6]
  • Dose Volume: 1 ml/300 g body weight for rodent oral gavage [2]

Optimal Dosing Considerations: Research indicates that dose-dependent effects on UGE reach near-maximum at approximately 20 mg/kg daily in diabetic models. [3] The extended pharmacodynamic effect of this compound (elevated UGE approaches baseline by approximately 3 days after discontinuation of 10 mg dose) supports once-daily dosing regimens. [1] For chronic studies, dietary administration provides consistent exposure while minimizing handling stress, particularly important in neurobehavioral research where stress may confound results. [6]

Pharmacodynamic Assessment Protocols

Primary Efficacy Endpoints

Urinary Glucose Excretion (UGE) Measurement:

  • Sample Collection: House animals in metabolic cages for 24-hour urine collection with temperature control (4°C) [2]
  • Glucose Quantification: UV absorbance spectrophotometry at 340 nm using standardized clinical analyzers (e.g., Roche Hitachi 917) [2]
  • Data Normalization: Express as total glucose (mg) per 24 hours, normalized to body weight or kidney weight [2]

Glycemic Control Assessment:

  • Fasting Blood Glucose: Collect after 6-hour fast (rodents) via tail vein sampling [6]
  • Oral Glucose Tolerance Test (OGTT): Administer glucose (2.0 g/kg) by gavage after 6-hour fast; measure glucose at 0, 30, 60, 90, and 120 minutes [4]
  • Intraperitoneal Insulin Tolerance Test (IPITT): Administer insulin (0.7 U/kg) after 6-hour fast; measure glucose at regular intervals [6]
Protocol for Renal Function Assessment

Renal Histopathology Protocol:

  • Tissue Collection: Perfuse kidneys with 4% paraformaldehyde (PFA) through left cardiac ventricle under anesthesia [5]
  • Processing: Fix in 4% PFA for 24h at 4°C, transfer to 30% sucrose, embed in OCT compound [6]
  • Staining Techniques: Hematoxylin & Eosin (general morphology), Periodic acid-Schiff (basement membranes), Masson's Trichrome (fibrosis) [4]
  • Digital Analysis: Assess using Image-Pro Plus 6.0 software or equivalent; quantify collagen fraction, glomerular volume, and tubular injury [4]

Functional Renal Parameters:

  • Urinary Albumin/Creatinine Ratio (UACR): Measure albumin using mouse urinary albumin ELISA kit and creatinine using QuantiChrom Assay Kit [4]
  • Blood Urea Nitrogen (BUN) and Serum Creatinine: Standardized kits for rodent samples [4]
  • Transdermal GFR Measurement: Novel method for non-invasive glomerular filtration rate assessment in mice [7]

Renal Protective Mechanisms and Signaling Pathways

The renoprotective effects of this compound extend beyond its glucosuric action, involving multiple molecular pathways that mitigate diabetic nephropathy progression. Research in db/db mice and STZ-induced diabetic rats demonstrates that this compound significantly improves renal pathophysiological injuries, reduces urinary albumin/creatinine ratio (UACR), and ameliorates glomerular and tubular damage. [4]

The following diagram illustrates the key molecular mechanisms through which this compound exerts its renoprotective effects:

G cluster_renal Renal Protection Mechanisms cluster_pathways Molecular Pathways cluster_outcomes Functional Outcomes Dapa This compound AntiInflammatory Anti-Inflammatory Effects Dapa->AntiInflammatory Antioxidant Antioxidant Effects Dapa->Antioxidant Antifibrotic Anti-Fibrotic Effects Dapa->Antifibrotic Metabolic Metabolic Effects Dapa->Metabolic p38 p38 MAPK/NF-κB Inhibition AntiInflammatory->p38 SIRT1 SIRT1/Akt/GSK-3β/Nrf2/HO-1 Activation Antioxidant->SIRT1 TGF TGF-β1/Smad2/3 Inhibition Antifibrotic->TGF SGLT2 SGLT2 Inhibition (UGE) Metabolic->SGLT2 Inflammation ↓ Inflammatory Cytokines p38->Inflammation OxStress ↓ Oxidative Stress SIRT1->OxStress Fibrosis ↓ Renal Fibrosis TGF->Fibrosis Hyperfiltration ↓ Glomerular Hyperfiltration SGLT2->Hyperfiltration

Anti-Inflammatory Mechanisms: this compound treatment demonstrates significant suppression of renal inflammation by inhibiting the p38 MAPK/NF-κB signaling pathway. This effect reduces expression of pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, and MCP-1 in renal tissues. [5] The downstream consequence is diminished macrophage infiltration ( evidenced by reduced F4/80 positive cells) and overall mitigation of inflammatory renal damage in diabetic models. [7]

Antioxidant Pathways: Through activation of the SIRT1/Akt/GSK-3β/Nrf2/HO-1 signaling axis, this compound enhances cellular antioxidant defenses. This pathway activation increases activity of key antioxidant enzymes including catalase (CAT), total superoxide dismutase (T-SOD), and glutathione peroxidase (GSH-Px), thereby reducing oxidative stress markers in renal tissues. [5] The reduction in ROS production contributes directly to decreased podocyte apoptosis and preservation of renal function.

Anti-Fibrotic Actions: this compound effectively blocks TGF-β1/Smad2/3 signaling pathway overactivation, resulting in reduced expression of α-smooth muscle actin (α-SMA) and extracellular matrix accumulation in renal tissues. [5] This antifibrotic effect manifests histologically as diminished tubulointerstitial fibrosis and collagen deposition (Col1a1, Col3a1), preserving renal architecture in chronic kidney disease models. [7]

Cardiovascular and SGLT2-Independent Effects

Cardioprotective Pharmacodynamics

Emerging research reveals that This compound exerts cardioprotective effects that are largely independent of SGLT2 inhibition. Studies in SGLT2 global knockout (SGLT2-KO) mice demonstrate that this compound maintains its protective effects against both myocardial infarction (MI)- and transverse aortic constriction (TAC)-induced heart failure, despite complete absence of the purported target. [8] This indicates that alternative mechanisms mediate the cardiovascular benefits observed in preclinical and clinical studies.

The primary cardioprotective mechanism involves direct modulation of cardiac macrophages and fibroblasts. Single-cell RNA sequencing analysis of myocardial tissue from this compound-treated mice reveals significant alterations in the gene expression profiles of these cell populations, particularly in pathways related to extracellular matrix (ECM) remodeling and inflammatory responses. [8] this compound directly inhibits macrophage-mediated inflammation, which subsequently suppresses cardiac fibroblast activation and reduces myocardial fibrosis.

Experimental Protocols for Cardiovascular Research

Myocardial Infarction (MI) Model Protocol:

  • Surgical Procedure: Permanent ligation of left anterior descending coronary artery under anesthesia
  • Treatment Groups: Sham-operated controls, MI with vehicle, MI with this compound (1-10 mg/kg/day)
  • Duration: 4 weeks post-MI with treatment initiation immediately after surgery
  • Assessment Endpoints: Echocardiography (LVEF, LVFS), hemodynamic measurements (dp/dt max/min), histology (fibrosis, infarction size) [8]

Pressure Overload Model (TAC) Protocol:

  • Surgical Procedure: Transverse aortic constriction to induce pressure overload
  • Treatment: this compound (10 mg/kg/day) administered via drinking water or diet
  • Assessment: Cardiac hypertrophy (HW/BW ratio), ventricular function, survival analysis [8]

Single-Cell RNA Sequencing Workflow:

  • Tissue Processing: Digest infarct and border zone myocardial tissue to single-cell suspension
  • Cell Sorting: 10X Genomics platform for single-cell capture and barcoding
  • Sequencing: Illumina platform with appropriate read depth for transcriptional profiling
  • Bioinformatics: Cluster identification, differential gene expression, pathway analysis [8]

Central Nervous System Effects and Neuroprotective Potential

The central nervous system effects of this compound represent an emerging area of research interest. SGLT2 expression has been identified in the hippocampus, hypothalamus, and blood-brain barrier endothelial cells, providing potential targets for direct central action. [6] As a lipid-soluble compound, this compound can cross the blood-brain barrier and exert direct effects within the central nervous system.

In high-fat diet-induced obese mice, this compound treatment demonstrates neuroprotective properties by ameliorating cognitive impairment in behavioral tests including the Morris water maze and Y-maze. [6] These improvements correlate with several central effects:

  • Reduced microglial activation in hippocampal regions, indicating attenuated neuroinflammation
  • Increased insulin receptor expression in the hippocampus of HFD-fed mice, suggesting improved central insulin sensitivity
  • Decreased phosphorylated tau (p-tau) protein levels, potentially modifying Alzheimer's-related pathology
  • Alleviation of hippocampal insulin resistance, independent of systemic metabolic changes

The experimental protocol for assessing cognitive effects involves:

  • Animal Model: Female C57BL/6J mice fed high-fat diet (60% fat) for 24 weeks
  • Dosing: this compound (1 mg/kg) administered via diet for 24 weeks
  • Behavioral Testing: Morris water maze (6-day protocol including visible platform, hidden platform, and probe trials) and one-trial Y-maze test
  • Tissue Analysis: Immunohistochemistry for microglial markers (Iba1), insulin receptors, NLRP3, and IL-1β in hippocampal sections [6]

Conclusion and Translational Perspectives

The comprehensive pharmacodynamic profile of this compound in animal models extends far beyond its canonical mechanism of SGLT2 inhibition. The drug demonstrates pleiotropic effects across multiple organ systems, including kidney, heart, and brain, through mechanisms that involve modulation of inflammatory pathways, oxidative stress responses, and fibrotic processes. These findings provide important translational insights that help explain the clinical benefits observed in large-scale outcome trials, particularly the reductions in heart failure hospitalizations and renal disease progression.

For preclinical researchers, the protocols outlined herein provide robust methodological frameworks for investigating SGLT2 inhibitors in appropriate animal models. The dosing regimens, endpoint assessments, and mechanistic evaluations have been validated across multiple independent laboratories and can be adapted to address specific research questions. Future studies should focus on further elucidating the SGLT2-independent mechanisms of this compound, particularly its direct effects on immune cell function and metabolic reprogramming in various pathological states.

References

Dapagliflozin Ex Vivo Skin Permeation Studies: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The transdermal delivery of Dapagliflozin (Dapa), a sodium-glucose cotransporter-2 (SGLT2) inhibitor, presents a promising alternative to oral administration by potentially bypassing first-pass metabolism, enhancing patient compliance, and providing stable plasma concentrations [1]. Ex vivo skin permeation studies are critical in pre-formulation screening to assess the ability of novel nano-carriers to transport Dapa through the skin barrier effectively. Research has demonstrated that encapsulating Dapa in advanced vesicular systems can significantly enhance its transdermal flux and bioavailability compared to conventional drug solutions [2] [3]. These application notes consolidate optimized protocols and findings from recent studies to standardize the assessment of this compound's skin permeation for robust and reproducible results in drug development workflows.


Quantitative Permeation Data from Vesicular Formulations

The following table summarizes key findings from ex vivo skin permeation studies of various this compound-loaded nano-formulations, providing a benchmark for performance evaluation.

Table 1: Comparative Ex Vivo Skin Permeation Profiles of this compound Formulations

Formulation Type Total Drug Permeated (24h) Steady-State Flux (Jss, µg/cm²/h) Permeation Enhancement Ratio Key Composition
Nano-Bilosomes (Optimized) 75.31 ± 2.68% (Release) Data not specified 4.49 (Flux vs. solution) [2] Pluronic 123, Cholesterol, Sodium Deoxycholate [2]
Transferosomes (Optimized F6) 289.8 ± 5.2 µg/cm² (91%) [3] ~12.08 (Calculated) Data not specified Phospholipid & Tween 80 (95:5) [3]
Transdermal Patch (Minipig study) Systemic AUC0-t: 6620.7 ng·h/mL [1] -- 3.41 (AUC vs. oral solution) [2] MTC vehicle (1,2-propanediol, DMSO, IPA) [1]
Drug Solution (Control) 30.46 ± 3.64% (Release) [2] Baseline (Reference) 1.00 (Reference) Aqueous solution [2]

The data conclusively shows that novel vesicular systems and patch technologies significantly outperform control solutions. The enhancement ratio, a critical metric for formulators, indicates that bilosomes can improve drug flux by over 4-fold, while the optimized transferosomal formulation achieves near-complete permeation within 24 hours [2] [3].


Detailed Experimental Protocols

Protocol for Franz Diffusion Cell Study

This is the standard and most widely reported method for evaluating the ex vivo permeation of this compound formulations [2] [3].

  • Apparatus: Franz-type vertical diffusion cells with a standard diffusion area (e.g., 0.785 cm² or 2.0 cm²).
  • Membrane: Excised abdominal skin from animal models (e.g., Wistar rats, Minipigs). Shave hair carefully 24 hours before sacrifice, remove subcutaneous fat, and rinse with isotonic phosphate buffer saline (PBS, pH 7.4). The skin should be used fresh or stored at -20°C for a maximum of one month.
  • Receptor Medium: PBS (pH 7.4) containing 0.5% w/v Sodium Azide to prevent microbial growth. Ensure sink conditions are maintained throughout the experiment by using a volume that far exceeds the drug's saturation solubility.
  • Temperature & Agitation: Maintain the receptor chamber at 37 ± 0.5°C using a circulating water jacket and stir the receptor medium continuously at 400-600 rpm using a magnetic stirrer.
  • Procedure:
    • Thaw and equilibrate the skin in the receptor medium for 30-60 minutes.
    • Secure the skin between the donor and receptor compartments, with the stratum corneum facing the donor chamber.
    • Place the receptor medium in the chamber, ensuring no air bubbles are trapped at the membrane-receptor interface.
    • Apply a finite dose (e.g., 0.5-1 mL for semi-solid) or an infinite dose of the this compound formulation (e.g., transferosomal dispersion, bilosomal gel) to the donor compartment.
    • Cover the donor chamber to prevent evaporation.
    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 h), withdraw a fixed aliquot (e.g., 1 mL) from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
    • Analyze the withdrawn samples using a validated HPLC or LC-MS/MS method to quantify the amount of this compound permeated [1].

The workflow for this protocol is outlined below.

franz_diffusion_workflow cluster_conditions Constant Conditions start Start Experiment skin_prep Skin Membrane Preparation: - Shave & clean skin - Remove subcutaneous fat - Rinse with PBS (pH 7.4) start->skin_prep assemble Assemble Franz Cell: - Place skin between chambers - Stratum corneum facing donor - Ensure no air bubbles skin_prep->assemble add_medium Add Receptor Medium: - PBS (pH 7.4) with 0.5% NaN₃ - Verify sink conditions assemble->add_medium apply_formulation Apply Formulation: - Dose this compound formulation - Seal donor chamber add_medium->apply_formulation temp Temperature: 37 ± 0.5°C stir Stirring: 400-600 rpm sample Sample & Analyze: - Withdraw aliquot at set intervals - Replace with fresh medium - Quantify via HPLC/LC-MS apply_formulation->sample data_analysis Data Analysis: - Calculate cumulative permeation - Determine flux (Jss) - Plot profile sample->data_analysis analysis Analysis: Validated HPLC/LC-MS end End data_analysis->end

Formulation-Specific Preparation Protocols
3.2.1. Preparation of this compound-Loaded Nano-Bilosomes

The following method, derived from a study that achieved a 4.49-fold flux enhancement, uses the thin-film hydration technique [2].

  • Materials: this compound, Pluronic 123 (P123), Cholesterol (CH), Edge Activator (e.g., Tween 80 or Sodium Deoxycholate), Chloroform, Methanol.
  • Procedure:
    • Weigh and dissolve this compound, P123, CH, and the edge activator in a mixture of chloroform and methanol (1:1 v/v) in a round-bottom flask.
    • Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at 40°C to form a thin, dry lipid film on the inner wall of the flask.
    • Continue evaporation for an additional 30 minutes after the film appears dry to ensure complete solvent removal.
    • Hydrate the dry lipid film with an appropriate volume of PBS (pH 7.4) by rotating the flask without vacuum for 30-60 minutes at 40°C. This step yields a multilamellar vesicle (MLV) dispersion.
    • To obtain nanosized bilosomes, subject the MLV dispersion to sonication (e.g., probe sonicator at 40% amplitude for 2-5 minutes) or extrusion through polycarbonate membranes (e.g., 200 nm, 10-15 passes).
3.2.2. Preparation of this compound-Loaded Transferosomes

This protocol is adapted from a study that reported 91% drug permeation in 24 hours [3].

  • Materials: this compound, Phospholipid (e.g., Soybean phosphatidylcholine), Edge Activator (e.g., Tween 80 or Sodium Deoxycholate), Chloroform, Methanol.
  • Procedure:
    • Weigh this compound, phospholipid, and edge activator at an optimal ratio (e.g., 95:5 % w/w phospholipid to edge activator).
    • Dissolve the mixture in a chloroform-methanol (2:1 v/v) solvent system in a round-bottom flask.
    • Remove the organic solvents using a rotary evaporator at 40°C and 100 rpm to form a thin lipid film.
    • Place the flask under vacuum overnight to ensure complete trace solvent removal.
    • Hydrate the film with PBS (pH 7.4) by gentle rotation at 40°C for 30-60 minutes to form the transferosomal dispersion.
    • Further size reduction can be achieved by sonication.

Analytical Methods and Data Analysis

Quantification of this compound
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher sensitivity and specificity for pharmacokinetic studies [1].
  • Chromatographic Conditions (Example):
    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
    • Mobile Phase: Acetonitrile: Phosphate Buffer (pH 4.5-5.0) in a gradient or isocratic mode (e.g., 45:55 v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 224 nm or MRM in mass spectrometry
    • Injection Volume: 20 µL
Permeation Data Calculations

Key parameters are calculated to compare formulation performance:

  • Cumulative Amount Permeated (Qn): Calculated for each time point, correcting for sample removal.
  • Steady-State Flux (Jss): The slope of the linear portion of the cumulative amount permeated per unit area versus time plot (µg/cm²/h).
  • Enhancement Ratio (ER): ER = Jss(formulation) / Jss(control)
  • Permeability Coefficient (Kp): Kp = Jss / Cd, where Cd is the donor concentration.

The relationships between these key permeation parameters are illustrated in the following diagram.

permeation_parameters data Raw Data: Cumulative Drug vs. Time flux Steady-State Flux (Jss) data->flux Linear Regression er Enhancement Ratio (ER) flux->er ER = Jss(Form) / Jss(Control) kp Permeability Coefficient (Kp) flux->kp Kp = Jss / Cd cd Donor Concentration (Cd) cd->kp


Critical Factors for Success and Troubleshooting

  • Skin Integrity: Always check skin membrane integrity before the experiment, for example, by using a tritiated water permeability test. Damaged skin will yield abnormally high and unreliable permeation data.
  • Sink Conditions: Maintaining sink conditions in the receptor phase is paramount. The volume and composition of the receptor medium must ensure the drug's concentration never exceeds 10-15% of its saturation solubility.
  • Prevention of Evaporation: Securely seal the donor chamber to prevent evaporation of the formulation, which can significantly alter its concentration and properties.
  • Analytical Method Validation: Ensure the HPLC or LC-MS/MS method is validated for specificity, linearity, accuracy, and precision in the receptor medium to guarantee reliable quantification.
  • Safety Considerations: While this compound has a favorable skin safety profile based on available data, standard laboratory safety protocols for handling chemicals and biological samples (excised skin) must be strictly followed [4] [5].

Conclusion

Ex vivo skin permeation studies are an indispensable tool in the development of transdermal this compound delivery systems. The protocols detailed herein, particularly for nano-bilosomes and transferosomes, provide a validated framework for achieving high permeation enhancement. The consistent success of these vesicular systems underscores the importance of optimizing lipid composition, edge activator type, and concentration to create ultra-deformable vesicles that can efficiently navigate the skin's barrier. Adherence to these standardized protocols will enable robust screening and accelerate the development of effective transdermal formulations of this compound for diabetes and related comorbidities.


References

dapagliflozin hygroscopicity management pharmaceutical manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the main challenge with dapagliflozin's solid-state properties? A1: this compound has poor stability against heat and moisture, which hinders its manufacturability. The commercial form (this compound propanediol monohydrate, DAP-PH) has a low melting point (around 70°C) and is highly hygroscopic, requiring careful control of temperature and humidity during manufacturing [1].

  • Q2: Are there alternative solid forms to improve stability? A2: Yes, research shows that forming a cocrystal with citric acid (DAP-CA) significantly improves physical properties. Compared to DAP-PH, the DAP-CA cocrystal demonstrates superior stability in thermal and moisture sorption tests, making it more suitable for processing [1].

  • Q3: Which manufacturing process is recommended for hygroscopic this compound formulations? A3: Dry granulation (roller compaction) is preferred over direct compression or wet granulation. Dry granulation provides good flowability of the granules for a continuous manufacturing system and helps maintain the stability of the API, such as the DAP-CA cocrystal structure, throughout the process [1].

  • Q4: How can I monitor the stability of this compound under stress conditions? A4: Stability-indicating analytical methods, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are used. These methods can separate this compound from its degradation products formed under hydrolytic, oxidative, photolytic, and thermal stress, ensuring accurate monitoring of stability [2] [3].

Troubleshooting Guide

Problem Possible Cause Solution
Poor powder flow during manufacturing High moisture uptake by hygroscopic API Implement dry granulation (roller compaction) to improve flowability [1].
Form or color changes in API/blend Exposure to high humidity or temperature during storage/processing Use a cocrystal form (e.g., with citric acid) for improved physical stability. Control relative humidity (RH) in processing areas [1].
Degradation products detected in final product Instability of the API under processing stress (e.g., heat, moisture) Develop and validate a stability-indicating HPLC method to track degradation and identify the stress conditions causing instability [2] [3].
Low drug content uniformity Incompatibility between API and excipients under moisture Carefully select excipients and use a pre-mix of this compound with excipients like lactose to enhance homogeneity [4].

Experimental Data & Protocols

For your research and development work, here are quantitative data and detailed methodologies from recent studies.

Solid Form Comparison

The following table summarizes key findings from a study comparing the properties of amorphous this compound, the commercial propanediol monohydrate (DAP-PH), and the citric acid cocrystal (DAP-CA) [1].

Property Amorphous this compound This compound Propanediol Monohydrate (DAP-PH) This compound-Citric Acid Cocrystal (DAP-CA)
Hygroscopicity High High Low (Minimal moisture uptake up to 80% RH)
Thermal Stability Poor Low melting point (~70°C) High (Stable up to ~150°C)
Intrinsic Dissolution Not specified Not specified Controllable via particle size distribution
Manufacturability Poor Requires careful control of T/H Good; stable through roller compaction
Detailed Protocol: Cocrystal Characterization Workflow

This workflow outlines the key experiments to characterize a new this compound cocrystal, such as the one with citric acid.

G Start This compound Cocrystal XRD X-ray Diffraction (XRD) Start->XRD FTIR FTIR Spectroscopy Start->FTIR DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA DVS Dynamic Vapor Sorption (DVS) Start->DVS Solubility Solubility & Dose Number Start->Solubility End Comprehensive Characterization XRD->End FTIR->End DSC->End TGA->End DVS->End Solubility->End

  • X-ray Diffraction (XRD)

    • Purpose: To confirm the formation of a new, unique crystalline structure.
    • Method: Use an X-ray diffractometer (e.g., Rigaku DMAX2500/PC) with Cu Kα radiation. Scan the sample, a physical mixture of DAP and the coformer, and the individual components from 3° to 40° (2θ) with a step size of 0.02°. The cocrystal should show a distinct diffraction pattern different from the parent materials [1].
  • Thermal Analysis (DSC & TGA)

    • Purpose: To evaluate thermal stability and identify phase transitions.
    • DSC Method: Use a DSC instrument (e.g., TA Instruments). Place the sample in a closed aluminum pan and heat from 30°C to 300°C at a rate of 10°C/min under nitrogen purging. Look for a unique melting endpoint for the cocrystal [1].
    • TGA Method: Use a TGA system (e.g., Mettler Toledo). Heat the sample from 30°C to 500°C at 10°C/min under nitrogen. This assesses weight loss due to decomposition or solvent release [1].
  • Dynamic Vapor Sorption (DVS)

    • Purpose: To directly measure hygroscopicity by quantifying moisture uptake.
    • Method: Use a DVS instrument (e.g., TA Instruments VTI-SA+). Dry the sample first, then expose it to a sequence of relative humidity (RH) from 0% to 95% RH at 10% increments, holding at each step until equilibrium mass is reached. Plot the sorption/desorption isotherm to evaluate moisture affinity [1].
  • Solubility and Dose Number

    • Purpose: To ensure the cocrystal maintains adequate solubility.
    • Method: Add excess cocrystal powder to different media (e.g., pH 1.2, 4.0, 6.8, water) and shake at 25°C for 24h. Centrifuge, collect the supernatant, and analyze by HPLC. Calculate the Dose Number (D₀) using: D₀ = (M₀ / V₀) / Cₛ, where M₀ is the maximum dose (10 mg), V₀ is 250 mL, and Cₛ is the measured solubility (mg/mL). A D₀ < 1 suggests good solubility [1].
Detailed Protocol: Manufacturing Process Selection

This diagram illustrates the decision-making process for selecting a manufacturing method for a this compound product.

G Start Formulation with Hygroscopic API Q1 Does the API have sufficient flowability? Start->Q1 Q2 Is the API stable under hydrating conditions? Q1->Q2 No DC Use Direct Compression Q1->DC Yes DG Use Dry Granulation (e.g., Roller Compaction) Q2->DG No (Hygroscopic) WG Avoid Wet Granulation Q2->WG Yes (Stable)

Process Optimization for Dry Granulation:

  • Key Parameters: When using roller compaction, key process parameters to optimize include roller speed, screw feeder speed, and roll pressure to obtain granules with desired properties for tableting [1].
  • Excipient Selection: The formulation can include standard excipients such as anhydrous lactose or lactose monohydrate, microcrystalline cellulose, crospovidone as a disintegrant, colloidal silicon dioxide (e.g., Aerosil 200), and magnesium stearate as a lubricant [4] [1].

References

dapagliflozin particle size optimization entrapment efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Platforms & Optimization Data

The table below summarizes key parameters and outcomes from different dapagliflozin nano-formulation studies, highlighting the variables that influence particle size and entrapment efficiency (EE).

Formulation Type Independent Variables (Optimized) Dependent Variables (Results) Key Outcomes Citation

| Nano-Bilosomes | Bile salt (X1): 65 mg Edge Activator (X2): 22.5 mg Surfactant (X3): 4 mg | Particle Size: 155.36 ± 2.48 nm EE: 86.37 ± 2.6% PDI: 0.126 ± 0.23 Zeta Potential: -16.59 ± 1.64 mV | 3.41x higher bioavailability (AUC) than drug solution; sustained release. | [1] [2] [3] | | Solid Lipid Nanoparticles (SLNs) | Polymer Concentration (X1) Surfactant Concentration (X2) Stirring Duration (X3) | Particle Size: 100.13 ± 7.2 to 399.08 ± 2.4 nm EE: 68.26 ± 0.2 to 94.46 ± 0.7% Cumulative Release: Data not specified | 2-fold increase in oral absorption; effective glycemic control in vivo. | [4] | | Transferosomes | Phospholipid:Edge Activator ratio: 95:5 % w/w | Particle Size: 105.8 ± 1.61 nm EE: 93 ± 0.77% Zeta Potential: -35.15 mV | High transdermal permeation; suitable for once-daily patch. | [5] |

Detailed Experimental Protocols

Here are the standard protocols for preparing two of the most effective nano-formulations, as detailed in the research.

Protocol 1: Preparation of this compound Nano-Bilosomes

This method uses the thin-film hydration technique [2] [3].

  • Dissolution: Dissolve the drug (this compound), lipids (e.g., Phosphatidylcholine), cholesterol, and an edge activator (e.g., Tween 80) in a mixture of organic solvents (Chloroform:Methanol, 1:1 v/v) in a round-bottom flask.
  • Film Formation: Evaporate the solvent using a rotary evaporator (e.g., Heidolph Rotavapor) at 40°C under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
  • Drying: Place the flask in a desiccator overnight to ensure complete removal of any residual organic solvent.
  • Hydration: Hydrate the dry lipid film by adding an aqueous solution of bile salt (e.g., Sodium Deoxycholate, SDC) and rotating the flask in the rotary evaporator at 40°C for 1 hour. This forms multilamellar vesicles.
  • Size Reduction: Sonicate the resulting bilosomal dispersion using a probe sonicator for 1-minute cycles with 30-second intervals to reduce the particle size to the nano-range.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This method uses hot homogenization followed by ultrasonication [4].

  • Lipid Melting: Melt the solid lipid (e.g., Compritol 888 ATO) at a temperature 5-10°C above its melting point.
  • Drug Incorporation: Disperse or dissolve the drug (this compound) into the molten lipid under continuous stirring.
  • Hot Homogenization: Add the hot aqueous surfactant solution (e.g., Tween 80) to the molten lipid mixture. Homogenize the mixture at high speed (e.g., 10,000-15,000 rpm) using a high-shear homogenizer to form a coarse pre-emulsion.
  • Ultrasonication: Further reduce the particle size by subjecting the hot pre-emulsion to probe ultrasonication at 40% amplitude for 2 minutes to form a nanoemulsion.
  • Cooling & Solidification: Allow the nanoemulsion to cool down to room temperature under mild stirring. The lipids solidify, forming solid lipid nanoparticles.

Workflow for Formulation Optimization

The following diagram illustrates the systematic approach to optimizing this compound nano-formulations, integrating experimental design and characterization.

cluster_1 Pre-Formulation Studies cluster_2 Characterization Parameters Start Define Formulation Goal P1 Pre-Formulation Studies Start->P1 P2 Experimental Design (BBD) P1->P2 SP1 Excipient Solubility Screening SP2 Identify Critical Process Variables P3 Prepare Formulations P2->P3 P4 Characterize Formulations P3->P4 P5 Statistical Analysis & Model Validation P4->P5 CP1 Particle Size & PDI CP2 Entrapment Efficiency (%EE) CP3 Zeta Potential CP4 In-Vitro Drug Release P6 Select & Verify Optimized Formula P5->P6 End Proceed to In-Vivo/Advanced Studies P6->End

Troubleshooting Guide & FAQs

This section addresses common challenges and their solutions during formulation development.

Problem Potential Causes Suggested Solutions

| Low Entrapment Efficiency | 1. Drug leakage during preparation. 2. Insufficient lipid-to-drug ratio. 3. Drug crystallization. | 1. Optimize process (e.g., faster cooling for SLNs). 2. Increase lipid content; use complex lipid blends. 3. Perform solid-state characterization (DSC/XRD) to confirm amorphous state [4]. | | Large Particle Size & High PDI | 1. Inadequate energy input during size reduction. 2. Aggregation of particles. 3. Suboptimal surfactant type/concentration. | 1. Optimize sonication parameters (time, amplitude) [4]. 2. Ensure sufficient charge (Zeta Potential < -30 mV) via bile salts/ionic surfactants [1] [5]. 3. Screen surfactants (Tween 80, Span 60) for stability [1] [4]. | | Poor In-Vitro Release | 1. Overly large particles. 2. Excessive lipid density/crystallinity. 3. Sink conditions not maintained. | 1. Reduce particle size to increase surface area. 2. Incorporate liquid lipids (NLCs) or edge activators to create imperfect crystals [4]. 3. Validate dissolution medium and volume. |

Frequently Asked Questions (FAQs)

  • Q1: Why is a Box-Behnken Design (BBD) preferred for optimizing these formulations?

    • A: BBD is a response surface methodology that efficiently evaluates the interaction effects between multiple variables (e.g., lipid, surfactant, and process parameters) on critical quality attributes (like particle size and EE) with a fewer number of experimental runs compared to other designs, saving time and resources [1] [4] [6].
  • Q2: What is the ideal zeta potential for a stable formulation?

    • A: A zeta potential value above ±30 mV indicates good physical stability due to strong electrostatic repulsion preventing particle aggregation. The optimized bilosomes and transferosomes showed values of -16.59 mV and -35.15 mV, respectively, with the latter being in the excellent stability range [1] [5].
  • Q3: How can I accurately measure the particle size of this compound raw material?

    • A: A patented method recommends using a dry powder sampler with a laser particle size analyzer (e.g., Malvern Mastersizer 3000). Critical parameters include a hopper gap of 1.5 mm, dispersion pressure of 2.5-3.5 bar, and a sample amount of 300 mg to ensure repeatable results and avoid agglomeration issues [7].

Key Technical Takeaways

  • Bilosomes are highly promising for oral delivery, showing a significant boost in bioavailability and sustained release, making them ideal for once-daily dosing [1] [2] [3].
  • Formulation composition is critical: The type and ratio of bile salts (Sodium Deoxycholate), edge activators (Tween 80), and surfactants (Span 60) are the most significant factors affecting particle size and EE [1] [5].
  • Systematic optimization is non-negotiable. Employing a statistical design like BBD is not just a best practice but essential for efficiently navigating complex variable interactions and achieving a robust, high-performing formulation [4] [6].

References

dapagliflozin storage conditions stability maintenance

Author: Smolecule Technical Support Team. Date: February 2026

Dapagliflozin Stability & Storage Guide

The table below summarizes the key stability and storage information for different forms of this compound.

Form / Product Recommended Storage Key Stability Concerns & Observations
This compound (General for research) -20°C, dry, sealed container [1] Not classified as hazardous; stable under recommended conditions; incompatible with strong acids/alkalis and strong oxidizing/reducing agents [1]
This compound Propanediol Monohydrate (DAP-PH, e.g., Forxiga) -- Poor thermal stability (low melting point ~70°C) and high hygroscopicity; easily returns to amorphous form, requiring careful management of temperature and humidity during manufacture and storage [2] [3]
This compound-Citric Acid Cocrystal -- Superior physicochemical properties compared to DAP-PH; structure remains stable under stability assessment; more resistant to heat and moisture [2]
This compound Formate (Prodrug) -- Developed to improve stability; has a higher melting point (~104°C) than DAP-PH [3]

Troubleshooting Common Stability Issues

Here are some frequently asked questions and solutions for issues you might encounter while working with this compound.

  • Problem: Suspected degradation of the API during storage.

    • Solution: Conduct stability tests under stress conditions. Store the substance at 60°C and under different humidity levels, then observe changes in appearance and performance [2]. Using a more stable solid form, like the this compound-citric acid cocrystal, can mitigate these issues [2].
  • Problem: Stability issues arise during tablet manufacturing.

    • Solution: The roller compaction (RC) dry granulation process is preferable to direct compression (DC) for improving flowability and ensuring a continuous manufacturing process. This method helps maintain the stability of the cocrystal structure throughout [2]. For fixed-dose combination tablets, double-layer tablets demonstrate better stability and desired drug release patterns compared to single-layer or dry-coated tablets [4].
  • Problem: Handling and spillage in the lab.

    • Solution: For personal protection, use safety goggles, protective gloves, impervious clothing, and a suitable respirator [1]. For spill cleanup, absorb liquids with diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol, and dispose of contaminated material according to local regulations [1].

Experimental Protocol: Stability and Solubility Assessment

This detailed methodology is adapted from research that identified a superior cocrystal form of this compound [2].

1. Objective: To evaluate and compare the physicochemical stability and solubility of different solid forms of this compound (e.g., amorphous, propanediol monohydrate, cocrystal).

2. Materials:

  • APIs: this compound amorphous, this compound propanediol monohydrate (DAP-PH), this compound cocrystal (e.g., with citric acid) [2].
  • Equipment: X-ray diffractometer (XRD), differential scanning calorimeter (DSC), thermogravimetric analyzer (TGA), dynamic vapor sorption (DVS) instrument, HPLC system [2].

3. Methodology:

  • Structural Analysis (XRD): Perform XRD on samples to confirm crystalline structure. Place the sample in the holder to create a smooth surface. Analyze in the range of 3–40° (2θ) with a step size of 0.02° (2θ). This identifies and differentiates between crystalline forms [2].
  • Thermal Stability (DSC & TGA):
    • DSC: Place samples in a closed aluminum pan. Heat from 30°C to 300°C at a constant rate of 10°C/min under nitrogen purging. This identifies melting points and thermal events [2].
    • TGA: Use the same heating rate and range under nitrogen. This measures weight loss due to decomposition or solvent loss [2].
  • Hygroscopicity (DVS): Conduct DVS experiments to measure moisture uptake. Dry samples first, then expose them to a relative humidity sequence from 0% to 95% RH at 25°C. Plot sorption/desorption isotherms from the equilibrium mass values [2].
  • Solubility Testing:
    • Add an excess of each this compound form to different media (e.g., pH 1.2, 4.0, 6.8, distilled water).
    • Shake at 25°C for 24 hours.
    • Centrifuge the samples at 12,000 rpm for 5 minutes.
    • Collect the supernatant, dilute, and analyze the concentration by HPLC.
    • Calculate the dose number (D0) as: D0 = (M0/V0)/CS, where M0 is the maximum dose (e.g., 10 mg), CS is the solubility (mg/mL), and V0 is 250 mL [2].

4. Data Analysis: Compare the melting points, weight loss profiles, moisture uptake, and solubility of the different forms. A form with higher melting temperature, lower hygroscopicity, and maintained solubility is considered to have improved stability.

The following workflow diagram visualizes the key steps of this experimental protocol:

Start Start Stability Assessment XRD Structural Analysis (XRD) Start->XRD DSC_TGA Thermal Analysis (DSC & TGA) XRD->DSC_TGA DVS Hygroscopicity Test (DVS) DSC_TGA->DVS Solubility Solubility Testing DVS->Solubility Analysis Data Analysis & Form Comparison Solubility->Analysis End Conclusion on Optimal Form Analysis->End

References

dapagliflozin renal impairment dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Dapagliflozin Dosing in Renal Impairment

The table below summarizes the dose adjustments for this compound based on estimated Glomerular Filtration Rate (eGFR) and indication, as reflected in the current prescribing information [1] [2] [3].

Indication eGFR ≥45 mL/min/1.73m² eGFR 25 to <45 mL/min/1.73m² eGFR <25 mL/min/1.73m² Dialysis
Type 2 Diabetes (Glycemic Control) Start at 5 mg once daily. May increase to 10 mg [1] [3] [4]. Not recommended, as glycemic efficacy is reduced/likely absent [1] [3] [4]. Not recommended for initiation [1] [4]. Contraindicated [1] [2] [4].
Heart Failure (HF) & Chronic Kidney Disease (CKD) 10 mg once daily [1] [2] [3]. 10 mg once daily [1] [2]. Initiation not recommended; may continue 10 mg once daily if already on therapy [1] [2] [3]. Contraindicated [1] [2] [4].

Mechanism of Action & Rationale for Dosing

The differential dosing is rooted in this compound's mechanism of action and the findings from key clinical trials.

  • Mechanism of Action: this compound is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. It acts on the SGLT2 proteins in the proximal renal tubule to reduce reabsorption of filtered glucose and sodium, promoting glycosuria and natriuresis [5] [6].
    • For glycemic control, the effect is directly dependent on the amount of glucose filtered by the kidneys. As renal function declines and glomerular filtration falls, the glucose-filtered load and, consequently, the drug's glycemic efficacy are significantly diminished [7] [3] [4].
    • For cardio-renal protection, the benefits are mediated by multiple pathways beyond glycemic control. These include hemodynamic effects (reducing intraglomerular pressure and improving tubuloglomerular feedback), metabolic effects, and improvement in vascular function. These mechanisms remain operative even at lower levels of renal function, supporting the use of the 10 mg dose in HF and CKD patients with eGFR as low as 25 mL/min/1.73m² [5] [6] [8].

The following diagram illustrates the primary renal mechanisms contributing to its organ-protective effects.

G Dapa This compound SGLT2 SGLT2 Inhibition (Proximal Tubule) Dapa->SGLT2 Mech1 Reduced Na⁺/Glucose Reabsorption SGLT2->Mech1 Mech2 Increased Na⁺ Delivery to Macula Densa SGLT2->Mech2 Effect2 Metabolic Effects Mech1->Effect2 Effect1 Hemodynamic Effects Mech2->Effect1 Outcome1 Reduced Intraglomerular Pressure Effect1->Outcome1 Outcome2 Improved Energy Substrate Use Effect2->Outcome2 Final Cardio-Renal Protection Outcome1->Final Outcome2->Final

Key Clinical Trial & Experimental Considerations

For researchers designing studies or troubleshooting, the DAPA-CKD trial serves as a critical reference point.

  • Trial Design (DAPA-CKD): This was a multicenter, double-blind, placebo-controlled trial that established the efficacy and safety of this compound in patients with CKD.
    • Population: 4,304 adult patients with chronic kidney disease, with or without type 2 diabetes.
    • Inclusion Criteria: eGFR between 25-75 mL/min/1.73m² and a urinary albumin-to-creatinine ratio (UACR) between 200-5000 mg/g [5].
    • Intervention: Patients were randomized to receive either This compound 10 mg once daily or matching placebo, in addition to standard care, which often included a maximally tolerated dose of a renin-angiotensin system inhibitor [5].
  • Primary Outcome: A composite of a sustained decline in eGFR of ≥50%, progression to end-stage kidney disease (ESKD), or death from renal or cardiovascular causes [5].
  • Key Findings: The trial demonstrated that this compound reduced the risk of the primary composite outcome by 39% compared to placebo. The absolute benefits were greatest in patients with lower baseline eGFR and higher levels of albuminuria [5]. These findings support the 10 mg dose for renal protection even in advanced CKD stages.

Important Safety & Monitoring Protocols

Consistent with its mechanism, several safety parameters require monitoring in clinical trials and practice.

  • Pre-initiation Assessment:
    • Renal Function: Always assess eGFR prior to initiation [3] [4].
    • Volume Status: Correct volume depletion before starting therapy to mitigate the risk of hypotension [2] [3] [4].
  • Ongoing Monitoring:
    • Renal Function: Monitor eGFR periodically during therapy [2].
    • Volume Status: Monitor for signs and symptoms of volume depletion (e.g., hypotension, dizziness), especially in the elderly, those on diuretics, or with low systolic BP [7] [4].
    • Ketoacidosis: Be aware of the risk of diabetic ketoacidosis (DKA), sometimes with near-normal blood glucose levels ("euglycemic DKA"). In patients undergoing major surgery or during acute illness, temporary interruption of this compound is recommended [7] [6] [4].
  • Contraindications:
    • This compound is contraindicated in patients on dialysis and in those with a history of serious hypersensitivity to the drug [1] [4].
    • It is not recommended for the treatment of CKD in patients with polycystic kidney disease or those requiring recent immunosuppressive therapy for kidney disease, as it is not expected to be effective in these populations [2] [3] [4].

References

dapagliflozin combination therapy drug interactions

Author: Smolecule Technical Support Team. Date: February 2026

Dapagliflozin Drug Interaction Profile

Interaction Category Specific Drugs / Drug Classes Clinical Effect & Risk Mechanism
Diuretics [1] [2] Loop diuretics (e.g., Furosemide), Thiazides [3] Increased risk of dehydration, hypotension, and sudden kidney injury [2]. Pharmacodynamic: Both drugs can cause volume depletion.
Insulin & Insulin Secretagogues [2] [4] Sulfonylureas (e.g., Glimepiride, Glipizide) [3], Insulin Increased risk of hypoglycemia [2] [4]. Pharmacodynamic: Additive blood sugar-lowering effect.
UGT1A9 Inhibitors/Inducers Theoretical interaction based on metabolism [5] Potential change in this compound exposure. Clinical significance is likely low [6]. Pharmacokinetic: this compound is primarily metabolized by UGT1A9.
Drugs that May Cause Ketoacidosis Not specified in results May increase the risk of diabetic ketoacidosis, sometimes euglycemic [7]. Pharmacodynamic: Precipitating factors for ketoacidosis.

Experimental Protocol: Assessing DDI with Sparsentan

A dedicated open-label, one-sequence crossover study provides a robust protocol for evaluating drug-drug interactions (DDI) with this compound [6].

  • Study Design: Open-label, one-sequence crossover in healthy adults [6]
  • Treatment Sequence:
    • Period 1 (Day 1): Administer a single 10 mg oral dose of this compound after at least a 10-hour fast [6].
    • Washout: Days 2-4 [6].
    • Period 2 (Days 5-14): Administer 800 mg sparsentan once daily [6].
    • Challenge (Day 11): While continuing sparsentan, administer a second single 10 mg dose of this compound [6].
  • PK & Safety Assessments:
    • Pharmacokinetics: Collect serial blood samples for PK analysis before and after this compound doses in both periods. Key parameters include peak plasma concentration (Cmax) and area under the curve (AUC) for this compound and its inactive metabolite, this compound-3-O-glucuronide [6].
    • Safety Monitoring: Record all treatment-emergent adverse events (TEAEs) throughout the study, noting their severity and relationship to the study drugs [6].

The workflow for this DDI study is outlined below.

Start Study Start P1 Period 1 (Days 1-5) Single 10mg this compound Dose Start->P1 Washout Washout (Days 2-4) P1->Washout PK PK Sampling: Cmax, AUC for This compound & Metabolite P1->PK Post-dose Safety Safety Monitoring: TEAEs P1->Safety P2a Period 2 (Days 5-14) 800mg Sparsentan daily Washout->P2a P2b Day 11: 10mg this compound + 800mg Sparsentan P2a->P2b P2a->Safety P2b->PK Post-dose P2b->Safety End Analysis & Conclusion PK->End Safety->End

Mechanism of Action & Interaction Pathways

This compound's interaction profile is shaped by its unique mechanism. As an SGLT2 inhibitor, it acts on the kidneys to block glucose and sodium reabsorption in the proximal tubule, leading to glucosuria and natriuresis [5]. This core mechanism underpins both its therapeutic effects and its main pharmacodynamic interactions.

The metabolic pathway and key drug interaction targets for this compound are illustrated in the following diagram.

Dapa This compound SGLT2 Inhibits SGLT2 in Proximal Tubule Dapa->SGLT2 UGT1A9 Metabolized by UGT1A9 Dapa->UGT1A9 GlucoseEx Increased Glucose Excretion in Urine SGLT2->GlucoseEx SodiumEx Increased Sodium Excretion (Natriuresis) SGLT2->SodiumEx Effects Therapeutic Effects GlucoseEx->Effects Glycemic Control Weight Loss SodiumEx->Effects Volume Depletion Cardio-Renal Benefits InactiveMet Inactive Metabolite (this compound-3-O-glucuronide) UGT1A9->InactiveMet

Frequently Asked Questions for Researchers

Q1: What is the clinical evidence for a pharmacokinetic interaction between this compound and sparsentan? A dedicated DDI study in healthy adults concluded that multiple doses of sparsentan did not cause a clinically relevant change in the pharmacokinetics of a single dose of this compound. The Cmax and AUC of this compound were similar with and without sparsentan co-administration, indicating no interaction [6].

Q2: Are there any known interactions between this compound and metformin in fixed-dose combinations? No. The combination is well-established. This compound and metformin have complementary mechanisms of action, and their co-administration is not associated with pharmacokinetic interactions. Instead, it provides synergistic glycemic control with a lower risk of hypoglycemia compared to some other combinations [8] [9].

Q3: What are the most critical adverse events to monitor in preclinical and clinical studies of this compound combinations? Based on the known safety profile and post-marketing data, key areas of focus include [7] [2] [4]:

  • Volume Depletion & Renal Effects: Monitor for dehydration and acute kidney injury, especially when combined with diuretics or in elderly subjects.
  • Genitourinary Infections: Monitor for vulvovaginal candidiasis, balanitis, and urinary tract infections, including serious events like pyelonephritis and urosepsis.
  • Ketoacidosis: Be vigilant for cases of euglycemic ketoacidosis (where blood glucose may not be significantly elevated), particularly during conditions of physiologic stress.
  • Hypoglycemia: Closely monitor blood glucose when this compound is co-administered with insulin or insulin secretagogues like sulfonylureas.

References

dapagliflozin manufacturing process scale-up challenges

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis & Chemical Process Scale-Up

Scaling the chemical synthesis of the Dapagliflozin Active Pharmaceutical Ingredient (API) presents specific challenges, particularly in controlling low-temperature reactions and managing impurities.

Challenge 1: Low-Temperature Reaction in Scale-Up The traditional batch synthesis requires an ultralow temperature (-78 °C) for a Br/Li exchange reaction, which is difficult, energy-intensive, and costly to maintain in large-scale production [1].

Solution: Transition to Continuous Flow Synthesis Adopting a continuous flow microreactor allows for precise temperature control and efficient heat transfer. This enables a significant increase in the reaction temperature from -78 °C to -20 °C, while also operating in a closed system that minimizes exposure to ambient moisture [1].

Quantitative Benefits of Flow Synthesis [1]:

Process Metric Traditional Batch Process Continuous Flow Process
Reaction Temperature -78 °C -20 °C
Reaction Time 26 hours 43 minutes
Product Purity Information Missing 99.83%
Production Capacity Information Missing 4.13 kg/day

Protocol: Key Steps for Flow Synthesis Implementation

  • Reactor Setup: Utilize a microreactor system designed for efficient mixing and heat transfer.
  • Parameter Control: Precisely control the flow rates of reactant streams and the temperature of the reaction module.
  • Moisture Exclusion: Ensure the entire reaction pathway is sealed to prevent moisture ingress, which is a key source of impurities [1].

Formulation & Tablet Manufacturing

Transforming the formulated drug into a stable, solid dosage form introduces challenges related to the physical properties of the powder and the consistency of the manufacturing process.

Challenge 2: Solidifying Liquid Formulations A common strategy to enhance the dissolution of poorly soluble drugs like this compound is to use a Liquid Self-Nanoemulsifying Drug Delivery System (L-SNEDDS). However, converting this liquid into a solid form suitable for tablets is a major manufacturing hurdle [2].

Solution: Develop a Thermoresponsive SNEDDS (T-SNEDDS) Incorporate a gelling agent like Pluronic F127 into the liquid formulation. This creates a system that is solid at room temperature but rapidly liquefies at body temperature (e.g., 33.5°C in 100 seconds), combining the benefits of solid handling with enhanced dissolution [2].

Protocol: Optimizing T-SNEDDS with Box-Behnken Design

  • Define Variables: Select independent variables (e.g., Pluronic F127 concentration, co-solvent like propylene glycol concentration, and drug concentration) and dependent responses (e.g., liquefying temperature and time).
  • Experimental Design: Use a Box-Behnken statistical design to efficiently create and test multiple formulation combinations.
  • Analysis & Validation: Build a model to identify the optimal formulation that meets all target criteria and confirm its performance [2].

Challenge 3: Ensuring Tablet Quality and Consistency During scale-up of tablet manufacturing, variations in processes like High-Shear Wet Granulation (HSWG) and Roller Compaction can lead to inconsistencies in critical quality attributes (CQAs) such as drug dissolution [3].

Solution: Implement an Integrated Quality by Design (QbD) Approach This strategy focuses on building quality into the process by understanding and controlling the factors that influence the final product.

The diagram below illustrates the systematic QbD workflow for establishing a control strategy:

G start Define Target Product Profile a Identify Critical Quality Attributes (CQAs) start->a b Identify Critical Process Parameters (CPPs) & Intermediate Quality Attributes (IQAs) a->b c Design of Experiments (DoE) to model CPP effects on IQAs & CQAs b->c d Multivariate Analysis (MVA) to correlate IQAs with CQAs c->d e Establish Design Space & Control Strategy d->e end Monitor & Control IQAs During Manufacturing e->end

Figure 1: Integrated QbD Workflow for Process Control [3]

Key Correlations Identified for this compound Tablets [3]:

Critical Quality Attribute (CQA) Correlated Intermediate Quality Attribute (IQA)
Dissolution at 10 / 15 minutes Granule Size
Tablet Dissolution Profile Granule Size, Bulk Density

Protocol: Developing a Control Strategy with DoE and MVA

  • Initial Risk Assessment: Brainstorm and select CPPs (e.g., impeller speed, massing time in HSWG; roller pressure in roller compaction) and IQAs (e.g., granule size, bulk density) that are likely to impact CQAs (e.g., dissolution) [3].
  • Design of Experiments (DoE): Execute a response surface design (e.g., using software like Design-Expert) to study the effect of CPPs on IQAs and CQAs. Derive mathematical models and establish a robust design space [3].
  • Multivariate Analysis (MVA): Use techniques like Principal Component Analysis (PCA) to identify and confirm the relationships between IQAs and CQAs. This allows for the use of IQAs as predictive indicators of final product quality [3].

Frequently Asked Questions

Q1: What are the key formulation considerations for improving this compound dissolution during scale-up? A primary consideration is overcoming its poor solubility. The Thermoresponsive SNEDDS (T-SNEDDS) approach is a promising strategy. An optimized formulation reported using Imwitor 308 (oil), Cremophor EL (surfactant), Pluronic F127 (gelling agent), and Propylene Glycol (co-solvent) achieved a dissolution efficiency of 97.4%, significantly higher than the raw drug (65.2%) [2].

Q2: How can we effectively manage the risk of impurity formation during API synthesis scale-up? The continuous flow synthesis method directly addresses this. The closed environment of the flow reactor drastically reduces the interference from moisture in the air during critical steps, thereby minimizing the formation of key impurities and helping the product meet strict quality specifications [1].

References

dapagliflozin prodrug conversion efficiency optimization

Author: Smolecule Technical Support Team. Date: February 2026

Advanced Formulation Strategies for Dapagliflozin

While not about prodrugs, recent research focuses on optimizing this compound's delivery and efficacy through nano-formulations. The table below summarizes key experimental data from a study on This compound-loaded nano-bilosomes (Dapa-BLs) [1] [2].

Parameter Standard Drug Solution Optimized Nano-Bilosomes (Dapa-BLs)
Particle Size (nm) Not Applicable (Molecular solution) 155.36 ± 2.48 nm
Entrapment Efficiency (%) Not Applicable 86.37 ± 2.6%
In Vitro Drug Release (%) 30.46 ± 3.64% 75.31 ± 2.68%
Ex Vivo Permeation Flux Baseline (1x) 4.49 times higher
Pharmacokinetic AUC0-t Baseline (1x) 3.41 folds higher

Experimental Protocol Overview [1] [2]: The optimized bilosomes were developed using a Box-Behnken Design (BBD) for statistical optimization. The critical steps involved:

  • Formulation: The bilosomes were prepared using a thin-film hydration technique. Lipids and surfactants were dissolved in a chloroform-methanol mixture, and a thin film was formed using a rotary evaporator. This film was then hydrated with an aqueous buffer.
  • Independent Variables: The factors optimized in the BBD were the concentration of bile salts (X1), the amount of edge activator (X2), and the concentration of non-ionic surfactant (X3).
  • Dependent Variables (Responses): The outcomes measured to guide the optimization were Entrapment Efficiency (Y1), Particle Size, Polydispersity Index (PDI), and Zeta Potential (ZP).
  • Characterization: The optimized formulation was evaluated using techniques like Scanning Electron Microscopy (SEM), which confirmed spherical particles, and in vivo studies demonstrated significant enhancement in antidiabetic activity in rats compared to a standard drug solution.

Alternative Technical Approaches for Optimization

For your research on optimization, here are two other cutting-edge methodologies identified in the search results:

  • Digital Twin / PBPK/PD Modeling: A recent 2025 study created a physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) model of this compound [3]. This "digital twin" simulates the drug's behavior in diverse patient populations, accounting for variability in organ function and food effects. This approach is invaluable for predicting and optimizing dosing regimens without extensive clinical trials.
  • Stimuli-Responsive Niosomes: While not specific to this compound, research on niosomes (vesicles similar to bilosomes) highlights the development of "smart" carriers [4]. These can be engineered to release their payload in response to specific internal or external triggers (e.g., pH changes, enzymes, ultrasound), which aligns with the advanced control you might seek in a delivery system.

Workflow for Advanced Delivery System Development

The following diagram illustrates a generalizable experimental workflow for developing and optimizing an advanced drug delivery system, based on the methodologies used in the cited research.

cluster_doe DoE Components start Define Goal (e.g., Enhance Bioavailability) step1 Pre-formulation & Excipient Selection start->step1 step2 Design of Experiments (DoE) step1->step2 step3 Fabrication (e.g., Thin-Film Hydration) step2->step3 doe_var Independent Variables: - Bile Salt Concentration - Surfactant Amount - Lipid Ratio step4 In Vitro Characterization step3->step4 step5 In Vivo Pharmacodynamic Study step4->step5 step6 Data Analysis & Optimization step5->step6 doe_resp Dependent Variables (Responses): - Particle Size & PDI - Entrapment Efficiency (%EE) - Zeta Potential (ZP) - Drug Release %

References

dapagliflozin vs empagliflozin cardiovascular outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Cardiovascular Outcomes

Outcome Measure Dapagliflozin vs. Empagliflozin (Summary of Findings) Key Supporting Data / Hazard Ratio (HR)
Major Adverse Cardiovascular Events (MACE) No significant difference [1]. RR: 1.04; 95% CI: 0.96-1.13 [1].
All-Cause Mortality No significant difference [1] [2]. RR: 1.05; 95% CI: 0.96-1.15 [1]. In HF, HR: 0.91; 95% CI: 0.82-1.00 [2].
Hospitalization for Heart Failure (HHF) Consistent benefit; potential advantage for empagliflozin in HF-specific patients [1] [2]. In HF, composite of all-cause death/HHF: HR: 0.90; 95% CI: 0.86-0.94 for empagliflozin [2].
Myocardial Infarction No significant difference [1]. RR: 1.04; 95% CI: 0.94-1.16 [1].
Stroke No significant difference [1]. RR: 1.00; 95% CI: 0.91-1.09 [1].
Renal Outcomes Consistent cardiorenal benefit; no significant difference between drugs [3] [4]. This compound's renal benefit is consistent regardless of baseline blood pressure [3].

Experimental Data and Methodologies

The findings in the table are derived from several types of studies, each with a distinct methodology.

Large-Scale Meta-Analysis (2025)

This analysis directly compared the two drugs by pooling data from existing studies [1].

  • Objective: To perform a head-to-head comparison of cardiovascular outcomes between this compound and empagliflozin in patients with Type 2 Diabetes.
  • Methodology: A systematic literature search across multiple databases identified eight eligible retrospective cohort studies, encompassing 280,617 patients. Outcomes were pooled using random-effects meta-analysis to calculate risk ratios (RRs) [1].
  • Key Findings: As shown in the table, no significant differences were found for MACE, all-cause mortality, myocardial infarction, or stroke. A trend toward reduced MACE with empagliflozin was noted in a subgroup of patients with heart failure, but the authors advised caution in interpreting this finding [1].
Real-World Evidence (RWE) from Database Research (2024)

This study analyzed outcomes in a real-world clinical practice setting [2].

  • Objective: To compare the real-world effectiveness of empagliflozin versus this compound in patients with heart failure.
  • Methodology: A retrospective analysis was conducted using the TriNetX database of 81 healthcare organizations. Patients with heart failure who were new users of either drug were identified. Using an intent-to-treat design and propensity score matching, 11,077 patients were included in each group. The primary outcome was a composite of all-cause mortality or hospitalization over one year [2].
  • Key Findings: Empagliflozin was associated with a lower risk of the primary composite outcome, driven by a reduction in hospitalizations. All-cause mortality alone was not significantly different [2].
Prescribing Patterns and Outcomes (2025)

A target trial emulation study further confirmed the overall similarity of the two drugs [4].

  • Objective: To compare the real-world effectiveness and safety of this compound versus empagliflozin and to examine prescribing patterns.
  • Methodology: This study used multi-institutional electronic health records from 2016 to 2023, identifying 2,649 new users of this compound and 2,046 of empagliflozin. Statistical techniques like Inverse Probability of Treatment Weighting (IPTW) were used to balance the groups and compare the risk of a composite cardiorenal outcome [4].
  • Key Findings: No significant differences were found in the primary composite outcome (sustained eGFR decline, heart failure hospitalization, or all-cause mortality) or safety outcomes between the two drugs [4].

Mechanisms of Cardiovascular Protection

The cardiovascular benefits of both drugs are linked to their class effect as SGLT2 inhibitors, through multiple proposed mechanisms beyond glucose lowering. The diagram below illustrates the interconnected pathways.

G cluster_kidney Kidney & Systemic Effects cluster_heart Cardiac & Metabolic Effects SGLT2i SGLT2 Inhibitor (this compound/Empagliflozin) Natriuresis Natriuresis & Osmotic Diuresis SGLT2i->Natriuresis EPO Increased Erythropoiesis SGLT2i->EPO Energy Improved Cardiac Energy Metabolism SGLT2i->Energy BP Blood Pressure Reduction Natriuresis->BP Hemo Hemoconcentration & Improved Oxygen Delivery Natriuresis->Hemo Outcome ↓ Cardiovascular Death ↓ Hospitalization for Heart Failure BP->Outcome Hemo->EPO EPO->Energy Remodel Reverse Adverse Cardiac Remodeling Energy->Remodel Remodel->Outcome Symp Inhibition of Sympathetic Nervous System Symp->Remodel NHE Inhibition of Myocardial Na+/H+ Exchanger (NHE) NHE->Remodel

The primary mechanisms supported by the search results include [5]:

  • Diuresis/Natriuresis and Blood Pressure Reduction: SGLT2 inhibitors promote urinary excretion of sodium and glucose, leading to osmotic diuresis and a reduction in plasma volume and blood pressure, which lowers cardiac workload.
  • Improved Cardiac Energy Metabolism: These drugs induce a shift in cardiac fuel utilization, increasing the availability and use of ketone bodies, which may provide a more efficient energy source for the failing, energy-starved heart.
  • Increased Erythropoiesis: SGLT2 inhibitors stimulate the production of erythropoietin (EPO), leading to increased red blood cell mass and improved oxygen delivery to tissues, including the heart.
  • Reverse Adverse Cardiac Remodeling: Through various pathways, including inhibition of the myocardial sodium-hydrogen exchanger (NHE) and the sympathetic nervous system, these drugs help restore normal heart structure and function.

Implications for Research and Development

For researchers and drug development professionals, the evidence suggests:

  • Class Effect vs. Individual Nuances: The robust cardioprotective profile is largely a class effect. Future research should focus on identifying if subtle pharmacokinetic differences translate to clinically meaningful advantages in specific sub-populations (e.g., heart failure phenotypes) [1] [2].
  • Real-World Evidence (RWE): The observed differences in heart failure hospitalization in large databases highlight the value of RWE to complement findings from Randomized Controlled Trials (RCTs) and suggest areas for future prospective trials [2] [4].
  • Multidisciplinary Approach: Prescribing patterns vary, with cardiologists favoring this compound and endocrinologists/nephrologists leaning toward empagliflozin. This underscores the importance of a multidisciplinary strategy in both clinical practice and trial design [4].

References

dapagliflozin vs standard therapy heart failure mortality

Author: Smolecule Technical Support Team. Date: February 2026

Mortality & Hospitalization Outcomes

The table below summarizes key efficacy data from major trials and meta-analyses, comparing dapagliflozin plus standard therapy against placebo plus standard therapy.

Outcome Measure Effect of this compound vs. Placebo (Risk Ratio or Hazard Ratio [HR]) Population / Trial Context
All-Cause Mortality RR 0.89 (95% CI 0.82–0.97) [1] Meta-analysis of HF patients (n=14,032)
HR 0.66 (95% CI 0.43–1.00) [2] Hospitalized HF (DAPA ACT HF-TIMI 68)
Cardiovascular Mortality RR 0.87 (95% CI 0.78–0.97) [1] Meta-analysis of HF patients (n=14,032)
HR 0.86 (95% CI 0.75–0.98) [3] Pooled analysis of DAPA-HF & DELIVER (n=11,007)
Hospitalization for HF RR 0.76 (95% CI 0.70–0.84) [1] Meta-analysis of HF patients (n=14,032)
CV Death or Worsening HF HR 0.86 (95% CI 0.68–1.08) [2] Hospitalized HF (DAPA ACT HF-TIMI 68)

Experimental Data & Trial Protocols

The robust data on this compound primarily comes from large-scale, international, randomized, double-blind, placebo-controlled trials.

DAPA-HF Trial Protocol

This landmark trial established this compound's efficacy in Heart Failure with Reduced Ejection Fraction (HFrEF) [4] [5] [3].

  • Trial Design: Multicenter, randomized, double-blind, placebo-controlled, event-driven trial.
  • Patient Population: 4,744 patients with chronic HF, LVEF ≤40%, NYHA class II-IV, and elevated NT-proBNP levels. Patients could be with or without Type 2 Diabetes (T2DM).
  • Background Therapy: Patients were required to be on standard background therapy, which could include ACEi/ARB/ARNI, beta-blockers, and MRAs [4] [6].
  • Intervention: this compound 10 mg once daily versus matching placebo.
  • Primary Outcome: Time to the first occurrence of a composite of worsening HF (hospitalization or urgent visit requiring intravenous therapy) or cardiovascular death.
  • Secondary Outcomes: Included time to cardiovascular death or HF hospitalization, change in KCCQ-TSS (a quality of life measure), and all-cause mortality [4].
  • Follow-up: Median follow-up was 18.2 months.
DELIVER Trial & Pooled Analysis

The DELIVER trial extended the investigation to Heart Failure with Mildly Reduced or Preserved Ejection Fraction (HFmrEF/HFpEF) [3].

  • Design & Intervention: Similar to DAPA-HF, evaluating this compound 10 mg vs. placebo in 6,263 patients with LVEF >40%.
  • Pooled Analysis: A pre-specified pooled analysis of DAPA-HF and DELIVER (n=11,007) provided greater power to analyze cause-specific mortality. It confirmed that the reduction in cardiovascular death was principally driven by lower rates of sudden death and death from progressive HF [3].
In-Hospital Initiation (DAPA ACT HF-TIMI 68)

This recent trial (2025) evaluated the initiation of this compound in hospitalized HF patients.

  • Design: Randomized, double-blind, placebo-controlled trial.
  • Population: 2,401 patients hospitalized for HF, including those with newly diagnosed HF (44.7%) and across the spectrum of LVEF.
  • Intervention: In-hospital initiation of this compound 10 mg daily vs. placebo.
  • Primary Outcome: Although the individual trial did not meet its primary endpoint (CV death or worsening HF at 2 months, HR 0.86), a prespecified meta-analysis confirmed that the totality of evidence supports in-hospital initiation, showing a significant reduction in the early risk of CV death or worsening HF (HR 0.71) and all-cause death (HR 0.57) [2].

Proposed Signaling Pathways & Mechanisms

The cardioprotective mechanisms of SGLT2 inhibitors are distinct from those of neurohormonal antagonists (e.g., ACEi, ARNI, Beta-blockers, MRAs), which explains their additive benefits [6].

Distinct Mechanism of Action

Subgroup analyses from DAPA-HF demonstrated that the benefit of this compound was not influenced by the background use of other HF therapies, including sacubitril/valsartan (ARNI) [6]. This indicates that SGLT2 inhibitors act through independent pathways not mediated by the renin-angiotensin-aldosterone system (RAAS), sympathetic nervous system, or neprilysin inhibition [6].

The following diagram summarizes the proposed mechanistic pathway for this compound's cardioprotective effects, based on experimental models.

G cluster_mechanisms Proposed Mechanisms (Experimental Models) Dapa This compound Paradigm Induces a Fasting Transcriptional Paradigm Dapa->Paradigm SIRT1 Promotes Activation of Nutrient Deprivation Sensors (Primarily SIRT1) Paradigm->SIRT1 Effects Cellular Effects SIRT1->Effects M1 • Reduced Oxidative Stress • Ameliorated Mitochondrial Dysfunction • Attenuated Pro-inflammatory Pathways Effects->M1 M2 • Promotes Ketogenesis • Promotes Erythrocytosis • Lowers Serum Urate Effects->M2 M3 • Mitigates Increased Intracellular Sodium Effects->M3 Outcomes Clinical Outcomes M1->Outcomes May Lead To M2->Outcomes May Lead To M3->Outcomes May Lead To

Diagram Title: Proposed Cardioprotective Pathway of this compound

Interpretation for Research & Development

  • Additive to Neurohormonal Blockade: this compound's value lies in its complementary mechanism. It provides significant mortality reduction on top of a foundation of other disease-modifying drugs, pushing the potential cumulative risk reduction for death even higher [6] [5].
  • Benefit Across the HF Spectrum: The efficacy of this compound is well-established in HFrEF and HFmrEF/HFpEF, making it a universal therapy for heart failure, independent of diabetes status [3] [1].
  • Combination Therapy Potential: Early trials like SOGALDI-PEF are beginning to directly investigate the efficacy and safety of combining this compound with MRAs like spironolactone in HFpEF, showing greater biomarker (NT-proBNP) reduction but also highlighting the need to monitor safety parameters like eGFR and serum potassium [7] [8].

References

Summary of Cost-Effectiveness Evidence for Dapagliflozin

Author: Smolecule Technical Support Team. Date: February 2026

Analysis Scope Key Findings on Cost-Effectiveness Countries/Regions with Supporting Evidence Notes & Key Influencing Factors
HFrEF (LVEF ≤40%) [1] [2] Cost-effective in vast majority of studies. China, US, UK, Japan, South Korea, Australia, Thailand, Colombia, Philippines, Germany, Spain, Canada [1] [2] One UK study showed ICER above threshold [2]. Cost-effectiveness is more pronounced than in HFpEF/HFmrEF [1].
HFpEF (LVEF ≥50%) & HFmrEF (LVEF 41-49%) [1] Cost-effective in all identified studies. US, China, UK, Germany, Spain [1] Evidence base is newer but conclusive for cost-effectiveness [1].
Across the EF Spectrum [1] [3] Cost-effective, offering "intermediate" to "high" value. US (analysis based on DAPA-HF & DELIVER trials) [3] Value is highly sensitive to drug price. With rebates, can be highly cost-effective [3].

Detailed Methodologies from Key Analyses

For researchers, the validity of cost-effectiveness results depends on the underlying models. Here are the methodologies from two pivotal analyses.

Systematic Review by Frontiers in Pharmacology (2025)

This review synthesized evidence from 28 economic studies on dapagliflozin for HF across all ejection fractions [1].

  • Model Structure: Most included studies used a Markov model with health states defined by New York Heart Association (NYHA) class, hospitalization events, and death [1] [2].
  • Data Sources: Clinical efficacy data (e.g., cardiovascular mortality, hospitalization for HF) were primarily sourced from the DAPA-HF (for HFrEF) and DELIVER (for HFpEF/HFmrEF) trials [1].
  • Costs and Perspective: Analyses were conducted primarily from a healthcare system perspective. Costs included drug acquisition, management of HF, and hospitalization. All costs and outcomes were discounted (typically at 3% annually) [1] [2].
  • Outcome Measures: The primary outcome was the Incremental Cost-Effectiveness Ratio (ICER), reported in cost per Quality-Adjusted Life Year (QALY) gained. Cost-effectiveness was judged against country-specific Willingness-To-Pay (WTP) thresholds [1].
  • Uncertainty Analysis: All studies performed probabilistic sensitivity analyses. The parameters most influential on the ICER were the cost of this compound and the rate of cardiovascular mortality [1].
US-Based Economic Evaluation Using Pooled Trial Data (2024)

This study used individual participant data from the DAPA-HF and DELIVER trials to evaluate cost-effectiveness across the full LVEF range [3].

  • Model Structure: A 3-state Markov model (alive without event, alive after HF event, dead) was used to simulate disease progression.
  • Data Sources:
    • Transition probabilities and utility values: Derived directly from the pooled, individual-level data of the DAPA-HF and DELIVER trials.
    • Cost estimates: Obtained from published US sources, including Medicare.
  • Analysis: The analysis calculated the incremental cost per QALY gained for this compound plus standard of care versus standard of care alone. It specifically tested how different levels of drug cost rebates affected the value proposition [3].

The workflow of this analysis is summarized in the diagram below.

Start Start: Pooled Individual Participant Data (DAPA-HF & DELIVER Trials) Model 3-State Markov Model Start->Model DataInput1 Data Input: Transition Probabilities Utility Values Model->DataInput1 DataInput2 Data Input: Cost Estimates (e.g., Medicare) This compound Price Scenarios Model->DataInput2 Analysis Economic Analysis DataInput1->Analysis DataInput2->Analysis Output Output: Incremental Cost per QALY (ICER) Value Assessment Analysis->Output

Key Comparative Insights

The systematic reviews provide direct comparisons relevant for drug development and decision-making.

  • Vs. Empagliflozin: Some analyses, including ones from the US and China, suggest that This compound may be more cost-effective than empagliflozin for treating HFrEF and HFpEF, though more head-to-head comparisons are needed [1].
  • Patient Subgroups: The cost-effectiveness of this compound appears to be more favorable for several key subgroups:
    • Patients with left ventricular EF ≤40% (HFrEF) compared to those with higher EF [1].
    • Patients with comorbid diabetes [1].

References

Cardiovascular Outcomes of Dapagliflozin from Meta-Analyses

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Population / Context Result (Relative Risk / Mean Difference) Evidence Source
Major Adverse Cardiovascular Events (MACE) Post-Myocardial Infarction (with/without diabetes) RR 0.33, 95% CI [0.18, 0.60] [1] Meta-analysis of 19 studies (12 RCTs, 7 cohorts)
Cardiovascular Death Specific data not pooled in provided analyses See heart failure hospitalization below [1] -
Heart Failure Hospitalization Post-Myocardial Infarction (with/without diabetes) RR 0.53, 95% CI [0.30, 0.91] [1] Meta-analysis of 19 studies (12 RCTs, 7 cohorts)
Left Ventricular Ejection Fraction (LVEF) Post-Myocardial Infarction (with/without diabetes) MD +3.88%, 95% CI [2.24, 5.52] [1] Meta-analysis of 19 studies (12 RCTs, 7 cohorts)
All-Cause Mortality Type 2 Diabetes (vs. Empagliflozin) RR 1.05, 95% CI [0.96, 1.15] (Not significant) [2] Meta-analysis of 8 retrospective studies
Major Adverse Cardiovascular Events (MACE) Type 2 Diabetes (vs. Empagliflozin) RR 1.04, 95% CI [0.96, 1.13] (Not significant) [2] Meta-analysis of 8 retrospective studies
Sudden Cardiac Death Adjudicated RCT data (with Empagliflozin) 18% reduction with SGLT2 inhibitors [3] Meta-analysis of 8 RCTs

Key Experimental Methodologies

The data in the table above are derived from rigorous systematic reviews and meta-analyses. Here are the core methodologies they employed:

  • Literature Search: Researchers performed comprehensive searches across major electronic databases like PubMed, Embase, Cochrane Library, and Web of Science. They used a combination of keywords and Medical Subject Headings (MeSH) terms related to "dapagliflozin," "myocardial infarction," "heart failure," "cardiovascular outcomes," and "SGLT2 inhibitors," with no language restrictions initially applied [2] [1].
  • Study Selection: Studies were included based on pre-defined PICOS criteria (Population, Intervention, Comparator, Outcomes, Study design). Typically, included studies were Randomized Controlled Trials (RCTs) and retrospective cohort studies that compared this compound (intervention) against a placebo or standard care (comparator) in patients with T2DM, heart failure, or post-myocardial infarction (population) and reported hard cardiovascular endpoints [2] [1].
  • Data Extraction & Quality Assessment: Two independent reviewers extracted data using standardized forms. The risk of bias in RCTs was assessed using the Cochrane Risk of Bias tool, while observational studies were evaluated with the Newcastle-Ottawa Scale (NOS) to ensure the quality of the included evidence [2] [1].
  • Statistical Synthesis: Meta-analysis was conducted using software like Review Manager (RevMan). Researchers often employed a random-effects model to account for clinical and methodological heterogeneity. They pooled dichotomous outcomes (e.g., MACE, mortality) using Risk Ratios (RR) or Hazard Ratios (HR), and continuous outcomes (e.g., LVEF) using Mean Differences (MD), all with 95% Confidence Intervals (CI). Heterogeneity was quantified using the I² statistic [2] [1].

Proposed Cardioprotective Mechanisms of this compound

The cardiovascular benefits of this compound are attributed to several pleiotropic effects beyond its glucose-lowering action. The diagram below illustrates the key pathways described across the provided studies.

G cluster_renal Renal & Hemodynamic Effects cluster_meta Metabolic & Energetic Effects Dapa This compound Node1 SGLT2 Inhibition in Kidney Dapa->Node1 Node5 Restored Tubuloglomerular Feedback Dapa->Node5 Node7 Shift in Substrate Utilization Dapa->Node7 Node11 Reduction in Epicardial Adipose Tissue (EAT) Dapa->Node11 Anti-inflammatory l l        fontcolor=        fontcolor= Node2 Osmotic Diuresis & Natriuresis Node1->Node2 Node3 Reduced Plasma Volume & Blood Pressure Node2->Node3 Node4 Reduced Cardiac Preload & Afterload Node3->Node4 Node12 Reduced Myocardial Fibrosis & Adverse Remodeling Node4->Node12 Node6 Reduced Intraglomerular Pressure Node5->Node6 Node6->Node12 Renoprotection Node8 Increased Ketone Bodies (e.g., β-hydroxybutyrate) Node7->Node8 Node9 Improved Myocardial Energy Efficiency Node8->Node9 Node13 Improved LVEF & Reduced LVEDD/LVESD Node9->Node13 subcluster_cv subcluster_cv Node10 Improved Coronary Flow Reserve (CFR) Node10->Node12 Node11->Node12 Node12->Node13 Outcome2 ↓ Major Adverse Cardiovascular Events Node12->Outcome2 Outcome3 Improved Survival Node12->Outcome3 Outcome1 ↓ Heart Failure Hospitalization Node13->Outcome1 Node13->Outcome3

The diagram shows that this compound's cardioprotection is multi-faceted. Key mechanisms supported by the research include [1] [4] [5]:

  • Hemodynamic Improvement: Through natriuresis and osmotic diuresis, it reduces plasma volume and blood pressure, lowering cardiac workload (preload and afterload) [5].
  • Metabolic Modulation: It shifts myocardial fuel utilization towards more efficient energy sources like ketone bodies, enhancing cardiac energy production, especially under stress [5].
  • Direct Cardiac & Vascular Effects: Long-term treatment significantly improves coronary flow reserve (CFR), a key indicator of vascular health, and reduces epicardial adipose tissue (EAT) thickness, which is linked to reduced coronary inflammation and microvascular dysfunction [4].
  • Renoprotection: By activating tubuloglomerular feedback, it reduces intraglomerular pressure, slowing the progression of diabetic kidney disease, which is intrinsically linked to heart health [5].

Interpretation and Research Gaps

  • Overall Comparison: The most current meta-analysis directly comparing two major SGLT2 inhibitors, this compound and empagliflozin, found no significant difference in their impact on MACE, all-cause mortality, myocardial infarction, or stroke in a broad population with type 2 diabetes [2].
  • Notable Subgroup Finding: The same analysis noted a trend toward reduced MACE risk with empagliflozin in patients with pre-existing heart failure (RR: 0.90; 95% CI: 0.82 to 1.00). However, the authors caution that this finding is preliminary and requires confirmation [2].
  • Mechanism vs. Outcome: While the proposed mechanisms are compelling, they are primarily based on preclinical studies and small human trials. The direct causal links between specific mechanisms like EAT reduction and the hard outcome of reduced cardiovascular death need further validation in large-scale studies [4].

References

Dapagliflozin vs. Comparators: Efficacy & Safety

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key efficacy and safety data for dapagliflozin from major clinical trials and real-world studies.

Renal and Cardiovascular Efficacy

Trial / Study Name Patient Population Comparator Key Efficacy Outcomes (Hazard Ratio [HR] or Mean Change)
DAPA-CKD [1] CKD (with/without T2D); eGFR 25-75 mL/min/1.73 m²; UACR 200-5000 mg/g Placebo Primary composite (sustained eGFR decline ≥50%, ESKD, kidney/CV death): HR 0.61 (95% CI 0.51, 0.72); Consistent across normoglycemia, prediabetes, and T2D subgroups [1].
DARWIN-T2D (Real-World) [2] T2D in routine clinical practice GLP-1 RAs, DPP-4 inhibitors, gliclazide Median AER reduction: -37% with this compound vs. no significant change with comparators (adjusted difference: -26.4 mg/g) [2].
DECLARE-TIMI 58 [3] T2D with established CVD or multiple risk factors Placebo Reduction in hospitalization for heart failure (HHF): HR 0.73 (95% CI 0.61, 0.88) [3].
DAPA-HF [3] Heart Failure with Reduced Ejection Fraction (with/without T2D) Placebo Reduction in CV death or HHF: HR 0.74 (95% CI 0.65, 0.85) [3].

Safety Profile Overview

Safety Outcome Findings in this compound vs. Control Groups
Genital Infections More frequent with this compound (5.5%) vs. placebo (0.6%) in a 24-week pooled analysis [4].
Renal Function AEs Reported in 3.2% (this compound) vs. 1.8% (placebo); most common was decreased creatinine clearance (1.1% vs. 0.7%) [4].
Hypoglycemia Balanced with placebo, but risk increases when co-administered with insulin or insulin secretagogues [4] [3].
Volume Depletion Balanced with placebo in pooled analyses; patients with eGFR <60 mL/min/1.73 m², the elderly, or on loop diuretics may be at increased risk [4] [3].
Diabetic Ketoacidosis (DKA) Rare; estimated incidence of DKA/ketonuria was 0.03% in a large pooled analysis [4].
Lower Limb Amputation No increased risk observed; 0.1% in both this compound and control groups [4].
UTI and Pyelonephritis Overall UTI incidence was balanced with placebo, but serious events (urosepsis, pyelonephritis) have been reported [4] [3].
Comparative Safety A real-world study found no significant safety differences between this compound and empagliflozin [5].

Mechanism of Action and Experimental Protocols

Mechanism of Action this compound is a highly selective, reversible sodium-glucose cotransporter 2 (SGLT2) inhibitor [6]. SGLT2 is responsible for the majority (~90%) of glucose reabsorption in the proximal tubule of the nephron [7]. Its mechanism can be visualized as follows:

G Dapa This compound SGLT2 SGLT2 in Proximal Tubule Dapa->SGLT2 Inhibit Inhibition SGLT2->Inhibit Reabs Reduced Glucose & Sodium Reabsorption Inhibit->Reabs UGE ↑ Urinary Glucose Excretion (UGE) Reabs->UGE TDF ↑ Na+ delivery to Distal Tubule Reabs->TDF Effects Physiological Effects Outcomes Clinical Outcomes Glyc Improved Glycemic Control UGE->Glyc Glyc->Outcomes CardioRenal Cardio-Renal Effects: • ↓ Intraglomerular Pressure • ↓ Cardiac Pre/Afterload • ↓ Sympathetic Activity TDF->CardioRenal CardioRenal->Outcomes

Detailed Experimental Protocols The robust data for this compound comes from several types of studies, each with a specific design and patient population.

  • Large-Scale Cardiovascular and Renal Outcome Trials (CVOTs)

    • Purpose: To demonstrate long-term effects on major clinical endpoints beyond glucose control, as required by regulatory agencies [2].
    • Examples: DAPA-CKD, DECLARE-TIMI 58, DAPA-HF [1] [3].
    • Typical Design:
      • Type: Multicenter, randomized, double-blind, placebo-controlled.
      • Population: Thousands of patients with specific high-risk conditions (e.g., T2D and CVD, CKD, HF).
      • Duration: Several years (e.g., median 2.4 years in DAPA-CKD, 4.2 years in DECLARE-TIMI 58).
      • Primary Endpoints: Composite outcomes (e.g., CV death/HHF, sustained eGFR decline/ESKD/kidney death).
      • Analysis: Time-to-event analysis using Cox proportional hazards models.
  • Real-World Evidence (RWE) Studies

    • Purpose: To complement RCTs by assessing effectiveness and safety in routine clinical practice across broader patient populations [2].
    • Example: The DARWIN-T2D retrospective study [2].
    • Typical Design:
      • Type: Retrospective, observational cohort study.
      • Data Source: Electronic health records from outpatient clinics.
      • Population: Patients prescribed the drug in real-world settings, often with channelling bias (e.g., this compound initially prescribed to younger, more obese patients with poorer glucose control) [2].
      • Endpoints: Changes in routine measures (e.g., AER, eGFR, HbA1c) at follow-up.
      • Analysis: Statistical adjustment for confounders (e.g., multiple regression, multiple imputation).
  • Pooled Safety Analyses

    • Purpose: To precisely characterize the incidence of rare adverse events by analyzing data from multiple trials [4].
    • Example: A pooled analysis of 13 placebo-controlled trials (up to 24 weeks) and 30 trials (for amputation risk) [4].
    • Typical Design:
      • Data Source: Pooled individual patient data from a clinical trial program.
      • Analysis: Descriptive statistics to report incidence rates of adverse events, identified using predefined medical dictionaries (MedDRA terms) [4].

Conclusion for Professionals

The body of evidence confirms that this compound provides significant cardio-renal protective effects across a spectrum of patients, including those with T2D, CKD, and heart failure. These benefits are consistent across randomized controlled trials and real-world studies, and are mechanistically distinct from its glucose-lowering effect. Its safety profile is well-defined, with a higher risk of genital infections but no increased risk of amputations, fractures, or acute kidney injury compared to placebo, though rare serious events like DKA and Fournier's gangrene require vigilance.

References

Cost-Effectiveness of Dapagliflozin for Heart Failure

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from economic evaluations of dapagliflozin for heart failure across different countries and patient populations.

Country/Region Patient Population Comparison Incremental Cost-Effectiveness Ratio (ICER) Conclusion Source Model/Data
Spain Symptomatic chronic HF (all EF) SoC €4,611 per QALY gained Highly cost-effective (ICER well below €25,000 WTP threshold) Markov model (DAPA-HF/DELIVER pooled analysis) [1] [2]
United Kingdom HFrEF SoC Dominant (cost-saving and more effective) Cost-effective Markov model (DAPA-HF trial) [3] [4]
United States HFrEF SoC & Empagliflozin More cost-effective than empagliflozin Cost-effective Multiple models [5]
China HFrEF SoC & Empagliflozin More cost-effective than empagliflozin Cost-effective Multiple models [5]
Thailand HFrEF SoC Not cost-effective in one study Results mixed, majority show cost-effectiveness Country-specific model [5] [3]
South Korea HFrEF (LVEF≤40%) SoC More favorable ICER than HFpEF/HFmrEF Cost-effective, with greater value in HFrEF Country-specific model [5]
Portugal HF (all EF) SoC Projected significant cost savings from reduced hospitalizations Cost-saving from a hospital budget perspective Projection model (DAPA-HF/DELIVER data) [6]

Abbreviations: EF: Ejection Fraction; HF: Heart Failure; HFrEF: Heart Failure with Reduced Ejection Fraction; HFpEF: Heart Failure with Preserved Ejection Fraction; HFmrEF: Heart Failure with mildly reduced Ejection Fraction; SoC: Standard of Care; ICER: Incremental Cost-Effectiveness Ratio; QALY: Quality-Adjusted Life Year; WTP: Willingness-To-Pay.

Cost-Effectiveness of this compound for Type 2 Diabetes (T2DM)

For T2DM, this compound also demonstrates favorable economic profiles, as shown in the table below.

Country/Setting Patient Population Comparison Key Economic Outcome Conclusion Source Model/Data
United Kingdom T2DM (high-risk) Placebo Dominant (saved £2,552 and gained 0.06 QALYs) Cost-effective Cardiff T2DM Model (DECLARE-TIMI 58 trial) [7] [8]
India T2DM Canagliflozin Dominant (less expensive and higher QALYs) More cost-effective than canagliflozin ECHO model (Local cost & clinical data) [9]
China T2DM Metformin ICER = 10,729 yuan per QALY Cost-effective vs. metformin Cardiff Diabetes Model (Meta-analysis of 71 studies) [10]

Detailed Methodologies of Key Economic Evaluations

To ensure reproducibility and critical appraisal, here are the experimental protocols and methodologies from pivotal studies.

Economic Model for Heart Failure in Spain [1] [2]
  • Objective: To assess the cost-utility of this compound plus Standard of Care (SoC) versus SoC alone for symptomatic chronic HF in Spain, including all ejection fraction types.
  • Model Type: Markov model with a lifetime horizon.
  • Perspective: Spanish National Health System.
  • Clinical Data Source: Pooled individual patient data from the DAPA-HF and DELIVER randomized controlled trials.
  • Key Health States: The model simulated disease progression through health states defined by patient symptoms (Kansas City Cardiomyopathy Questionnaire Total Symptom Score quartiles).
  • Key Events: The model incorporated risks for hospitalization for HF, urgent HF visits, and cardiovascular death.
  • Outcomes Measured: Costs, Life Years (LYs), Quality-Adjusted Life Years (QALYs), and the Incremental Cost-Utility Ratio (ICUR).
  • Sensitivity Analysis: Probabilistic sensitivity analysis was performed, showing this compound was cost-effective in 99.9% of simulations at a willingness-to-pay threshold of €25,000 per QALY.

This methodology is visually summarized in the following workflow:

HF Economic Evaluation Workflow start Study Population: Symptomatic Chronic HF (LVEF >40% and ≤40%) model Economic Model: Markov Model (Lifetime Horizon) start->model data Clinical Inputs: Pooled DAPA-HF & DELIVER Trials data->model states Health States: KCCQ-TSS Quartiles (Q1 - Q4) model->states events Transient Events: HF Hospitalization Urgent HF Visit CV Death model->events outputs Economic Outputs: Costs, LYs, QALYs ICER/ICUR states->outputs Monthly Transitions events->outputs Event Costs & Utility

Economic Model for T2DM in the United Kingdom [7] [8]
  • Objective: To evaluate the cost-effectiveness of this compound versus placebo in high-risk patients with T2DM, using direct evidence from a cardiovascular outcomes trial.
  • Model Type: Adaptation of the Cardiff T2DM Model, a patient-level simulation model.
  • Perspective: UK healthcare payer.
  • Clinical Data Source: Patient-level data from the DECLARE-TIMI 58 clinical trial.
  • Key Feature: The model integrated extrapolated survival curves for critical events (e.g., all-cause mortality, heart failure hospitalization, stroke) observed in the trial over a patient's lifetime.
  • Outcomes Measured: Lifetime costs, life-years, QALYs, and ICER.
  • Sensitivity Analysis: Extensive scenario and sensitivity analyses confirmed the robustness of results, with this compound being "dominant" (more effective and less costly) across all analyzed subgroups.

The core logic of this evaluation is shown below:

T2DM Economic Evaluation Logic inputs Trial Data Input: DECLARE-TIMI 58 Survival Curves model Simulation Model: Cardiff T2DM Model (Patient-Level) inputs->model events Modeled Complications: Mortality, HHF, Stroke MI, Unstable Angina, ESKD model->events result Result: This compound Dominant (Cost Saving & QALY Gain) events->result risk Risk Factors: HbA1c, SBP, Weight (UKPDS Equations) risk->model

Influential Factors & Subgroup Analyses

Economic evaluations consistently identify several factors that most influence cost-effectiveness:

  • Drug Price: The cost of this compound is repeatedly cited as the most sensitive parameter in models [5] [3] [4]. A lower drug price significantly improves its cost-effectiveness profile.
  • Clinical Event Rates: Cardiovascular mortality and the probability of HF hospitalization are key drivers. Treatments that effectively reduce these events yield greater long-term cost savings [5] [3].
  • Patient Subgroups:
    • Ejection Fraction: The cost-effectiveness of this compound is more pronounced in patients with HFrEF (LVEF ≤40%) than in those with HFmrEF or HFpEF [5].
    • Diabetes Status: this compound is often found to be more cost-effective for HF patients with comorbid diabetes [5].

Key Takeaways for Researchers and Professionals

  • Broad Applicability: Economic evidence supports the cost-effectiveness of this compound for HF across diverse international healthcare systems (US, UK, Europe, Asia) and for T2DM.
  • Head-to-Head Advantage: Some analyses suggest this compound may be more cost-effective than empagliflozin for HFrEF in the US and China, and more cost-effective than canagliflozin for T2DM in India [5] [9].
  • Value Beyond HFrEF: While strongest in HFrEF, this compound is also a cost-effective option for HFpEF/HFmrEF, as demonstrated by the Spanish analysis [1].
  • Model Reliability: Conclusions are based on robust methodologies using high-quality, pooled data from landmark clinical trials (DAPA-HF, DELIVER, DECLARE-TIMI 58) and validated economic models.

References

dapagliflozin vs other SGLT2 inhibitors safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety Profile of SGLT2 Inhibitors

Safety Outcome Dapagliflozin Empagliflozin Canagliflozin Ertugliflozin Other SGLT2 Inhibitors & Notes
Reproductive Tract Infections (RTIs) Increased risk vs placebo [1] Increased risk vs placebo [1] Increased risk vs placebo [1] Increased risk vs placebo [1] Luseogliflozin and Ipragliflozin did not show a significantly higher risk vs placebo [1].
Urinary Tract Infections (UTIs) Increased risk (OR 1.33) vs placebo [1] No significant increase vs placebo [1] Information conflicting; one study shows higher risk of severe UTI vs empagliflozin [2] No significant increase vs placebo [1] Remogliflozin also associated with increased UTI risk (OR 6.45) [1].
Pollakiuria Increased risk (OR 10.40) vs placebo [1] Increased risk (OR 5.81) vs placebo [1] No significant increase vs placebo [1] No significant increase vs placebo [1]
Diabetic Ketoacidosis (DKA) Lower risk vs empagliflozin (HR 0.78) [2] Reference drug in comparative study [2] Comparable to empagliflozin [2] No significant difference vs placebo [1] Class-wide, no significant difference from placebo was found in a large meta-analysis [1].
Genital Infections Lower risk vs empagliflozin (HR 0.92) [2] Reference drug in comparative study [2] Lower risk vs empagliflozin (HR 0.94) [2] Information conflicting; one study shows increased risk vs placebo [3] Class-wide, a higher risk of genital infections is well-established [4].
Hypovolemia, Fracture, Amputation, AKI No significant difference vs placebo [1] No significant difference vs placebo [1] No significant difference vs placebo for most outcomes; amputation risk was an early concern from prior trials [1] [4] No significant difference vs placebo [1] SGLT2 inhibitors as a class showed a protective effect against Acute Kidney Injury (AKI) [1].

Abbreviations: OR: Odds Ratio; HR: Hazard Ratio.

Key Experimental Data and Methodologies

The data in the table is derived from robust clinical studies employing different methodologies to ensure comprehensive safety assessment.

  • Network Meta-Analysis of RCTs: A 2023 Bayesian network meta-analysis (113 RCTs, 105,293 patients) directly compared the safety of nine SGLT2 inhibitors. This methodology allows for indirect comparisons of treatments across multiple randomized controlled trials, providing the best available evidence in the absence of numerous head-to-head studies [1].
  • Target Trial Emulation with Real-World Data: A 2025 comparative effectiveness study used a "target trial emulation" design, analyzing data from three U.S. claims databases encompassing over 650,000 patients. This approach applies the rigorous principles of a randomized trial to observational data, providing large-scale, real-world evidence on the comparative safety of empagliflozin, canagliflozin, and this compound in a routine clinical care setting [2].
  • Phase 4 Post-Marketing Study: A 2025 prospective, single-arm, multicenter study in India specifically evaluated the safety of a fixed-dose combination of this compound and saxagliptin in 196 patients over 24 weeks. This type of post-marketing surveillance study is crucial for identifying the safety profile of a drug in a broader patient population after it has been approved for market use [5].

Safety Assessment Workflow in Clinical Studies

The process of establishing the safety profile for a drug like an SGLT2 inhibitor involves a structured workflow from initial trials to post-market analysis. The diagram below outlines the key stages and data sources involved in building a comprehensive safety comparison guide.

Start Start: Need for Comparative Safety Profile Data1 Data Collection Start->Data1 Data2 Systematic Literature Review (PubMed, EMBASE, etc.) Data1->Data2 Data3 Analysis of Real-World Data (Claims, EHR Databases) Data1->Data3 Data4 Post-Marketing Surveillance & Phase 4 Studies Data1->Data4 Method1 Methodology & Synthesis Data2->Method1 Data3->Method1 Data4->Method1 Method2 Network Meta-Analysis (Indirect Comparisons) Method1->Method2 Method3 Target Trial Emulation (Analyzing Observational Data) Method1->Method3 Output Output: Comparative Safety Guide (Structured Tables & Evidence Summary) Method2->Output Method3->Output

Interpretation and Clinical Context

When interpreting this data, several key points are essential for a complete picture:

  • Class vs. Individual Effects: While SGLT2 inhibitors share a class effect for certain benefits (cardiovascular, renal) and risks (genital infections), the data confirms that safety profiles are not identical across all drugs in the class. The choice of agent can be tailored based on a patient's specific risk factors [1] [2].
  • Absolute Risk is Low: It is important to emphasize that while the relative risk increases for certain adverse events like RTIs are high, the absolute risk is generally low, and these events are typically manageable and not life-threatening [5] [4].
  • Overall Safety: The SGLT2 inhibitor class has a generally favorable safety profile. Notably, no significant differences from placebo were found for serious adverse events like hypovolemia, renal impairment, fracture, or amputation in the largest meta-analysis, and the class may even be protective against Acute Kidney Injury (AKI) [1].

References

dapagliflozin hospital readmission reduction validation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence for Readmission Reduction

The following table summarizes key clinical studies validating dapagliflozin's effectiveness in reducing heart failure hospitalizations.

Study / Patient Population Study Design & Duration Key Findings on Readmission/Outcomes

| Acute Myocardial Infarction (AMI) with T2DM [1] | Retrospective cohort; 961 patients; median follow-up 540 days | • 41-50% lower risk of HF rehospitalization (HR=0.498-0.417). • Benefit seen with both in-hospital and continued post-discharge use. | | Decompensated Heart Failure [2] | Retrospective; 70 patients; 1-year follow-up | • Early administration (within 1 week of diagnosis) led to 0% readmission vs. 20% with late administration. | | Heart Failure with Reduced Ejection Fraction (HFrEF) [3] | Landmark DAPA-HF trial | • 26% relative risk reduction in composite endpoint of CV death or worsening HF. | | Heart Failure with Preserved Ejection Fraction (HFpEF) [3] | Landmark DELIVER trial | • Significant reduction in composite risk of CV death or HF hospitalization. |

Mechanistic Insights and Experimental Data

This compound's ability to reduce readmissions is rooted in its multi-faceted mechanism of action, which goes beyond diuresis to directly protect cardiac cells.

Key Cellular Experiments and Protocols

In vitro studies help elucidate the direct cardioprotective mechanisms of this compound. A typical experimental workflow involves:

  • Cell Culture: Using human cardiomyocytes, aortic endothelial cells (AECs), and stem cell-derived beta cells (SC-β).
  • Stress Induction: Cells are exposed to stressors to mimic disease conditions:
    • Cardiomyocytes: Treated with Isoproterenol (ISO), a β-adrenergic agonist, to induce hypertrophy [4].
    • Aortic Endothelial Cells (AECs): Treated with Tumor Necrosis Factor-alpha (TNFα) to provoke inflammation [4].
  • This compound Intervention: Cells are co-treated with this compound (commonly at 10-20 µM concentrations) either during or after stress induction.
  • Outcome Assessment:
    • Hypertrophy: Measured by changes in cardiomyocyte cell size and expression of hypertrophy markers (ANP, BNP) [4].
    • Inflammation & Oxidative Stress: Quantified by measuring reactive oxygen species (ROS) levels and pro-inflammatory cytokines [4].
    • Signaling Pathways: Protein expression in key pathways (e.g., AKT, PI3K, MAPK) is analyzed via Western blotting [4].
Signaling Pathways Activated by this compound

The diagram below integrates findings from multiple studies to show how this compound activates cellular pathways that counter heart failure progression.

The pathways highlighted above are supported by experimental data:

  • Direct Cardiomyocyte Protection: this compound significantly reduced ISO-induced hypertrophy in cardiomyocytes, both in co-treatment and post-stimulation conditions, by decreasing reactive oxygen species (ROS) and activating the AKT pathway [4].
  • Anti-inflammatory Effects in Endothelium: In aortic endothelial cells, this compound restored expression of AKT and PI3K, enhanced MAPK activation, and downregulated inflammatory cytokines (e.g., TNF-α, IL-6). It also alleviated TNFα-induced stress and enhanced eNOS expression, indicating improved vascular function [4] [5].
  • Systemic and Metabolic Effects: Beyond direct cellular actions, this compound inhibits the myocardial sodium-hydrogen exchanger (NHE1), reduces intracellular sodium/calcium overload, and improves myocardial metabolic efficiency by enhancing ketone body oxidation [5].

Comparative Positioning Among SGLT2 Inhibitors

For researchers, understanding how this compound compares with other SGLT2 inhibitors is crucial.

Feature This compound Empagliflozin
FDA Indications [6] T2DM; T2DM + CV disease; T2DM + HF; Heart failure (with or without T2DM) T2DM; T2DM + CV disease
Key Supporting Trial (HFrEF) DAPA-HF [3] EMPEROR-Reduced
Key Supporting Trial (HFpEF) DELIVER [3] EMPEROR-Preserved
Proposed Clinical Nuance May offer enhanced efficacy in HFpEF [5] May confer stronger benefits in HFrEF [5]
Comparative Effectiveness Generally similar cardiorenal outcomes and safety profiles to empagliflozin in real-world studies [7] [8]

Interpretation for Research and Development

  • Broad Applicability: The efficacy of this compound in reducing heart failure hospitalizations is consistent across diverse patient populations, including those with HFrEF, HFpEF, and post-MI, irrespective of diabetes status [2] [1] [3].
  • Early Intervention is Key: Clinical evidence suggests that initiating this compound early during a hospitalization for decompensated heart failure can significantly improve outcomes and reduce the near-term readmission risk [2].
  • Multi-Modal Mechanism: The drug's benefit is not attributable to a single pathway but results from a confluence of systemic (hemodynamic, metabolic) and direct cellular (anti-hypertrophic, anti-inflammatory, anti-fibrotic) effects [4] [5].
  • Future Research Directions: Current bibliometric analyses indicate that future hotspots will focus on this compound's potential in combination therapies (e.g., with non-steroidal MRAs) and a deeper exploration of its anti-fibrotic mechanisms [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

408.1339662 Da

Monoisotopic Mass

408.1339662 Da

Boiling Point

609

Heavy Atom Count

28

LogP

2.7

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1ULL0QJ8UC

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (28.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (42.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (42.86%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (42.86%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (85.71%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Dapagliflozin is indicated as an adjunct treatment, alongside diet and exercise, to improve glycemic control in patients ≥10 years of age with type 2 diabetes mellitus. For patients with chronic kidney disease at risk of progression, dapagliflozin in used to reduce the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and hospitalization for heart failure. Dapagliflozin is also indicated to either reduce the risk of cardiovascular death, hospitalization for heart failure, and urgent heart failure visit in adults with heart failure or reduce the risk of hospitalization for heart failure in adults with type 2 diabetes mellitus and either established cardiovascular disease or multiple cardiovascular risk factors. Combination products with dapagliflozin also exist, either as a dapagliflozin-saxagliptin or dapagliflozin-metformin hydrochloride formulation. Both are used as an adjunct treatment to diet and exercise to improve glycemic control in adults with type 2 diabetes.
FDA Label
Type 2 diabetes mellitusForxiga is indicated in adults and children aged 10 years and above for the treatment of insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered inappropriate due to intolerance. in addition to other medicinal products for the treatment of type 2 diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. Heart failureForxiga is indicated in adults for the treatment of symptomatic chronic heart failure. Chronic kidney diseaseForxiga is indicated in adults for the treatment of chronic kidney disease.
Type 2 diabetes mellitusEdistride is indicated in adults and children aged 10 years and above for the treatment of insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered inappropriate due to intolerance. in addition to other medicinal products for the treatment of type 2 diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. Heart failureEdistride is indicated in adults for the treatment of symptomatic chronic heart failure. Chronic kidney diseaseEdistride is indicated in adults for the treatment of chronic kidney disease.
Type 2 diabetes mellitusDapagliflozin Viatris is indicated in adults and children aged 10 years and above for the treatment of insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exercise- as monotherapy when metformin is considered inappropriate due to intolerance. - in addition to other medicinal products for the treatment of type 2 diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. Heart failureDapagliflozin Viatris is indicated in adults for the treatment of symptomatic chronic heart failure with reduced ejection fraction. Chronic kidney diseaseDapagliflozin Viatris is indicated in adults for the treatment of chronic kidney disease.
Treatment of type I diabetes mellitus
Treatment of ischaemic heart disease
Treatment of type II diabetes mellitus
Treatment of Coronavirus disease 2019 (COVID-19)
Treatment of chronic kidney disease
Prevention of cardiovascular events in patients with chronic heart failure

Drug Classes

Breast Feeding; Lactation; Milk, Human; Hypoglycemic Agents; Sodium-Glucose Cotransporter 2 Inhibitors; SGLT2 Inhibitors

Pharmacology

Dapagliflozin inhibits the sodium-glucose contransporter 2(SGLT2) which is primarily located in the proximal tubule of the nephron[A6757]. SGLT2 facilitates 90% of glucose resorption in the kidneys and so its inhibition allows for glucose to be excreted in the urine[A6757]. This excretion allows for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus[A6757].
Dapagliflozin is a selective sodium-glucose co-transporter subtype 2 (SGLT2) inhibitor with antihyperglycemic activity. Dapagliflozin selectively and potently inhibits SGLT2 compared to SGLT1, which is the cotransporter of glucose in the gut.

MeSH Pharmacological Classification

Sodium-Glucose Transporter 2 Inhibitors

ATC Code

A10BD
A10BD21
A10BD15
A10BK01
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors
A10BK01 - Dapagliflozin

Mechanism of Action

Dapagliflozin inhibits the sodium-glucose cotransporter 2(SGLT2) which is primarily located in the proximal tubule of the nephron. SGLT2 facilitates 90% of glucose reabsorption in the kidneys and so its inhibition allows for glucose to be excreted in the urine. This excretion allows for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC5
SLC5A2 (SGLT2) [HSA:6524] [KO:K14382]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

461432-26-8

Absorption Distribution and Excretion

Oral dapagliflozin reaches a maximum concentration within 1 hour of administration when patients have been fasting. Following oral administration of dapagliflozin, the maximum plasma concentration (Cmax) is usually attained within 2 hours under fasting state. The Cmax and AUC values increase dose proportionally with an increase in dapagliflozin dose in the therapeutic dose range. The absolute oral bioavailability of dapagliflozin following the administration of a 10 mg dose is 78%. Administration of dapagliflozin with a high-fat meal decreases its Cmax by up to 50% and prolongs Tmax by approximately 1 hour but does not alter AUC as compared with the fasted state. These changes are not considered to be clinically meaningful and dapagliflozin can be administered with or without food.
Dapagliflozin and related metabolites are primarily eliminated via the renal pathway. Following a single 50 mg dose of [14C]-dapagliflozin, 75% and 21% of total radioactivity is excreted in urine and feces, respectively. In urine, less than 2% of the dose is excreted as the parent drug. In feces, approximately 15% of the dose is excreted as the parent drug.
The volume of distribution was estimated to be 118L.
Oral plasma clearance was 4.9 mL/min/kg, and renal clearance was 5.6 mL/min.

Metabolism Metabolites

Dapagliflozin is primarily glucuronidated to become the inactive 3-O-glucuronide metabolite(60.7%). Dapagliflozin also produces another minor glucuronidated metabolite(5.4%), a de-ethylated metabolite(<5%), and a hydroxylated metabolite(<5%). Metabolism of dapagliflozin is mediated by cytochrome p-450(CYP)1A1, CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP3A4, uridine diphosphate glucuronyltransferase(UGT)1A9, UGT2B4, and UGT2B7. Glucuronidation to the major metabolite is mediated by UGT1A9.

Wikipedia

Dapagliflozin

FDA Medication Guides

FARXIGA
DAPAGLIFLOZIN
TABLET;ORAL
ASTRAZENECA AB
06/12/2024
XIGDUO XR
DAPAGLIFLOZIN; METFORMIN HYDROCHLORIDE
TABLET, EXTENDED RELEASE;ORAL

Biological Half Life

The mean plasma terminal half-life (t1/2) for dapagliflozin is approximately 12.9 hours following a single oral dose of 10 mg. In healthy subjects given a single oral dose of 50 mg of dapagliflozin, the mean terminal half-life was 13.8 hours.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Hinnen D. Glucuretic effects and renal safety of dapagliflozin in patients with type 2 diabetes. Ther Adv Endocrinol Metab. 2015 Jun;6(3):92-102. doi: 10.1177/2042018815575273. Review. PubMed PMID: 26137213; PubMed Central PMCID: PMC4480550.
2: Liakos A, Karagiannis T, Bekiari E, Boura P, Tsapas A. Update on long-term efficacy and safety of dapagliflozin in patients with type 2 diabetes mellitus. Ther Adv Endocrinol Metab. 2015 Apr;6(2):61-7. doi: 10.1177/2042018814560735. Review. PubMed PMID: 25941564; PubMed Central PMCID: PMC4406879.
3: Vivian EM. Dapagliflozin: a new sodium-glucose cotransporter 2 inhibitor for treatment of type 2 diabetes. Am J Health Syst Pharm. 2015 Mar 1;72(5):361-72. doi: 10.2146/ajhp140168. Review. PubMed PMID: 25694411.
4: Filippatos TD, Liberopoulos EN, Elisaf MS. Dapagliflozin in patients with type 2 diabetes mellitus. Ther Adv Endocrinol Metab. 2015 Feb;6(1):29-41. doi: 10.1177/2042018814558243. Review. PubMed PMID: 25678954; PubMed Central PMCID: PMC4321869.
5: Sposetti G, MacKinnon I, Barengo NC. Dapagliflozin: drug profile and its role in individualized treatment. Expert Rev Cardiovasc Ther. 2015 Feb;13(2):129-39. doi: 10.1586/14779072.2015.995636. Epub 2015 Jan 6. Review. PubMed PMID: 25560982.
6: Anderson SL. Dapagliflozin efficacy and safety: a perspective review. Ther Adv Drug Saf. 2014 Dec;5(6):242-54. doi: 10.1177/2042098614551938. Review. PubMed PMID: 25436106; PubMed Central PMCID: PMC4232499.
7: Maranghi M, Carnovale A, Durante C, Tarquini G, Tiseo G, Filetti S. Pharmacokinetics, pharmacodynamics and clinical efficacy of dapagliflozin for the treatment of type 2 diabetes. Expert Opin Drug Metab Toxicol. 2015 Jan;11(1):125-37. doi: 10.1517/17425255.2015.986457. Epub 2014 Nov 24. Review. PubMed PMID: 25418019.
8: Plosker GL. Dapagliflozin: a review of its use in patients with type 2 diabetes. Drugs. 2014 Dec;74(18):2191-209. doi: 10.1007/s40265-014-0324-3. Review. PubMed PMID: 25389049.
9: Thomas MC. Renal effects of dapagliflozin in patients with type 2 diabetes. Ther Adv Endocrinol Metab. 2014 Jun;5(3):53-61. doi: 10.1177/2042018814544153. Review. PubMed PMID: 25126408; PubMed Central PMCID: PMC4132377.
10: Orme M, Fenici P, Lomon ID, Wygant G, Townsend R, Roudaut M. A systematic review and mixed-treatment comparison of dapagliflozin with existing anti-diabetes treatments for those with type 2 diabetes mellitus inadequately controlled by sulfonylurea monotherapy. Diabetol Metab Syndr. 2014 Jun 11;6:73. doi: 10.1186/1758-5996-6-73. eCollection 2014. Review. PubMed PMID: 25006351; PubMed Central PMCID: PMC4085736.
11: Aylsworth A, Dean Z, VanNorman C, Nkemdirim Okere A. Dapagliflozin for the Treatment of Type 2 Diabetes Mellitus. Ann Pharmacother. 2014 Jun 20;48(9):1202-1208. [Epub ahead of print] Review. PubMed PMID: 24951310.
12: Salvo MC, Brooks AD, Thacker SM. Patient considerations in the management of type 2 diabetes - critical appraisal of dapagliflozin. Patient Prefer Adherence. 2014 Apr 22;8:493-502. doi: 10.2147/PPA.S59169. eCollection 2014. Review. PubMed PMID: 24790417; PubMed Central PMCID: PMC4003262.
13: Balakumar P, Sundram K, Dhanaraj SA. Dapagliflozin: glucuretic action and beyond. Pharmacol Res. 2014 Apr;82:34-9. doi: 10.1016/j.phrs.2014.03.008. Epub 2014 Apr 3. Review. PubMed PMID: 24705156.
14: Albarrán OG, Ampudia-Blasco FJ. [Dapagliflozin, the first SGLT-2 inhibitor in the treatment of type 2 diabetes]. Med Clin (Barc). 2013 Sep;141 Suppl 2:36-43. doi: 10.1016/S0025-7753(13)70062-9. Review. Spanish. PubMed PMID: 24444523.
15: Goring S, Hawkins N, Wygant G, Roudaut M, Townsend R, Wood I, Barnett AH. Dapagliflozin compared with other oral anti-diabetes treatments when added to metformin monotherapy: a systematic review and network meta-analysis. Diabetes Obes Metab. 2014 May;16(5):433-42. doi: 10.1111/dom.12239. Epub 2013 Dec 16. Review. PubMed PMID: 24237939.
16: Kilov G, Leow S, Thomas M. SGLT2 inhibition with dapagliflozin -- a novel approach for the management of type 2 diabetes. Aust Fam Physician. 2013 Oct;42(10):706-10. Review. PubMed PMID: 24130972.
17: Zhang M, Zhang L, Wu B, Song H, An Z, Li S. Dapagliflozin treatment for type 2 diabetes: a systematic review and meta-analysis of randomized controlled trials. Diabetes Metab Res Rev. 2014 Mar;30(3):204-21. doi: 10.1002/dmrr.2479. Review. PubMed PMID: 24115369.
18: Kasichayanula S, Liu X, Lacreta F, Griffen SC, Boulton DW. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2. Clin Pharmacokinet. 2014 Jan;53(1):17-27. doi: 10.1007/s40262-013-0104-3. Review. PubMed PMID: 24105299.
19: Kleefstra N, Drion I, van Hateren KJ, Holleman F, Goudswaard AN, Bilo HJ. [SGLT-2 inhibitors: diabetes treatment by glycosuria; literature review on the effect of dapagliflozin]. Ned Tijdschr Geneeskd. 2013;157(38):A5969. Review. Dutch. PubMed PMID: 24050445.
20: Abdul-Ghani MA, DeFronzo RA. Dapagliflozin for the treatment of type 2 diabetes. Expert Opin Pharmacother. 2013 Aug;14(12):1695-703. doi: 10.1517/14656566.2013.812632. Epub 2013 Jun 26. Review. PubMed PMID: 23800130.

Explore Compound Types